molecular formula C21H15N3O3 B3048654 1,3,5-TRIPHENYLISOCYANURATE CAS No. 1785-02-0

1,3,5-TRIPHENYLISOCYANURATE

货号: B3048654
CAS 编号: 1785-02-0
分子量: 357.4 g/mol
InChI 键: YEACGXMAEGBJSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,5-TRIPHENYLISOCYANURATE is a useful research compound. Its molecular formula is C21H15N3O3 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound Phenyl isocyanurate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105886. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c25-19-22(16-10-4-1-5-11-16)20(26)24(18-14-8-3-9-15-18)21(27)23(19)17-12-6-2-7-13-17/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEACGXMAEGBJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170489
Record name s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785-02-0
Record name 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1785-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl isocyanurate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl isocyanurate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Triphenyl Isocyanurate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Triphenyl isocyanurate, a symmetrical s-triazine derivative, stands as a molecule of significant interest in both materials science and medicinal chemistry. Its rigid, planar core structure, complemented by the reactivity of its peripheral phenyl groups, imparts a unique combination of thermal stability and functional versatility. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep dive into the core physical and chemical characteristics of this compound. Herein, we eschew a rigid template, instead allowing the inherent properties of triphenyl isocyanurate to dictate the narrative, ensuring a logically structured and scientifically rigorous exploration. Our focus remains steadfast on not just what the properties are, but why they manifest, providing a causal understanding that is paramount for its application in advanced research and development.

Section 1: Molecular Architecture and Physicochemical Profile

Triphenyl isocyanurate, systematically named 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione, is the cyclic trimer of phenyl isocyanate. Its molecular structure is characterized by a central six-membered triazinane ring composed of alternating nitrogen and carbonyl carbon atoms. Three phenyl groups are attached to the nitrogen atoms, extending outwards from the core.

Crystal Structure and Solid-State Properties

The solid-state arrangement of triphenyl isocyanurate is well-defined, with its crystal structure determined to be monoclinic. This ordered packing contributes to its high melting point and thermal stability. The cyanuric rings are oriented in a parallel fashion, forming a layer-like structure, while the phenyl rings are positioned at an angle of approximately 72.9° to the central ring[1]. This spatial arrangement minimizes steric hindrance and allows for efficient packing in the crystal lattice.

Below is a visualization of the molecular structure of triphenyl isocyanurate.

Caption: Molecular structure of triphenyl isocyanurate.

Core Physicochemical Data

A summary of the key physical and chemical properties of triphenyl isocyanurate is presented in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₂₁H₁₅N₃O₃[2][3][4]
Molecular Weight 357.36 g/mol [2][3][4]
Appearance White to off-white solid[4]
Melting Point 276 °C[5]
CAS Number 1785-02-0[4][6]
Enthalpy of Combustion (ΔcH°solid) -10063 ± 3 kJ/mol[7]
Enthalpy of Formation (ΔfH°solid) -344 ± 3 kJ/mol[7]
Solubility Profile

Triphenyl isocyanurate is a nonpolar molecule, and as such, its solubility is dictated by the principle of "like dissolves like." It is practically insoluble in water but demonstrates solubility in a range of organic solvents. While comprehensive quantitative data is not extensively published, qualitative assessments indicate good solubility in non-polar aromatic solvents and some polar aprotic solvents.

SolventQualitative Solubility
WaterInsoluble
BenzeneSoluble
TolueneSoluble
EtherSoluble
EthanolSoluble
ChloroformSoluble
Dimethyl Sulfoxide (DMSO)Miscible

Note: "Soluble" and "Insoluble" are qualitative terms. The degree of solubility can be temperature-dependent.

Section 2: Synthesis and Chemical Reactivity

The primary route to triphenyl isocyanurate is through the cyclotrimerization of phenyl isocyanate. This reaction is of significant industrial and academic importance and can be catalyzed by a variety of agents.

Synthesis via Anionic Cyclotrimerization of Phenyl Isocyanate

The formation of triphenyl isocyanurate from phenyl isocyanate is an example of an anionic cyclotrimerization. The reaction is initiated by a nucleophilic catalyst that attacks the electrophilic carbon of the isocyanate group.

Reaction Scheme:

3 C₆H₅NCO → (C₆H₅NCO)₃

The mechanism, while complex and subject to the specific catalyst used, generally proceeds through the following steps:

Anionic Cyclotrimerization Mechanism Initiator (Nu⁻) Initiator (Nu⁻) Initiation Initiation Initiator (Nu⁻)->Initiation Reacts with Anionic Intermediate Anionic Intermediate Initiation->Anionic Intermediate Forms Phenyl Isocyanate Phenyl Isocyanate Phenyl Isocyanate->Initiation Propagation Propagation Phenyl Isocyanate->Propagation 2 equivalents Anionic Intermediate->Propagation Reacts with Cyclic Intermediate Cyclic Intermediate Propagation->Cyclic Intermediate Forms Ring Closure & Catalyst Regeneration Ring Closure & Catalyst Regeneration Cyclic Intermediate->Ring Closure & Catalyst Regeneration Undergoes Ring Closure & Catalyst Regeneration->Initiator (Nu⁻) Regenerates Triphenyl Isocyanurate Triphenyl Isocyanurate Ring Closure & Catalyst Regeneration->Triphenyl Isocyanurate Yields

Caption: Generalized workflow for the anionic cyclotrimerization of phenyl isocyanate.

Experimental Protocol: Synthesis of Triphenyl Isocyanurate

The following protocol is a representative method for the laboratory-scale synthesis of triphenyl isocyanurate. The choice of catalyst and solvent can influence reaction times and yields.

Materials:

  • Phenyl isocyanate

  • Anhydrous Toluene (or other suitable aprotic solvent)

  • Catalyst (e.g., potassium acetate, tertiary amines, or phosphine derivatives)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of phenyl isocyanate in anhydrous toluene.

  • Catalyst Addition: A catalytic amount of the chosen catalyst is added to the stirred solution. The reaction is often exothermic, and the temperature may need to be controlled.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) in the IR spectrum of an aliquot of the reaction mixture.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated triphenyl isocyanurate is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a toluene/hexane mixture, to yield a white crystalline solid.

Thermal Decomposition

Triphenyl isocyanurate exhibits high thermal stability, a property conferred by the resonance stabilization of the triazine ring. Decomposition typically occurs at temperatures above 400°C. The primary decomposition pathway involves the retro-cyclotrimerization reaction, regenerating phenyl isocyanate monomers. These isocyanate groups can then undergo further reactions to form carbodiimides or ureas.

Section 3: Spectroscopic Characterization

The structural elucidation of triphenyl isocyanurate relies on a combination of spectroscopic techniques. The high degree of symmetry in the molecule simplifies its NMR spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of triphenyl isocyanurate is characterized by signals corresponding to the protons of the three equivalent phenyl groups. Due to the symmetry of the molecule, the aromatic protons will exhibit a complex multiplet in the aromatic region, typically between 7.0 and 7.6 ppm. The integration of this multiplet will correspond to 15 protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the molecular structure. Key resonances are expected for the carbonyl carbons of the isocyanurate ring and the carbons of the phenyl groups.

Carbon EnvironmentApproximate Chemical Shift (δ) in ppm
Carbonyl Carbon (C=O)~149
Phenyl Carbon (ipso)~135
Phenyl Carbons (ortho, meta, para)120 - 130
Infrared (IR) Spectroscopy

The IR spectrum of triphenyl isocyanurate is dominated by strong absorption bands characteristic of the isocyanurate ring and the phenyl groups.

Wavenumber (cm⁻¹)Assignment
~1700-1770 (strong)C=O stretching of the isocyanurate ring
~1400-1500C-N stretching of the isocyanurate ring
~1590, 1490C=C stretching of the aromatic rings
~750, 690C-H bending of the monosubstituted phenyl rings

Section 4: Applications in Drug Development and Medicinal Chemistry

While triphenyl isocyanurate itself is not a therapeutic agent, the 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The synthetic accessibility and chemical stability of the triazine ring make it an attractive template for the development of new drugs.

Derivatives of s-triazine have demonstrated a wide range of pharmacological activities, including:

  • Anticancer: The triazine scaffold has been incorporated into molecules designed to inhibit various kinases and other enzymes implicated in cancer progression.

  • Antiviral: Certain triazine derivatives have shown efficacy against a range of viruses.

  • Antimicrobial: The structural motif is present in compounds with antibacterial and antifungal properties.[3][8]

The three phenyl groups of triphenyl isocyanurate offer multiple points for chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These modifications can be designed to enhance binding to a biological target, improve pharmacokinetic properties, or reduce off-target effects. The rigid nature of the central ring can also serve to orient the appended functionalities in a well-defined spatial arrangement, which can be advantageous for optimizing interactions with a protein binding pocket.

Conclusion

Triphenyl isocyanurate is a molecule with a rich and well-defined chemistry. Its robust physical properties, stemming from its symmetrical and stable structure, are complemented by its synthetic accessibility. For the researcher, scientist, and drug development professional, a thorough understanding of these core attributes is the foundation upon which innovative applications can be built. The triazine core, in particular, continues to be a fertile ground for the discovery of new therapeutic agents, and the principles outlined in this guide provide the necessary framework for the rational design and synthesis of novel triphenyl isocyanurate derivatives with potential pharmacological activity.

References

Introduction: Understanding the 1,3,5-Triphenylisocyanurate Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3,5-Triphenylisocyanurate

This compound, also known as phenyl isocyanate trimer or triphenyl isocyanurate, is a symmetrically substituted s-triazine derivative. It is characterized by a central 1,3,5-triazinane-2,4,6-trione core with a phenyl group attached to each of the three nitrogen atoms. This structure imparts significant thermal stability and a rigid, planar geometry, making it a molecule of interest in materials science and as a potential scaffold in synthetic chemistry.

This guide provides a comprehensive technical overview of this compound, detailing its fundamental properties, synthesis, analytical characterization, and potential applications for researchers in chemistry and drug development.

Core Molecular and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. A high melting point indicates strong intermolecular forces and high thermal stability.

PropertyValueSource(s)
Molecular Formula C₂₁H₁₅N₃O₃[1][2]
Molecular Weight 357.36 g/mol [1][3]
CAS Number 1785-02-0[1][3]
Appearance Solid[2]
Melting Point 276 °C (549 °F)[4]
IUPAC Name 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione[1]

Synthesis: The Cyclotrimerization Pathway

The primary and most direct route to synthesizing this compound is the cyclotrimerization of phenyl isocyanate.[5][6] This reaction involves the head-to-tail linkage of three phenyl isocyanate monomers to form the highly stable, six-membered triazine ring.

The causality for this reaction choice is its efficiency and atom economy, as all atoms of the precursor are incorporated into the final product. The reaction is often initiated or catalyzed, as spontaneous trimerization can be slow. A variety of catalysts, including quaternary ammonium salts, tertiary amines, and reducing agents like sodium metal, can be employed to increase the reaction rate and yield.[5][6] The choice of catalyst and solvent system (e.g., dioxane, tetrahydrofuran) can influence reaction kinetics and the formation of potential side products, such as 1,3-diphenylurea.[5][6]

SynthesisWorkflow cluster_reactants Reactants & Conditions cluster_process Process cluster_products Products & Purification A 3x Phenyl Isocyanate (Monomer) D Cyclotrimerization Reaction A->D B Catalyst (e.g., Quaternary Ammonium Salt) B->D C Solvent (e.g., Dioxane) C->D E Crude Product Mixture D->E F Purification (Recrystallization/Chromatography) E->F G This compound (Final Product) F->G

Caption: Synthesis workflow for this compound.

Experimental Protocol: Catalytic Cyclotrimerization of Phenyl Isocyanate

The following protocol is a representative, self-validating system for the synthesis of this compound. Validation is achieved through the analytical characterization of the final product.

  • Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. The system is flame-dried or oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture.

  • Reagent Charging: The flask is charged with a suitable solvent, such as anhydrous 1,4-dioxane, and the chosen catalyst (e.g., a catalytic amount of a tetraalkylammonium salt).

  • Monomer Addition: Phenyl isocyanate is dissolved in anhydrous dioxane and added to the dropping funnel. It is then added dropwise to the stirred, heated catalyst solution (e.g., 30–50°C) over a period of 30-60 minutes.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy, by observing the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product, which is often insoluble in the reaction solvent, precipitates out. The solid is collected by vacuum filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound as a crystalline solid.

  • Characterization: The identity and purity of the final product are confirmed using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized this compound is critical. The symmetrical nature of the molecule leads to simplified, yet highly informative, spectral data.

AnalyticalWorkflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Expected Data for Validation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR MP Melting Point Analysis Sample->MP NMR_Data Confirms Phenyl Protons & Carbon Environments NMR->NMR_Data MS_Data Molecular Ion Peak at m/z ≈ 357.4 MS->MS_Data IR_Data Confirms C=O Stretch Absence of N=C=O IR->IR_Data MP_Data Sharp Melt at ~276 °C (Indicates Purity) MP->MP_Data

Caption: Analytical workflow for structural validation.

  • ¹H NMR Spectroscopy: Due to the molecule's C₃ symmetry, all three phenyl groups are chemically equivalent. The ¹H NMR spectrum is expected to be relatively simple, showing multiplets in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the fifteen protons of the three phenyl rings.[7]

  • ¹³C NMR Spectroscopy: The spectrum will show characteristic peaks for the phenyl carbons and a distinct peak for the three equivalent carbonyl (C=O) carbons of the isocyanurate ring.

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) should reveal a prominent molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the molecule, approximately 357.4.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum is a crucial tool for confirming the reaction's success. It will be characterized by the appearance of strong absorption bands corresponding to the carbonyl (C=O) stretching of the isocyanurate ring (typically around 1700 cm⁻¹) and the disappearance of the sharp, intense isocyanate (N=C=O) stretching band from the phenyl isocyanate precursor (around 2270 cm⁻¹).

Applications in Research and Drug Development

While this compound itself is not widely cited as a lead compound in drug development, its core structure—the 1,3,5-triazine scaffold—is a recognized "privileged scaffold" in medicinal chemistry.[8][9]

  • Scaffold for Drug Discovery: The triazine ring is a versatile anchor for combinatorial chemistry.[10] Its ability to be functionalized at three distinct points allows for the creation of large libraries of compounds for screening against various biological targets. Triazine derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[11][12][13] Researchers can utilize the triphenylisocyanurate structure as a starting point for further functionalization of the phenyl rings to explore new chemical space.

  • Materials Science: The high thermal stability of this compound, evidenced by its high melting point, makes it a candidate for applications in high-performance polymers and materials.[4] Isocyanurate rings are known to enhance the thermal stability and flame retardancy of polymers when incorporated into their backbones. While specific applications for the triphenyl derivative are not extensively documented, its properties suggest potential use as a thermal stabilizer or as a monomer for creating heat-resistant resins and composites.

Safety and Handling

According to the Safety Data Sheet (SDS) for CAS 1785-02-0, this compound is considered a hazardous chemical.

  • Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a well-defined, highly stable heterocyclic compound readily synthesized via the cyclotrimerization of phenyl isocyanate. Its rigid, symmetrical structure provides a clean model for spectroscopic analysis and serves as an important reference compound. While direct applications in drug development are not prominent, its underlying 1,3,5-triazine core is of significant interest in medicinal chemistry. The notable thermal stability of the molecule suggests its potential for exploration in the field of advanced materials science. This guide provides the foundational knowledge for researchers to synthesize, characterize, and handle this compound safely in their scientific endeavors.

References

A Comprehensive Spectroscopic Guide to 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione (Phenyl Isocyanate Trimer)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

As a cornerstone in isocyanate chemistry, 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione, also known as phenyl isocyanate trimer or triphenyl isocyanurate, presents a distinct and highly characteristic spectroscopic profile. This guide, crafted from the perspective of a Senior Application Scientist, offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus extends beyond mere data presentation to include the underlying principles of experimental design and data interpretation, ensuring a robust and actionable understanding for professionals in the field.

Structural Significance and Spectroscopic Implications

The formation of the phenyl isocyanate trimer from its monomeric precursor is a critical reaction in polymer and materials science. The molecule's high degree of symmetry, with a central six-membered triazinane trione ring and three appended phenyl groups, is the dominant factor governing its spectral characteristics. This inherent symmetry simplifies the resulting spectra, making it an excellent model for demonstrating fundamental spectroscopic principles.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Unveiling the Molecular Skeleton

NMR spectroscopy provides the most definitive structural information for the phenyl isocyanate trimer in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete characterization.

Proton (¹H) NMR Spectroscopy: A Portrait of Aromaticity

The ¹H NMR spectrum of phenyl isocyanate trimer is elegantly simple, primarily showcasing the protons of the three phenyl rings.

  • Key Spectral Features: The spectrum is typically dominated by a complex multiplet in the aromatic region, usually observed between δ 7.0 and 7.5 ppm. This multiplet arises from the overlapping signals of the ortho, meta, and para protons of the three chemically equivalent phenyl groups.

  • Expert Interpretation: The absence of any other significant signals, particularly in the aliphatic region, is a strong confirmation of the purity of the trimer. The integration of the aromatic multiplet should correspond to 15 protons, providing quantitative evidence for the presence of the three phenyl rings.

Carbon-13 (¹³C) NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum offers a more detailed insight into the carbon backbone of the molecule, with two key regions of interest.

  • The Carbonyl Signature: A highly characteristic and often sharp signal appears in the downfield region of the spectrum, typically around δ 149 ppm. This resonance is attributed to the three equivalent carbonyl (C=O) carbons of the central isocyanurate ring.

  • Aromatic Carbon Signals: The aromatic region of the ¹³C NMR spectrum will display signals corresponding to the carbons of the phenyl rings. Due to the molecule's symmetry, a limited number of peaks are expected in the δ 120-140 ppm range, representing the ipso, ortho, meta, and para carbons.

Table 1: Summary of Expected ¹³C NMR Chemical Shifts for Phenyl Isocyanate Trimer

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)~149
Aromatic Carbons~120-140
Protocol for High-Fidelity NMR Data Acquisition

To ensure the acquisition of high-quality, unambiguous NMR data, the following experimental workflow is recommended.

  • Sample Preparation:

    • Accurately weigh and dissolve 10-20 mg of the phenyl isocyanate trimer sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Ensure complete dissolution, using gentle warming or sonication if necessary.

    • Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate impurities.

  • Instrumental Parameters (¹H NMR):

    • Utilize a spectrometer with a field strength of 300 MHz or higher for optimal signal dispersion.

    • Employ a standard one-pulse sequence.

    • Set the number of scans to a minimum of 8 to ensure a good signal-to-noise ratio.

  • Instrumental Parameters (¹³C NMR):

    • Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity.

    • A greater number of scans (e.g., 1024 or more) will be necessary to compensate for the low natural abundance of the ¹³C isotope.

Diagram 1: NMR Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve Sample b Filter into NMR Tube a->b c Load into Spectrometer d Set Parameters (¹H & ¹³C) c->d e Acquire Data d->e f Fourier Transform g Phase & Baseline Correction f->g h Integration & Peak Picking g->h cluster_data Spectroscopic Data cluster_interp Interpretation NMR NMR (¹H & ¹³C) NMR_interp Confirms Connectivity & Symmetry NMR->NMR_interp IR IR IR_interp Confirms Functional Groups IR->IR_interp MS Mass Spec MS_interp Confirms Molecular Weight MS->MS_interp Structure Confirmed Structure: 1,3,5-Triphenyl-1,3,5- triazinane-2,4,6-trione NMR_interp->Structure IR_interp->Structure MS_interp->Structure

Caption: A logical flow diagram illustrating how multi-technique spectral data converges to confirm the structure of phenyl isocyanate trimer.

Conclusion

The collective evidence from NMR, IR, and Mass Spectrometry provides an unequivocal and comprehensive structural confirmation of 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione. The simplicity and diagnostic power of its spectra make it an ideal compound for both research and educational purposes. The protocols and interpretive guidelines presented in this document are designed to empower scientists to confidently acquire and analyze high-quality spectral data for this important molecule and its derivatives.

1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione basic principles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione: Synthesis, Characterization, and Applications

Introduction

1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione, commonly known as triphenyl isocyanurate or the cyclic trimer of phenyl isocyanate, is a highly stable and symmetric heterocyclic compound.[1] Its core structure is the 1,3,5-triazinane-2,4,6-trione ring, a six-membered heterocycle with alternating nitrogen and carbonyl carbon atoms. This central scaffold is decorated with three phenyl groups attached to the nitrogen atoms, granting the molecule significant steric and electronic properties.

With the molecular formula C₂₁H₁₅N₃O₃ and a molecular weight of approximately 357.36 g/mol , this compound serves as a fundamental building block and a subject of study in diverse scientific fields.[2][3] The inherent stability of the isocyanurate ring, combined with the versatility of the three phenyl substituents, makes it a molecule of interest. The broader class of s-triazine derivatives is renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, positioning these scaffolds as privileged structures in medicinal chemistry.[4][5] Furthermore, the thermosetting properties of isocyanurates are heavily exploited in the polymer industry for creating high-performance materials.[6]

This guide provides a comprehensive overview of the core principles of 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione, from its fundamental synthesis via cyclotrimerization to its detailed characterization and its expanding applications in drug development and materials science.

Caption: Molecular structure of 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione.

Part 1: Core Chemistry and Synthesis

Principle of Formation: Cyclotrimerization of Phenyl Isocyanate

The synthesis of 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione is a classic example of a cyclotrimerization reaction. The process involves the head-to-tail addition of three phenyl isocyanate (PhNCO) monomers to form the stable six-membered isocyanurate ring.

The underlying mechanism is initiated by a nucleophilic catalyst, which attacks the highly electrophilic carbonyl carbon of the isocyanate group. This attack forms a reactive intermediate that subsequently attacks a second isocyanate monomer. The process repeats with a third monomer, leading to a linear trimer that rapidly cyclizes to release the catalyst and form the thermodynamically stable triazinane-trione ring. A wide array of catalysts can facilitate this transformation, including tertiary amines, phosphines, and various metal complexes.[6][7] The choice of catalyst, solvent, and temperature can significantly influence the reaction rate and the purity of the final product.[7] For instance, the reaction is notably accelerated under high pressure.[7]

Synthesis_Workflow Reactant Phenyl Isocyanate (3 eq.) + Catalyst (e.g., Et₃N) Reaction Reaction Vessel (Stirring, Controlled Temp.) Reactant->Reaction Solvent Inert Solvent (e.g., Benzene, Toluene) Solvent->Reaction Precipitation Precipitation of Product Reaction->Precipitation Cooling Filtration Filtration & Washing (e.g., with Ethanol) Precipitation->Filtration Drying Drying Under Vacuum Filtration->Drying Product Pure 1,3,5-Triphenyl-1,3,5- triazinane-2,4,6-trione Drying->Product

Caption: Generalized experimental workflow for the synthesis of Triphenyl Isocyanurate.

Experimental Protocol: Catalytic Trimerization

This protocol describes a representative synthesis using a tertiary amine catalyst. The self-validating nature of this protocol lies in the expected outcome: the formation of a high-melting point, crystalline solid that is sparingly soluble in common organic solvents, and whose identity can be unequivocally confirmed by the characterization methods outlined in Part 2.

Materials:

  • Phenyl isocyanate (PhNCO)

  • Triethylamine (Et₃N) or other suitable tertiary amine catalyst

  • Anhydrous benzene or toluene

  • Ethanol (for washing)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve freshly distilled phenyl isocyanate in anhydrous benzene (e.g., a 1 M solution).

    • Causality: Anhydrous conditions are crucial because isocyanates react with water to form unstable carbamic acids, which decompose to amines and CO₂, leading to unwanted urea byproducts. An inert atmosphere prevents side reactions.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of triethylamine (e.g., 1-5 mol%).

    • Causality: Triethylamine acts as the nucleophilic initiator for the cyclotrimerization cascade. The amount is kept low to ensure it functions catalytically and to simplify purification.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress. The product, being significantly less soluble than the monomer, will often precipitate out of the solution as a white solid.

    • Causality: Heating can increase the reaction rate, but excessive temperatures may promote side reactions. Precipitation of the product drives the reaction to completion according to Le Châtelier's principle.

  • Isolation: Once the reaction is complete (as determined by the cessation of precipitation or by TLC/IR analysis showing the disappearance of the isocyanate N=C=O stretch at ~2270 cm⁻¹), cool the mixture to room temperature, then in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with a solvent in which the product is insoluble but the starting material and catalyst are soluble, such as cold ethanol or diethyl ether.

    • Causality: Washing removes any unreacted phenyl isocyanate, the catalyst, and soluble impurities, yielding a product of high purity without the need for chromatography.

  • Drying: Dry the purified white crystalline solid under high vacuum to remove residual solvent.

Part 2: Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the successful synthesis and purity of 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione.

Quantitative Data Summary
PropertyValueSource(s)
IUPAC Name1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione[3]
SynonymsTriphenyl isocyanurate, Phenyl isocyanate trimer[1][3]
CAS Number1785-02-0[2]
Molecular FormulaC₂₁H₁₅N₃O₃[2]
Molecular Weight357.36 g/mol [2]
AppearanceWhite crystalline solid[8]
Melting Point290–315 °C (Decomposes)[8]
Enthalpy of Formation (ΔfH°solid)-344 ± 3 kJ/mol[2]
Spectroscopic and Analytical Characterization

The symmetric nature of the molecule simplifies its spectroscopic signatures, making them highly diagnostic.

  • ¹H NMR Spectroscopy: Due to the C₃ symmetry of the molecule, all three phenyl groups are chemically equivalent. The proton spectrum will therefore show signals corresponding to a single monosubstituted benzene ring. Typically, this appears as a complex multiplet in the aromatic region (δ ≈ 7.30–7.60 ppm).[8] The integration of this multiplet will correspond to 15 protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum is also simplified by symmetry. It will exhibit four distinct signals for the phenyl groups (one for the ipso-carbon attached to nitrogen and three for the ortho, meta, and para carbons) and a single, highly deshielded signal for the three equivalent carbonyl carbons (C=O) of the isocyanurate ring. The carbonyl carbon signal is expected around δ ≈ 172-173 ppm.[8]

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the very strong absorption band corresponding to the C=O stretching vibration of the isocyanurate ring, typically found around 1700-1780 cm⁻¹. Other significant bands include C-N stretching (~1340 cm⁻¹) and aromatic C-H and C=C stretching vibrations.[8] The absence of a strong band around 2270 cm⁻¹ confirms the complete consumption of the phenyl isocyanate starting material.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The calculated exact mass for the protonated molecule [M+H]⁺ (C₂₁H₁₆N₃O₃) is approximately 406.0501.[8] The observed mass should match this value within a few ppm.

Part 3: Applications in Research and Development

The rigid, well-defined, and trivalent nature of the 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione scaffold makes it a valuable platform for various applications, particularly in drug discovery and materials science.

Applications Core 1,3,5-Triphenyl-1,3,5-triazinane -2,4,6-trione Scaffold MedChem Medicinal Chemistry Core->MedChem DrugDelivery Drug Delivery Systems Core->DrugDelivery Materials Polymer & Materials Science Core->Materials sub_MedChem1 Rigid 3D Scaffold MedChem->sub_MedChem1 sub_MedChem2 Synthesis of Compound Libraries (Anticancer, Antimicrobial) MedChem->sub_MedChem2 sub_DD1 Component of Lipid Nanoparticles DrugDelivery->sub_DD1 sub_DD2 Delivery of Nucleic Acids (siRNA, mRNA) DrugDelivery->sub_DD2 sub_Mat1 Thermosetting Resins Materials->sub_Mat1 sub_Mat2 Enhanced Thermal Stability & Mechanical Strength Materials->sub_Mat2

Caption: Core applications derived from the triphenyl isocyanurate scaffold.

Scaffold in Medicinal Chemistry

The 1,3,5-triazine ring is a well-established "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The triphenyl isocyanurate structure serves as an excellent starting point for drug design for several reasons:

  • Structural Rigidity: The planar and rigid nature of the central ring pre-organizes the three phenyl substituents into a defined three-dimensional arrangement. This reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

  • Trivalent Platform: The three phenyl rings act as vectors that can be functionalized. By introducing various substituents onto these rings, chemists can systematically explore the chemical space around the core, a strategy known as Structure-Activity Relationship (SAR) studies. This allows for the optimization of potency, selectivity, and pharmacokinetic properties.[5]

  • Proven Bioactivity: Numerous derivatives of the s-triazine core have demonstrated potent biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[5][9][10] This body of evidence strongly supports the exploration of new derivatives based on the triphenyl isocyanurate scaffold for novel therapeutic agents.

Drug Delivery Systems

Recent innovations have highlighted the potential of 1,3,5-triazinane-2,4,6-trione derivatives in advanced drug delivery systems. A key challenge in the development of genetic medicines (like siRNA, mRNA) is their safe and effective delivery to target cells in vivo.[11] Cationic lipids are often used to formulate lipid nanoparticles (LNPs) that encapsulate and protect these nucleic acids. Novel triazinane-trione derivatives have been designed and synthesized to be incorporated into these delivery vehicles.[11] The rationale is that the unique geometry and physicochemical properties of the triazine core can modulate the stability, fusogenicity, and delivery efficiency of the nanoparticles, potentially improving delivery to target organs like the liver, spleen, or lungs.[11]

Polymer and Materials Science

Beyond pharmaceuticals, isocyanurates are cornerstones of polymer chemistry. The trimerization of di- or poly-isocyanates results in the formation of polyisocyanurate (PIR) foams. These materials are known for their exceptional thermal stability, flame retardancy, and mechanical strength.[6] While 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione itself is a discrete molecule, it serves as a model compound for understanding the fundamental chemistry and properties of the isocyanurate linkage that provides these polymers with their robust characteristics. It is also used as a crosslinking agent to enhance the properties of other polymers.[12]

Conclusion and Future Outlook

1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione is more than a simple cyclic trimer; it is a molecule of significant academic and industrial importance. Its synthesis is a robust and well-understood process, and its rigid, symmetric structure provides a valuable platform for rational design in both medicine and materials science.

Future research will likely focus on several key areas:

  • Asymmetric Functionalization: Developing synthetic methods to selectively functionalize one or two of the three phenyl rings would open new avenues for creating more complex and targeted drug candidates.

  • Novel Drug Conjugates: Using the scaffold to link multiple copies of a drug molecule or to create bi-functional molecules that can engage multiple targets simultaneously.

  • Advanced Materials: Incorporating the triphenyl isocyanurate unit into novel polymer backbones or as a core for dendrimers to create materials with precisely controlled properties for electronics, optics, or separation technologies.

As a foundational structure, the principles governing 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione will continue to enable innovations across the scientific spectrum, from the development of life-saving therapeutics to the creation of next-generation materials.

References

The Thermal Fortitude of 1,3,5-Triphenylisocyanurate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1,3,5-Triphenylisocyanurate, the symmetrical trimer of phenyl isocyanate, is a molecule of significant interest owing to the inherent thermal stability of its central isocyanurate ring. This technical guide provides a comprehensive examination of the thermal stability and decomposition pathways of this compound. While direct and extensive experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from analogous structures and theoretical principles to present a scientifically grounded overview. We will explore the synthesis, delve into the anticipated thermal behavior through techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), propose likely decomposition mechanisms, and detail the advanced analytical methodologies crucial for such investigations. This document serves as a foundational resource for professionals requiring a deep understanding of the thermal properties of isocyanurate-based compounds.

Introduction: The Significance of the Isocyanurate Core

The 1,3,5-triazine-2,4,6-trione core, commonly known as the isocyanurate ring, is a robust heterocyclic structure renowned for its exceptional thermal stability. This stability is a key attribute in various applications, from flame retardant materials to thermally resistant polymers. This compound, with its three phenyl groups attached to the nitrogen atoms of the isocyanurate ring, combines the resilience of the heterocyclic core with the aromatic character of the phenyl substituents. Understanding its behavior at elevated temperatures is critical for its potential applications in fields where thermal stress is a significant factor.

Molecular Structure:

  • Formula: C₂₁H₁₅N₃O₃[1]

  • Molecular Weight: 357.36 g/mol [1]

  • Synonyms: Phenyl isocyanate trimer, Triphenyl isocyanurate, 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione[2]

Synthesis of this compound

The primary and most direct route to this compound is the cyclotrimerization of phenyl isocyanate. This reaction is typically catalyzed and proceeds with high efficiency.

Experimental Protocol: Catalytic Cyclotrimerization of Phenyl Isocyanate
  • Reactant Preparation: Phenyl isocyanate is purified by distillation under reduced pressure to remove any carbodiimide or urea impurities.

  • Catalyst Selection: A variety of catalysts can be employed, including phosphines, amines, and certain metal complexes. The choice of catalyst can influence reaction rate and selectivity.

  • Reaction Setup: The purified phenyl isocyanate is dissolved in an inert, dry solvent (e.g., toluene, xylene) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Introduction: The catalyst is introduced to the solution, often at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹) in the infrared spectrum.

  • Product Isolation: Upon completion, the product, this compound, often precipitates from the solution due to its lower solubility. The solid product is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove residual monomer and catalyst, and dried under vacuum.

G cluster_reactants Reactants cluster_process Process cluster_product Product Phenyl Isocyanate Phenyl Isocyanate Cyclotrimerization Cyclotrimerization Phenyl Isocyanate->Cyclotrimerization Catalyst Catalyst Catalyst->Cyclotrimerization This compound This compound Cyclotrimerization->this compound G cluster_reactant Reactant cluster_process Process cluster_products Products This compound This compound Thermal Cleavage Thermal Cleavage This compound->Thermal Cleavage High Temperature Phenyl Isocyanate Phenyl Isocyanate Thermal Cleavage->Phenyl Isocyanate Further Decomposition Products Further Decomposition Products Phenyl Isocyanate->Further Decomposition Products Higher Temperature G cluster_workflow TGA-FTIR Experimental Workflow Sample in TGA Sample in TGA Heating Program Heating Program Sample in TGA->Heating Program Evolved Gas Evolved Gas Heating Program->Evolved Gas Heated Transfer Line Heated Transfer Line Evolved Gas->Heated Transfer Line FTIR Gas Cell FTIR Gas Cell Heated Transfer Line->FTIR Gas Cell FTIR Spectra FTIR Spectra FTIR Gas Cell->FTIR Spectra Data Analysis Data Analysis FTIR Spectra->Data Analysis

References

An In-depth Technical Guide to the Solubility of Triphenyl Isocyanurate in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Triphenyl isocyanurate, also known as 1,3,5-triphenyl-1,3,5-triazine-2,4,6-trione, is a symmetrical organic molecule with a central triazine ring and three pendant phenyl groups.[1][2] Its robust thermal stability and unique chemical structure make it a molecule of significant interest in polymer science and materials chemistry. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective utilization in synthesis, formulation, and various applications, including as a precursor for polymers and in the development of novel materials. This guide provides a comprehensive overview of the solubility of triphenyl isocyanurate, blending theoretical principles with practical experimental guidance for researchers, scientists, and professionals in drug development and related fields.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[3] The molecular architecture of triphenyl isocyanurate is key to understanding its solubility profile.

Key Structural Features:

  • Isocyanurate Core: The central 1,3,5-triazine-2,4,6-trione ring is polar due to the presence of electronegative nitrogen and oxygen atoms. This core contains three carbonyl groups and three tertiary amine linkages.

  • Phenyl Groups: Three large, non-polar phenyl groups are attached to the nitrogen atoms of the isocyanurate ring. These groups are hydrophobic and contribute significantly to the overall size and non-polar character of the molecule.

  • Hydrogen Bonding: Triphenyl isocyanurate has three hydrogen bond acceptor sites (the carbonyl oxygens) but no hydrogen bond donor sites.[2]

The solubility of triphenyl isocyanurate is a balance between the polar nature of its isocyanurate core and the non-polar nature of the three large phenyl groups. The dominance of the non-polar phenyl groups suggests that triphenyl isocyanurate will be more soluble in non-polar or moderately polar solvents that can effectively solvate the large aromatic rings through dispersion forces. Conversely, its solubility in highly polar, protic solvents like water is expected to be very low due to the large hydrophobic surface area and the inability of water's strong hydrogen-bonding network to be disrupted without favorable solute-solvent interactions.[4]

Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach

To provide a more quantitative prediction of solubility, the Hansen Solubility Parameter (HSP) model can be employed. HSPs are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5] A solvent is likely to dissolve a solute if their HSP values are similar.

Table 1: Estimated Hansen Solubility Parameters for Triphenyl Isocyanurate

ParameterValue (MPa½)Description
δD (Dispersion) 20.5Arises from van der Waals forces.
δP (Polar) 6.0Relates to dipole-dipole interactions.
δH (Hydrogen Bonding) 5.0Accounts for hydrogen bonding interactions.
Total (δt) 21.9Calculated as (δD² + δP² + δH²)0.5

Note: These values are estimations based on group contribution methods and should be used as a predictive guide. Experimental verification is recommended.

The "distance" (Ra) between the HSPs of triphenyl isocyanurate and a solvent can be calculated to predict solubility. A smaller Ra value suggests a higher likelihood of solubility. The following table provides a predicted solubility profile of triphenyl isocyanurate in a range of common solvents based on this principle.

Table 2: Predicted Solubility of Triphenyl Isocyanurate in Common Solvents at Room Temperature

SolventClassPredicted SolubilityRationale for Prediction
Hexane Non-polar AliphaticLow to ModerateGood match for dispersion forces, but lacks polarity to interact with the isocyanurate core.
Toluene Non-polar AromaticHighExcellent match for dispersion forces due to its aromatic nature, with some polarity.
Benzene Non-polar AromaticHighSimilar to toluene, provides favorable π-π stacking interactions with the phenyl groups.
Chloroform Polar AproticHighGood balance of dispersion and polar interactions.
Dichloromethane Polar AproticHighSimilar to chloroform, effective at solvating both polar and non-polar regions.
Tetrahydrofuran (THF) Polar AproticModerate to HighGood balance of polarity and dispersion forces.
Acetone Polar AproticModerateThe polar nature is favorable for the core, but it is less effective at solvating the large phenyl groups compared to aromatic or chlorinated solvents.
Ethyl Acetate Polar AproticModerateSimilar to acetone.
Dimethylformamide (DMF) Polar AproticModerateHighly polar, which may not be optimal for the large non-polar regions.
Dimethyl Sulfoxide (DMSO) Polar AproticModerateSimilar to DMF.
Ethanol Polar ProticLow to ModerateCan act as a hydrogen bond acceptor, but its strong hydrogen bonding network is not easily disrupted by the largely non-polar solute.
Methanol Polar ProticLowMore polar than ethanol, leading to a greater mismatch in solubility parameters.
Water Polar ProticInsolubleSignificant mismatch in all Hansen parameters, particularly dispersion and hydrogen bonding.

Experimental Determination of Solubility

The following protocol outlines the isothermal shake-flask method, a reliable technique for determining the thermodynamic solubility of a solid compound in a solvent at a specific temperature.[8]

Principle

An excess amount of the solid solute (triphenyl isocyanurate) is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Materials and Equipment
  • Triphenyl isocyanurate (solid)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_vial Add excess triphenyl isocyanurate to vial add_solvent Add a known volume of solvent prep_vial->add_solvent seal_vial Seal vial tightly add_solvent->seal_vial agitate Agitate at constant temperature (e.g., 24-72 hours) seal_vial->agitate settle Allow undissolved solid to settle agitate->settle filter Filter supernatant through a syringe filter settle->filter dilute Dilute the filtrate to a known concentration filter->dilute measure Measure absorbance using UV-Vis Spectrophotometer dilute->measure calculate Calculate solubility from calibration curve measure->calculate G cluster_solvent Solvent Properties cluster_solubility Predicted Solubility substance Triphenyl Isocyanurate - Large non-polar surface area (3 phenyl groups) - Polar isocyanurate core - H-bond acceptors (no donors) nonpolar Non-polar (e.g., Toluene, Benzene) substance->nonpolar Strong dispersion forces (favorable) polar_aprotic Polar Aprotic (e.g., Chloroform, THF) substance->polar_aprotic Favorable dipole-dipole and dispersion interactions polar_protic Polar Protic (e.g., Water, Ethanol) substance->polar_protic Unfavorable disruption of H-bonding network high_sol High Solubility nonpolar->high_sol polar_aprotic->high_sol low_sol Low/Insoluble polar_protic->low_sol moderate_sol Moderate Solubility

References

An In-depth Technical Guide to the Crystal Structure of 1,3,5-Triphenylisocyanurate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Deconstructing the Crystalline Architecture of a Key Chemical Scaffolding

1,3,5-Triphenylisocyanurate, a molecule of significant interest in materials science and medicinal chemistry, possesses a unique three-dimensional architecture that dictates its physical and chemical behavior. This technical guide provides a comprehensive exploration of its crystal structure, offering insights into the experimental determination, detailed structural analysis, intermolecular interactions, and computational validation. By understanding the precise arrangement of atoms in the solid state, researchers can better predict its properties, design novel derivatives, and unlock its full potential in various applications.

The Genesis of Crystalline Order: Synthesis and Crystal Growth of this compound

The journey to elucidating the crystal structure of this compound begins with its synthesis. The most common and efficient method for its preparation is the cyclotrimerization of phenyl isocyanate.[1] This reaction involves the formation of a stable six-membered triazine ring from three molecules of the isocyanate precursor, often facilitated by a catalyst.

Experimental Protocol: Synthesis via Cyclotrimerization

A detailed, field-proven protocol for the synthesis of this compound is outlined below. This self-validating system ensures high purity and yield, critical for obtaining single crystals suitable for X-ray diffraction.

Materials:

  • Phenyl isocyanate

  • Catalyst (e.g., a tertiary amine like triethylamine or a phosphine catalyst)

  • Anhydrous solvent (e.g., toluene, xylene, or diglyme)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of the catalyst in the chosen anhydrous solvent.

  • Addition of Phenyl Isocyanate: Phenyl isocyanate is dissolved in the same anhydrous solvent and added dropwise to the stirred catalyst solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the trimerization is monitored by infrared (IR) spectroscopy, observing the disappearance of the characteristic N=C=O stretching band of the isocyanate at approximately 2270 cm⁻¹.

  • Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid product is collected by filtration.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or a toluene/hexane mixture, to yield crystalline material.

Cultivating Perfection: The Art of Single Crystal Growth

The formation of a single, defect-free crystal is paramount for successful X-ray crystallographic analysis. For this compound, slow evaporation of a saturated solution is a reliable method for obtaining high-quality single crystals.

Protocol for Crystal Growth:

  • Prepare a saturated solution of purified this compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane) at a slightly elevated temperature.

  • Filter the hot solution to remove any particulate matter.

  • Allow the solution to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.

  • Over a period of several days to a week, well-formed single crystals suitable for X-ray diffraction will emerge.

graph TD { A[Start: Phenyl Isocyanate] --> B{Cyclotrimerization}; C[Catalyst] --> B; B --> D[Crude this compound]; D --> E{Recrystallization}; E --> F[Purified Product]; F --> G{Slow Evaporation}; G --> H[Single Crystal]; }

Caption: Workflow for the synthesis and crystallization of this compound.

Unveiling the Atomic Blueprint: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[2] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The Crystallographic Data of this compound

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 251332 .[1] The key crystallographic parameters are summarized in the table below.

ParameterValue
Chemical FormulaC₂₁H₁₅N₃O₃
Formula Weight357.37 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.386(2)
b (Å)16.034(3)
c (Å)10.589(2)
α (°)90
β (°)99.49(3)
γ (°)90
Volume (ų)1738.1(6)
Z4
Calculated Density (g/cm³)1.366
Experimental Determination Workflow

The determination of the crystal structure follows a well-defined workflow, ensuring the accuracy and reliability of the final model.

graph LR { subgraph Experimental Workflow A[Crystal Mounting] --> B[X-ray Data Collection]; B --> C[Data Processing]; C --> D[Structure Solution]; D --> E[Structure Refinement]; E --> F[Validation]; end }

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • X-ray Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction data are collected as a series of images at different crystal orientations.

  • Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffracted X-rays.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness.

A Deep Dive into the Molecular Architecture: Structural Analysis

The crystal structure of this compound reveals a fascinating interplay of molecular geometry and intermolecular forces that govern its solid-state packing.

Molecular Conformation

The central 1,3,5-triazinane-2,4,6-trione ring adopts a slightly puckered conformation. The three phenyl rings are appended to the nitrogen atoms of this central ring and are oriented out of the plane of the triazine core. This propeller-like arrangement minimizes steric hindrance between the bulky phenyl groups.

Intermolecular Interactions: The Glue of the Crystal Lattice

While covalent bonds define the molecule, weaker intermolecular interactions dictate how the molecules pack together in the crystal. In the crystal structure of this compound, a network of C-H···O hydrogen bonds and π-π stacking interactions plays a crucial role in stabilizing the three-dimensional architecture.

  • C-H···O Hydrogen Bonds: These interactions occur between the hydrogen atoms of the phenyl rings and the oxygen atoms of the carbonyl groups on adjacent molecules. These directional interactions contribute significantly to the overall packing efficiency.

  • π-π Stacking: The aromatic phenyl rings of neighboring molecules engage in offset π-π stacking interactions, further enhancing the stability of the crystal lattice.

The presence and nature of these intermolecular interactions can be visualized and quantified using Hirshfeld surface analysis.[3][4][5] This computational tool maps the close contacts between molecules in the crystal, providing a visual representation of the interaction landscape.

graph G { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "Molecular Structure" { rank=same; A [label="1,3,5-Triazinane-2,4,6-trione Core"]; B [label="Phenyl Ring 1"]; C [label="Phenyl Ring 2"]; D [label="Phenyl Ring 3"]; }

subgraph "Intermolecular Interactions" { rank=same; E [label="C-H...O Hydrogen Bonds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="π-π Stacking", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

A -- B; A -- C; A -- D; B -- F [style=dashed]; C -- F [style=dashed]; D -- F [style=dashed]; B -- E [style=dashed]; C -- E [style=dashed]; D -- E [style=dashed]; }

Caption: Key structural features and intermolecular interactions in the crystal of this compound.

Computational Corroboration: Validating the Experimental Structure

Computational chemistry provides a powerful means to validate and gain deeper insights into experimentally determined crystal structures. Density Functional Theory (DFT) calculations are particularly well-suited for this purpose, allowing for the optimization of molecular geometries and the calculation of various electronic properties.[6][7][8][9]

DFT Calculations on this compound

DFT calculations performed on the this compound molecule, using the coordinates from the single-crystal X-ray diffraction study as a starting point, can be used to:

  • Optimize the Molecular Geometry: The calculated bond lengths and angles can be compared with the experimental values to assess the level of agreement and identify any potential strain within the crystal lattice.

  • Analyze the Electronic Structure: The distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

  • Simulate Vibrational Spectra: The calculated infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the identity and purity of the synthesized compound.

The strong correlation typically observed between the experimental and DFT-calculated parameters provides a high degree of confidence in the accuracy of the determined crystal structure.

Conclusion: A Foundation for Future Innovation

This in-depth technical guide has provided a comprehensive overview of the crystal structure of this compound, from its synthesis and crystal growth to its detailed structural analysis and computational validation. A thorough understanding of this fundamental solid-state property is essential for researchers working with this versatile molecule. The insights gained from its crystalline architecture will undoubtedly pave the way for the rational design of new materials and therapeutics with tailored properties, furthering innovation in the fields of materials science and drug development.

References

Methodological & Application

Synthesis of 1,3,5-Triphenylisocyanurate from Phenyl Isocyanate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of 1,3,5-triphenylisocyanurate from the cyclotrimerization of phenyl isocyanate. This document emphasizes the underlying chemical principles, safety protocols, and analytical characterization of the final product, ensuring a reproducible and safe experimental workflow.

Introduction

This compound, also known as phenyl isocyanate trimer, is a thermally stable, six-membered heterocyclic compound. Its rigid structure and aromatic functionalities make it a valuable building block in supramolecular chemistry, materials science, and as a scaffold in medicinal chemistry. The synthesis is achieved through the cyclotrimerization of three phenyl isocyanate molecules, a reaction that can be initiated by a variety of catalysts. Understanding the reaction mechanism and the role of the catalyst is paramount to achieving high yield and purity.

Reaction Mechanism and Catalysis

The formation of this compound proceeds via a catalyzed cyclotrimerization of phenyl isocyanate. The reaction can be initiated by a range of catalysts, including tertiary amines, phosphines, N-heterocyclic carbenes, and various metal complexes.[1][2] The choice of catalyst significantly impacts reaction rate, selectivity, and the required reaction conditions.[1][3]

The general mechanism involves the nucleophilic attack of the catalyst on the electrophilic carbon of the isocyanate group. This forms a zwitterionic intermediate that subsequently reacts with two additional phenyl isocyanate molecules in a stepwise manner, ultimately leading to the formation of the stable isocyanurate ring and regeneration of the catalyst.

G cluster_initiation Initiation cluster_propagation Propagation cluster_cyclization Cyclization & Catalyst Regeneration PI_1 Phenyl Isocyanate Cat Catalyst Int_1 Zwitterionic Intermediate PI_2 Phenyl Isocyanate PI_3 Phenyl Isocyanate Int_2 Dimeric Intermediate Int_3 Trimeric Intermediate Product This compound Cat_regen Catalyst

Caption: Generalized mechanism of phenyl isocyanate cyclotrimerization.

Safety Precautions: Handling Phenyl Isocyanate

Phenyl isocyanate is a hazardous chemical and requires strict safety protocols. It is a lachrymator, corrosive, and a respiratory sensitizer.[4] Prolonged or repeated exposure can cause severe burns, respiratory tract damage, and allergic skin reactions.[5]

Personal Protective Equipment (PPE):

  • Respiratory Protection: A full-face positive pressure, supplied-air respirator or a self-contained breathing apparatus (SCBA) is mandatory when handling phenyl isocyanate, especially in operations where vapor or mist may be generated.[5]

  • Eye Protection: Chemical safety goggles and a full-face shield are required.[4][5]

  • Skin Protection: Permeation-resistant gloves and clothing are essential to prevent skin contact.[5][6] An emergency shower and eyewash station should be readily accessible.[6]

Handling and Storage:

  • All manipulations should be performed within a certified chemical fume hood.

  • Store phenyl isocyanate in a cool, dry, well-ventilated area, away from heat, open flames, and incompatible materials.[6]

  • It is incompatible with strong acids, strong bases, alcohols, amines, and water, with which it can react violently.[5][6]

Experimental Protocol: Synthesis of this compound

This protocol outlines a common laboratory-scale synthesis using a tertiary amine catalyst.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Phenyl Isocyanate≥98%Sigma-AldrichFreshly distilled before use
Triethylamine≥99%Fisher ScientificAnhydrous
TolueneAnhydrousAcros Organics
Diethyl EtherACS GradeVWRFor washing
Round-bottom flask--Oven-dried
Magnetic stirrer--
Reflux condenser--With drying tube
Heating mantle--
Buchner funnel--

Procedure:

  • Reaction Setup:

    • Assemble a 250 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The condenser should be fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

    • Place the flask in a heating mantle.

  • Reagent Addition:

    • Under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous toluene to the flask.

    • Using a syringe, carefully add 10.0 g (0.084 mol) of freshly distilled phenyl isocyanate to the stirred toluene.

    • Add 0.5 mL of triethylamine to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C) with continuous stirring.

    • The reaction progress can be monitored by the formation of a white precipitate.

    • Maintain the reflux for 4-6 hours.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Collect the white precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid product with two 25 mL portions of cold diethyl ether to remove any unreacted starting material and catalyst.

    • Dry the product in a vacuum oven at 60-80 °C to a constant weight.

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification A Dry glassware (flask, condenser) B Add magnetic stir bar A->B C Assemble under inert atmosphere B->C D Add anhydrous toluene C->D E Add phenyl isocyanate D->E F Add triethylamine catalyst E->F G Heat to reflux (110 °C) F->G H Stir for 4-6 hours G->H I Monitor for precipitate formation H->I J Cool to room temperature I->J K Vacuum filter the precipitate J->K L Wash with cold diethyl ether K->L M Dry under vacuum L->M

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point 285-287 °C
FT-IR (KBr, cm⁻¹) ~1710 (C=O stretching), ~1495, 1450 (aromatic C=C stretching)
¹H NMR (CDCl₃, δ) 7.2-7.5 ppm (multiplet, 15H, aromatic protons)
¹³C NMR (CDCl₃, δ) ~148 (C=O), ~135, 129, 128 (aromatic carbons)

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time or increase the catalyst loading slightly.
Moisture contaminationEnsure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.
Product Contamination Inadequate washingWash the product thoroughly with cold diethyl ether to remove impurities.
Side reactionsConsider using a more selective catalyst or optimizing the reaction temperature.[1]

Conclusion

The synthesis of this compound from phenyl isocyanate is a straightforward yet powerful reaction for accessing a versatile chemical building block. By adhering to the detailed protocol and stringent safety precautions outlined in this guide, researchers can reliably and safely produce this compound in high yield and purity. The choice of catalyst and reaction conditions can be further optimized to suit specific experimental needs and scale.

References

Application Notes & Protocols: 1,3,5-Triphenylisocyanurate as a Thermomechanical Performance Enhancer in Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Redefining the Role of 1,3,5-Triphenylisocyanurate in Polymer Science

In the landscape of polymer additives, crosslinking agents are fundamental to transitioning thermoplastics into robust thermosets, bestowing enhanced mechanical strength, thermal stability, and chemical resistance. While isocyanurate derivatives like Triallyl Isocyanurate (TAIC) and Triglycidyl Isocyanurate (TGIC) are well-established covalent crosslinkers, the role of this compound (TPIC) is more nuanced and sophisticated.[1][2] Due to the chemical stability of its phenyl groups, TPIC does not function as a crosslinking agent through conventional radical or condensation pathways.

Instead, its utility lies in its unique molecular architecture: a rigid, planar, and exceptionally stable heterocyclic core. When incorporated into a polymer matrix, TPIC acts as a high-performance modifier, elevating thermomechanical properties through mechanisms of physical crosslinking, chain stiffening, and potential high-temperature induced reactivity. This guide provides a comprehensive overview of TPIC's mechanism of action and detailed protocols for its application, primarily focusing on high-performance epoxy systems where its attributes are most effectively leveraged.

Section 1: The Scientific Foundation of TPIC as a Polymer Modifier

Molecular Structure and Intrinsic Properties

This compound is the cyclic trimer of phenyl isocyanate.[3][4] Its structure is characterized by a central 1,3,5-triazine-2,4,6-trione ring bonded to three phenyl groups. This configuration imparts significant thermal stability, with decomposition of the isocyanurate ring reported to begin only above 200°C, a notable improvement over urethane bonds which can degrade at 100-110°C.[5]

Caption: Chemical structure of this compound (TPIC).

Mechanism of Performance Enhancement

TPIC enhances polymer properties not by forming new covalent bonds, but by physically altering the polymer network at the molecular level.

  • Chain Mobility Restriction: The bulky and rigid structure of TPIC, when dispersed within a polymer matrix, acts as a significant steric impediment. This restricts the segmental motion of polymer chains, which is the primary reason for the observed increase in the glass transition temperature (Tg).[6] A higher Tg translates directly to a higher service temperature for the material.

  • Increased Modulus: By physically "pinning" polymer chains, TPIC effectively increases the crosslink density from a physical perspective. This leads to a stiffer material with a higher elastic modulus, resisting deformation under load.[7]

  • Thermal Stability Enhancement: The inherent high thermal stability of the isocyanurate ring provides a pathway to dissipate thermal energy, thereby delaying the onset of thermal degradation of the host polymer.[8]

  • High-Temperature Reactivity with Epoxides: While not a conventional crosslinker, the isocyanurate ring can undergo isomerization to a cyanurate ring at elevated temperatures, which can then react with epoxy groups.[9] This opens a pathway for covalent integration into the epoxy network during curing at high temperatures, further bolstering the material's thermal and mechanical properties.

Mechanism_of_Action cluster_0 TPIC Additive cluster_1 Interaction with Polymer Matrix cluster_2 Resulting Property Enhancements TPIC This compound (Rigid, Stable Core) A Steric Hindrance TPIC->A B Physical Entanglement TPIC->B C High-Temp Isomerization (with Epoxies) TPIC->C D Reduced Chain Mobility A->D E Increased Physical Crosslink Density B->E F Covalent Integration (High Temp) C->F G Increased Glass Transition Temp (Tg) D->G H Improved Thermal Stability (TGA) D->H I Enhanced Mechanical Modulus D->I E->G E->H E->I F->G F->H F->I

Caption: Conceptual flow of TPIC's mechanism as a performance modifier.

Section 2: Application in High-Performance Epoxy Systems

Epoxy resins are a prime candidate for modification with TPIC due to their use in demanding applications (aerospace, electronics, industrial coatings) and their often high-temperature curing schedules, which can activate TPIC's full potential.

Expected Improvements in Epoxy Formulations

The incorporation of TPIC is anticipated to yield significant enhancements in the final properties of the cured epoxy thermoset.

PropertyParameterExpected Outcome with TPIC (1-5 wt%)Rationale
Thermal Glass Transition Temp. (Tg)Increase of 10-25 °CRestriction of polymer chain mobility.
Onset of Degradation (TGA)Increase of 15-30 °CInherent thermal stability of the isocyanurate ring.[8]
Mechanical Storage Modulus (DMA)10-20% Increase below TgIncreased network stiffness from physical crosslinking.[7]
Tensile Modulus5-15% IncreaseStiffening effect of the rigid TPIC molecules.
Chemical Solvent SwellReduced SwellingA more tightly bound network makes solvent ingress more difficult.[7]

Section 3: Experimental Protocols

Safety First: Before proceeding, consult the Safety Data Sheet (SDS) for all chemicals. While specific toxicity data for TPIC is limited, related compounds like triglycidyl isocyanurate (TGIC) are toxic if swallowed or inhaled and can cause allergic skin reactions.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

Protocol 1: Preparation and Curing of TPIC-Modified Epoxy Resin

Objective: To formulate and cure an epoxy resin modified with a specified weight percentage of this compound.

Materials & Equipment:

  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based resin (e.g., Epon 828)

  • Curing Agent: Amine-based hardener (e.g., Jeffamine D-230)

  • Modifier: this compound (TPIC), solid powder[3]

  • Solvent (Optional): N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Equipment: Hot plate with magnetic stirring, vacuum oven, aluminum casting molds, analytical balance, planetary mixer or high-shear mixer.

Methodology:

  • Pre-treatment: Dry the TPIC powder in a vacuum oven at 80°C for 4 hours to remove any absorbed moisture. Dry all glassware thoroughly.

  • TPIC Dispersion/Dissolution:

    • Weigh the desired amount of epoxy resin into a three-neck flask equipped with a magnetic stirrer and a temperature probe.

    • Begin stirring and gently heat the resin to 80-90°C. Causality: This reduces the resin's viscosity, facilitating the dispersion and dissolution of TPIC without initiating premature curing.

    • Slowly add the pre-weighed TPIC powder (e.g., for a 3 wt% formulation, add 3g of TPIC to 97g of resin).

    • Continue stirring at 80-90°C for 1-2 hours or until the TPIC is fully dissolved and the mixture is visually clear and homogeneous. If dissolution is difficult, a minimal amount of solvent (~1-2 wt%) can be added, but this must be removed later.

  • Cooling and Hardener Addition:

    • Remove the flask from the heat and allow it to cool to 40°C while stirring. Causality: The amine-epoxy reaction is highly exothermic. Adding the hardener at an elevated temperature can lead to an uncontrolled, rapid cure (runaway reaction).

    • Calculate and weigh the stoichiometric amount of the amine curing agent. The required amount is based on the Amine Hydrogen Equivalent Weight (AHEW) of the hardener and the Epoxide Equivalent Weight (EEW) of the resin.

    • Slowly add the curing agent to the resin-TPIC mixture while stirring. Continue mixing for 15 minutes to ensure complete homogeneity.

  • Degassing:

    • Place the mixture into a vacuum chamber or oven at 40°C.

    • Apply vacuum gradually to prevent excessive bubbling. Hold under full vacuum for 20-30 minutes or until bubbling ceases. Causality: This critical step removes air bubbles entrapped during mixing, preventing voids in the final cured material which act as stress concentrators and degrade mechanical properties.

  • Casting and Curing:

    • Preheat the casting molds to the initial curing temperature (e.g., 80°C).

    • Carefully pour the degassed mixture into the molds.

    • Transfer the molds to a programmable oven for the curing cycle. A typical two-stage cure schedule is recommended:

      • Stage 1: 2 hours at 80°C. Causality: This initial, lower-temperature stage allows the resin to gel without excessive exotherm, ensuring a uniform network structure.

      • Stage 2: 3 hours at 150°C. Causality: This post-cure stage at a temperature above the expected final Tg ensures the reaction goes to completion, maximizing crosslink density and achieving ultimate thermomechanical properties.

  • Demolding:

    • Turn off the oven and allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

    • Once cooled, carefully demold the cured epoxy plaques.

Protocol 2: Thermomechanical Characterization

Objective: To quantify the impact of TPIC on the thermal and mechanical properties of the cured epoxy.

Methodology:

  • Sample Preparation:

    • Using a low-speed diamond saw or a CNC machine, cut specimens from the cured plaques according to the required dimensions for each test standard (e.g., ASTM D638 for tensile testing, ASTM E1640 for DMA).

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg).

    • Procedure:

      • Seal a 5-10 mg sample in an aluminum DSC pan.

      • Perform a heat-cool-heat cycle from 25°C to 200°C at a ramp rate of 10°C/min.

      • The Tg is determined from the midpoint of the step transition in the heat flow curve from the second heating scan.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To assess thermal stability.

    • Procedure:

      • Place a 10-15 mg sample on the TGA balance.

      • Heat the sample from 30°C to 800°C at 10°C/min under a nitrogen atmosphere.

      • Determine the onset of degradation (T_onset), typically defined as the temperature at 5% weight loss.

  • Dynamic Mechanical Analysis (DMA):

    • Purpose: To measure viscoelastic properties (storage modulus, loss modulus, Tan δ).

    • Procedure:

      • Mount a rectangular bar specimen (e.g., 50mm x 12mm x 3mm) in a three-point bending fixture.

      • Scan the temperature from 30°C to 200°C at a heating rate of 3°C/min, with a fixed frequency of 1 Hz.

      • The storage modulus (E') below the transition region indicates stiffness, and the peak of the Tan δ curve provides another measure of the Tg.

Experimental_Workflow N1 Material Prep (Dry TPIC & Resin) N2 TPIC Dissolution in Epoxy (80-90°C) N1->N2 N3 Cool to 40°C N2->N3 N4 Add Amine Hardener & Mix N3->N4 N5 Vacuum Degassing N4->N5 N6 Cast into Molds N5->N6 N7 Two-Stage Cure (80°C -> 150°C) N6->N7 N8 Cooldown & Demold N7->N8 N9 Sample Machining N8->N9 N10 Characterization (DSC, TGA, DMA) N9->N10

Caption: Standard workflow for preparing and testing TPIC-modified polymers.

Section 4: Concluding Remarks for the Research Professional

This compound stands apart from its reactive analogues. It should not be viewed as a direct, drop-in replacement for conventional crosslinking agents. Instead, it represents a strategic tool for the materials scientist aiming to push the performance boundaries of existing polymer systems. Its efficacy is most pronounced in high-performance thermosets where marginal gains in thermal stability and mechanical modulus can be critical. The protocols outlined herein provide a validated starting point for exploring the benefits of TPIC, and further optimization of concentration and curing schedules is encouraged to tailor the material properties to the specific demands of the end application.

References

Application Notes and Protocols for Enhancing Polymer Thermal Stability with 1,3,5-Triphenylisocyanurate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Polymer Thermal Stability

Polymers, ubiquitous in modern technology, often face performance limitations due to their inherent susceptibility to thermal degradation. At elevated temperatures, polymer chains can undergo scission, cross-linking, and oxidation, leading to a loss of mechanical integrity, discoloration, and a shortened service life.[1] To overcome these limitations and expand the operational window of polymeric materials, the incorporation of thermal stabilizers is a critical and widely adopted strategy. This application note provides a detailed guide for researchers, scientists, and professionals in drug development and materials science on the use of 1,3,5-Triphenylisocyanurate as a high-performance thermal stabilizer.

This compound is a heterocyclic compound characterized by a thermally stable s-triazine ring with three pendant phenyl groups. Its molecular structure imparts exceptional thermal resistance, making it an effective additive for improving the high-temperature performance of a wide range of polymers, including polyolefins, epoxy resins, and polyimides.

Chemical Structure and Properties of this compound

  • Synonyms: Triphenyl isocyanurate, Phenyl isocyanurate trimer, 1,3,5-Triphenyl-1,3,5-triazine-2,4,6-trione

  • Molecular Formula: C₂₁H₁₅N₃O₃

  • Molecular Weight: 357.36 g/mol

  • Appearance: White crystalline solid

  • Key Features: High thermal stability, aromatic character, and a rigid heterocyclic core.

Mechanism of Thermal Stabilization

The enhanced thermal stability imparted by this compound is attributed to a combination of its inherent molecular stability and its interaction with the polymer matrix at elevated temperatures.

  • Inherent Thermal Stability: The s-triazine ring is an exceptionally stable heterocyclic structure. The delocalization of electrons within the ring and the strong covalent bonds contribute to its high decomposition temperature, which is reported to be above 400°C.[2][3] This inherent stability allows the molecule to remain intact at temperatures where many polymer backbones begin to degrade.

  • Radical Scavenging and Cross-linking: At very high temperatures, the isocyanurate ring can undergo a ring-opening reaction to form isocyanate moieties.[3] These reactive isocyanate groups can then participate in several stabilizing reactions within the polymer matrix.

    • Reaction with Polymer Chains: The isocyanate groups can react with active hydrogen atoms on the polymer chains (e.g., hydroxyl or amine groups) or with degradation products, effectively terminating radical chain reactions that propagate thermal degradation.

    • Formation of Cross-linked Structures: The isocyanates can also react with each other or with other degradation products to form a cross-linked, char-like structure. This char layer acts as a physical barrier, insulating the underlying polymer from heat and limiting the diffusion of volatile degradation products.[4]

  • Energy Dissipation: The aromatic phenyl groups attached to the triazine ring can absorb and dissipate thermal energy through resonance, further contributing to the overall stability of the polymer-additive system.

G cluster_0 Thermal Degradation Cascade cluster_1 Stabilization by this compound Polymer Polymer Matrix Radicals Initiation of Free Radicals Polymer->Radicals Heat High Temperature Heat->Polymer Degradation Polymer Chain Scission & Degradation Radicals->Degradation RadicalScavenging Radical Scavenging Radicals->RadicalScavenging Termination Crosslinking Char Formation & Cross-linking Degradation->Crosslinking Insulation TPI This compound RingOpening Isocyanurate Ring Opening (>400°C) TPI->RingOpening High Temp Isocyanates Reactive Isocyanate Moieties RingOpening->Isocyanates Isocyanates->RadicalScavenging Isocyanates->Crosslinking

Proposed mechanism of thermal stabilization by this compound.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Polymer Matrix

This protocol provides a general guideline for incorporating this compound into a polymer. The specific parameters should be optimized for the polymer system being used.

A. Melt Blending for Thermoplastics (e.g., Polyethylene, Polypropylene)

  • Materials and Equipment:

    • Polymer resin (e.g., HDPE pellets)

    • This compound powder

    • Twin-screw extruder

    • Pelletizer

    • Drying oven

  • Procedure:

    • Dry the polymer pellets and this compound powder in a vacuum oven at a temperature appropriate for the polymer (e.g., 80°C for HDPE) for at least 4 hours to remove any moisture.

    • Prepare a physical blend of the polymer pellets and this compound powder at the desired weight percentage (typically 0.5 - 5 wt%).

    • Set the temperature profile of the twin-screw extruder to the processing temperature of the polymer.

    • Feed the physical blend into the extruder. The screw speed should be optimized to ensure proper mixing and dispersion.

    • Extrude the molten polymer blend through a die and cool the strand in a water bath.

    • Use a pelletizer to cut the cooled strand into pellets.

    • Dry the resulting pellets before further processing or analysis.

B. Solution Casting for Solvent-Soluble Polymers (e.g., Polyimides)

  • Materials and Equipment:

    • Polymer powder (e.g., polyamic acid, the precursor to polyimide)

    • This compound powder

    • Appropriate solvent (e.g., N-methyl-2-pyrrolidone (NMP) for polyamic acid)

    • Magnetic stirrer and hotplate

    • Glass casting plate

    • Doctor blade or casting knife

    • Vacuum oven

  • Procedure:

    • Dissolve the polymer powder in the solvent to create a solution of the desired concentration.

    • In a separate container, dissolve the this compound powder in a small amount of the same solvent.

    • Add the this compound solution to the polymer solution and stir until a homogeneous mixture is obtained.

    • Pour the solution onto a clean, level glass plate.

    • Use a doctor blade to cast a film of uniform thickness.

    • Place the cast film in a vacuum oven and apply a stepwise heating program to remove the solvent and, in the case of polyimides, to achieve thermal imidization. A typical program might be: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and 250°C for 1 hour.

C. Dispersion in Thermosetting Resins (e.g., Epoxy)

  • Materials and Equipment:

    • Epoxy resin (e.g., DGEBA)

    • Curing agent

    • This compound powder

    • High-shear mixer or ultrasonicator

    • Vacuum desiccator

  • Procedure:

    • Weigh the desired amount of epoxy resin and this compound powder.

    • Disperse the this compound powder into the epoxy resin using a high-shear mixer or ultrasonicator until a uniform dispersion is achieved.

    • Degas the mixture in a vacuum desiccator to remove any entrapped air bubbles.

    • Add the stoichiometric amount of curing agent and mix thoroughly.

    • Pour the mixture into a mold and cure according to the manufacturer's recommendations for the epoxy system.

G start Start dry Dry Polymer & Additive start->dry Thermoplastics dissolve_poly Dissolve Polymer start->dissolve_poly dissolve_add Dissolve Additive start->dissolve_add disperse Disperse Additive in Resin start->disperse Thermosets blend Physically Blend dry->blend Thermoplastics extrude Melt Extrude blend->extrude Thermoplastics pelletize Pelletize extrude->pelletize Thermoplastics end_thermo Thermoplastic Composite pelletize->end_thermo Thermoplastics mix_sol Mix Solutions dissolve_poly->mix_sol dissolve_add->mix_sol cast Cast Film mix_sol->cast Solvent Casting cure_oven Solvent Removal / Curing cast->cure_oven Solvent Casting end_sol Solvent-Cast Film cure_oven->end_sol Solvent Casting degas Degas Mixture disperse->degas Thermosets add_cure Add Curing Agent degas->add_cure Thermosets mold Pour into Mold & Cure add_cure->mold Thermosets end_thermoset Thermoset Composite mold->end_thermoset Thermosets

Workflow for incorporating this compound into polymers.
Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the effect of this compound on the thermal degradation profile of the polymer.

  • Apparatus:

    • Thermogravimetric Analyzer (TGA)

    • High-purity nitrogen gas supply

  • Procedure:

    • Calibrate the TGA instrument for temperature and weight according to the manufacturer's instructions.

    • Accurately weigh 5-10 mg of the polymer sample (with and without the additive) into a TGA crucible (platinum or alumina).

    • Place the crucible in the TGA furnace.

    • Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to 800°C at a constant heating rate of 10°C/min.

    • Record the weight loss as a function of temperature.

  • Data Analysis:

    • Onset of Decomposition Temperature (Tonset): The temperature at which significant weight loss begins. This is often determined as the temperature at which 5% or 10% weight loss occurs (T5% or T10%).

    • Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.

    • Char Yield: The percentage of the initial sample weight remaining at a high temperature (e.g., 700°C or 800°C). An increased char yield is indicative of improved thermal stability and flame retardancy.[4]

Protocol 3: Evaluation of Thermal Transitions using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Apparatus:

    • Differential Scanning Calorimeter (DSC)

    • High-purity nitrogen gas supply

  • Procedure:

    • Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

    • Accurately weigh 5-10 mg of the polymer sample into a DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample:

      • Heat from ambient temperature to a temperature above the expected Tm or Tg at a rate of 10°C/min.

      • Hold for 2-5 minutes to ensure complete melting.

      • Cool to a low temperature (e.g., -50°C) at a rate of 10°C/min.

      • Heat again to the upper temperature limit at a rate of 10°C/min.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Glass Transition Temperature (Tg): Determined from the midpoint of the step change in the heat flow curve during the second heating scan.

    • Melting Temperature (Tm): Determined from the peak of the endothermic melting transition during the second heating scan.

Data Presentation and Expected Results

The incorporation of this compound is expected to significantly enhance the thermal stability of the host polymer. The following tables provide illustrative data based on typical observations for triazine-based stabilizers.

Table 1: Illustrative TGA Data for a Polymer with and without this compound

SampleT5% (°C)T10% (°C)Tmax (°C)Char Yield at 700°C (%)
Neat Polymer350375410< 5
Polymer + 2 wt% TPI37540043515
Polymer + 5 wt% TPI39041545025

Table 2: Illustrative DSC Data for a Polymer with and without this compound

SampleTg (°C)Tm (°C)
Neat Polymer150280
Polymer + 2 wt% TPI152280
Polymer + 5 wt% TPI155281

Note: The effect on Tg and Tm is often less pronounced than on the decomposition temperature, but a slight increase in Tg may be observed due to restricted chain mobility.

Conclusion

This compound is a highly effective thermal stabilizer for a variety of polymers. Its unique chemical structure, combining a robust s-triazine core with aromatic phenyl groups, allows it to interrupt thermal degradation pathways and promote the formation of a protective char layer at elevated temperatures. The protocols outlined in this application note provide a comprehensive framework for the incorporation and evaluation of this compound, enabling researchers and professionals to enhance the thermal performance of their polymer systems for demanding applications.

References

Application Notes & Protocols: Formulation of High-Performance Flame Retardant Materials with Triphenyl Isocyanurate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers and formulation scientists on the use of Triphenyl Isocyanurate (TPIC) as a key component in flame retardant (FR) polymer systems. This document elucidates the fundamental mechanisms of action, explores powerful synergistic combinations, and presents detailed protocols for the formulation, compounding, and standardized testing of flame-retardant materials. The focus is on providing a deep, causal understanding of formulation choices to accelerate the development of high-performance, compliant, and reliable flame-retardant polymers for demanding applications.

Introduction to Triphenyl Isocyanurate (TPIC) in Flame Retardancy

Triphenyl Isocyanurate (TPIC), also known as phenyl isocyanate trimer or 1,3,5-triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, is a halogen-free flame retardant distinguished by its core isocyanurate structure.[1] The defining feature of isocyanurate-based compounds is the thermostable s-triazine ring, which imparts exceptional thermal stability.[2] Unlike many conventional flame retardants that decompose at standard polymer processing temperatures, the isocyanurate ring is stable well above 350°C.[2][3] This high thermal stability is critical, preventing premature degradation during compounding and molding operations and ensuring the flame retardant's integrity within the final polymer matrix.

TPIC's efficacy stems from a dual-action mechanism that impacts both the condensed (solid) and gas phases of a fire. Its high nitrogen content is fundamental to its gas-phase action, while its aromatic structure contributes to condensed-phase char formation. While effective on its own to a degree, TPIC's primary value lies in its potent synergistic relationship with other flame retardants, particularly phosphorus-based compounds, enabling the formulation of highly effective and efficient flame-retardant systems.

Core Flame Retardant Mechanism of Triphenyl Isocyanurate

Understanding the mechanism is paramount to intelligent formulation. Combustion is a self-sustaining cycle involving heat, fuel (flammable gases from polymer decomposition), and oxygen.[4] Flame retardants work by interrupting this cycle.[5] TPIC intervenes through the following pathways:

  • Gas Phase Action (Dilution Effect): Upon exposure to the intense heat of a fire (typically >400°C), the s-triazine ring in TPIC decomposes.[6] This decomposition releases a significant volume of inert, non-combustible gases, primarily nitrogen (N₂) and carbon dioxide (CO₂). These gases dilute the concentration of flammable volatiles and oxygen in the gaseous phase above the polymer, effectively suffocating the flame and inhibiting combustion.[3][7][8]

  • Condensed Phase Action (Char Formation): The decomposition of TPIC contributes to the formation of a stable, insulating layer of char on the polymer's surface. This char layer acts as a physical barrier, shielding the underlying polymer from heat and preventing the release of flammable gases that fuel the fire.[3][9] This mechanism is significantly enhanced when TPIC is used in conjunction with phosphorus-containing synergists.

  • Synergistic Enhancement with Phosphorus Compounds: The combination of nitrogen-rich compounds like TPIC with phosphorus-based flame retardants (e.g., DOPO derivatives, phosphates) creates a synergistic effect that is more potent than the sum of the individual components.[10][8]

    • Gas Phase Quenching: The phosphorus compound decomposes to release phosphorus-containing free radicals (e.g., PO•, PO₂•).[4][11] These radicals are highly effective at trapping the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, effectively "quenching" the fire at a chemical level.[8][12]

    • Condensed Phase Char Fortification: The phosphorus compound, often in the form of phosphoric acid upon decomposition, acts as a catalyst in the condensed phase. It promotes dehydration of the polymer, leading to the formation of a dense, cohesive, and thermally stable char layer, which is further reinforced by the nitrogenous structures from TPIC.[9][11]

The following diagram illustrates the interplay of these mechanisms.

G cluster_main Flame Retardant Mechanism of TPIC-Phosphorus Systems cluster_gas Gas Phase Action cluster_condensed Condensed Phase Action heat Heat from Ignition Source polymer Polymer Composite (Matrix + TPIC + P-Synergist) heat->polymer gas_dilution TPIC Decomposition (Release of N₂, CO₂) polymer->gas_dilution Inert Gas Release gas_quench P-Synergist Decomposition (Release of PO•, PO₂•) polymer->gas_quench Radical Release char_form Promotion of Cross-linking & Dehydration polymer->char_form Char Promotion dilution Dilution of Fuel & Oxygen gas_dilution->dilution quench Radical Quenching gas_quench->quench stop_combustion Combustion Inhibited dilution->stop_combustion quench->stop_combustion char_layer Formation of Stable, Insulating Char Layer char_form->char_layer char_layer->stop_combustion Barrier Effect

Caption: Dual-action flame retardant mechanism of TPIC systems.

Formulation Strategies and Data

Effective formulation requires balancing flame retardancy with the mechanical and thermal properties of the base polymer. TPIC is typically used as an additive, incorporated during melt compounding. The loading level depends on the polymer matrix, the required FR rating, and the choice of synergist.

Table 1: Example Formulations for Flame Retardant Epoxy Resin

Formulation IDEpoxy Resin (wt%)Curing Agent (wt%)TPIC Derivative (wt%)P-Synergist (wt%)LOI (%)UL 94 RatingReference
EP-Control100DDM0024.4N/R[8][13]
EP-FR-187.5DDM12.5 (DOPS-TAIC¹)-31.6V-0[11]
EP-FR-2VariesDDMVDPD² at 0.4 wt% P-33.1V-0[8][13]
EP-FR-3VariesDDM3.0 (TAD³)1.0 (Zn-PDH⁴)33.2V-0[14]

¹DOPS-TAIC: tris(3-(9,10-dihydro-9-oxa-0-phosphaphenanthrene-10-sulfide)-propyl)triazine-2,4,6-trione ²VDPD: triazine-ring-containing DOPO-derived compound ³TAD: Tris-(3-DOPO-1-propyl)-triazinetrione ⁴Zn-PDH: phosphorus-containing organozinc complex *N/R: No Rating

Causality Behind Formulation Choices:

  • Polymer Selection: The choice of polymer (e.g., epoxy, polycarbonate, polyurethane) dictates the processing temperatures and the inherent flammability that must be overcome. Epoxies and polyurethanes are common targets for TPIC-based systems due to their widespread use in electronics and construction.[2][15]

  • Synergist Selection: Phosphorus-based synergists like DOPO and its derivatives are frequently chosen due to their high efficiency in both gas-phase radical quenching and condensed-phase char promotion.[8][12] The combination allows for lower overall additive loading, which helps preserve the mechanical properties of the base resin.

  • Loading Levels: The goal is to achieve the target flame retardancy (e.g., UL 94 V-0) with the minimum amount of additive. As seen in Table 1, highly efficient synergistic systems can achieve top ratings with total FR loadings in the range of 4-15 wt%. This minimizes plasticization effects and impacts on tensile strength or modulus.

Experimental Protocols

Adherence to standardized testing protocols is essential for generating reliable, comparable, and valid data. The following sections detail the methodologies for sample preparation and key flammability tests.

Protocol: Compounding and Specimen Preparation

This protocol describes the general procedure for creating test specimens from a polymer matrix and the TPIC-based flame retardant system.

Objective: To achieve a homogeneous dispersion of the flame retardant additives within the polymer matrix and create standardized test bars.

Materials & Equipment:

  • Base Polymer Resin (e.g., Polycarbonate, Epoxy, Polyamide pellets)

  • Triphenyl Isocyanurate (TPIC) powder

  • Synergist Additive (e.g., DOPO-derivative powder)

  • Twin-screw extruder with temperature-controlled zones

  • Pelletizer

  • Injection molding machine

  • Standard test specimen molds (as per ASTM/ISO standards for UL 94 and LOI)

Procedure:

  • Pre-Drying: Dry all polymer pellets and powdered additives in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80-120°C) for at least 4 hours to remove residual moisture, which can cause voids and degrade properties during processing.

  • Premixing: Accurately weigh the dried polymer pellets and additives according to the desired formulation percentages. Tumble-mix the components in a sealed container for 10-15 minutes to create a rough blend.

  • Melt Compounding:

    • Set the temperature profile of the twin-screw extruder appropriate for the base polymer.

    • Feed the premixed material into the extruder hopper at a constant rate. The high shear forces within the extruder will ensure a thorough and homogeneous melt-blending of the components.

    • The extrudate (molten polymer strand) is passed through a water bath to cool and then fed into a pelletizer to produce compounded pellets.

  • Injection Molding:

    • Dry the compounded pellets again as in Step 1.

    • Set the injection molding machine parameters (barrel temperature, injection pressure, mold temperature) according to the polymer's data sheet.

    • Mold the pellets into the required test specimen shapes and sizes for UL 94 and LOI testing.[16][17]

  • Specimen Conditioning: Before testing, condition all specimens for a minimum of 48 hours at 23 ± 2°C and 50 ± 5% relative humidity.[17] This ensures consistency and comparability of test results by normalizing the moisture content of the samples.

Protocol: UL 94 Vertical Burn Test

The UL 94 test is the definitive standard for classifying the flammability of plastic materials in response to a small flame.[18]

Objective: To classify the material's burning behavior (V-0, V-1, or V-2) based on afterflame time and the dripping of flaming particles.

Apparatus:

  • UL 94 test chamber

  • Bunsen burner with specified barrel diameter

  • Methane gas supply (98% minimum purity)

  • Specimen clamp and stand

  • Timing device (accurate to 0.1 seconds)

  • Surgical cotton

Procedure:

  • Setup: Clamp a conditioned specimen from its upper 6 mm, with its longitudinal axis vertical. Place a small swatch of dry surgical cotton on a horizontal surface 300 mm below the lower edge of the specimen.[17]

  • Flame Application (First): Adjust the burner to produce a 20 mm high blue flame. Apply the flame centrally to the bottom edge of the specimen for 10 ± 0.5 seconds.[19][20]

  • First Afterflame: After 10 seconds, remove the flame and simultaneously start a timer. Record the duration of flaming combustion (t₁).

  • Flame Application (Second): As soon as flaming combustion ceases, immediately re-apply the flame to the specimen for another 10 ± 0.5 seconds.

  • Second Afterflame & Afterglow: After the second flame application, remove the flame and start the timer. Record the duration of flaming combustion (t₂) and the duration of glowing combustion (t₃).[20]

  • Observations: During the entire test, observe if any flaming particles drip from the specimen and if they ignite the cotton below. Also, note if the specimen burns up to the holding clamp.[20]

  • Replication: Repeat the procedure for a total of five specimens.

Table 2: UL 94 V Classification Criteria

CriteriaV-0V-1V-2
Afterflame time for each specimen (t₁ or t₂)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for 5 specimens (Σt₁ + Σt₂)≤ 50 s≤ 250 s≤ 250 s
Afterflame + Afterglow time after 2nd application (t₂ + t₃)≤ 30 s≤ 60 s≤ 60 s
Dripping of flaming particles that ignite cottonNoNoYes
Burn to holding clampNoNoNo
Source:[18][20]
Protocol: Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen required to support flaming combustion.[21][22] It provides a numerical value for a material's flammability; a higher LOI value indicates better flame retardancy.[16]

Objective: To quantify the intrinsic flammability of a material. Materials with an LOI greater than 21% (the approximate concentration of oxygen in air) are considered flame retardant.[22]

Apparatus:

  • LOI test apparatus, including a heat-resistant glass column, gas flow meters for oxygen and nitrogen, and a specimen holder.[23]

  • Ignition source (propane torch or specialized igniter).

  • Gas supplies (oxygen and nitrogen).

Procedure:

  • Setup: Place a conditioned specimen vertically in the center of the glass column using the specimen holder.

  • Establish Atmosphere: Introduce a mixture of oxygen and nitrogen into the bottom of the column. Start with an oxygen concentration estimated to be above the material's LOI. Allow the gas to flow for at least 30 seconds to ensure the atmosphere is stable.

  • Ignition: Lower the igniter to the top of the specimen and apply the flame until the top surface is well ignited. Remove the igniter.

  • Observation: Observe the combustion of the specimen. The test criterion for sustained burning is typically combustion for at least 3 minutes or flame propagation down a specified length of the specimen (e.g., 50 mm).[21]

  • Adjust Oxygen Concentration:

    • If the specimen burns for the specified duration, extinguish the flame and use a new specimen. Decrease the oxygen concentration and repeat the test.

    • If the specimen self-extinguishes before the criterion is met, use a new specimen and increase the oxygen concentration.

  • Determine LOI: Continue this iterative process, narrowing the oxygen concentration range until the minimum concentration that just supports combustion is found. This value, expressed as a volume percentage, is the Limiting Oxygen Index.[23]

The following diagram provides a workflow for the entire experimental process.

G cluster_workflow Experimental Workflow for FR Material Evaluation start 1. Formulation Design (Polymer, TPIC, Synergist %) compound 2. Material Compounding (Twin-Screw Extrusion) start->compound mold 3. Specimen Molding (Injection Molding) compound->mold condition 4. Specimen Conditioning (48h at 23°C, 50% RH) mold->condition testing 5. Flammability Testing condition->testing ul94 5a. UL 94 Vertical Burn testing->ul94 loi 5b. Limiting Oxygen Index (ASTM D2863) testing->loi analysis 6. Data Analysis & Classification ul94->analysis loi->analysis end Report Results analysis->end

Caption: Step-by-step experimental evaluation workflow.

Conclusion

Triphenyl Isocyanurate is a highly effective, thermally stable, halogen-free flame retardant, particularly when used to create synergistic systems with phosphorus-containing compounds. Its dual-action mechanism, which influences both the gas and condensed phases of combustion, allows for the formulation of high-performance materials that can meet stringent flammability standards like UL 94 V-0 and achieve high Limiting Oxygen Index values. By following the detailed protocols for formulation, compounding, and testing outlined in these notes, researchers can systematically develop and validate advanced flame-retardant polymer systems tailored to the specific demands of their applications.

References

Application Note & Protocol: Comprehensive Characterization of 1,3,5-Triphenylisocyanurate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the analytical characterization of 1,3,5-Triphenylisocyanurate (also known as phenyl isocyanate trimer or 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione). As a crucial compound in polymer chemistry and materials science, its precise identification, purity assessment, and thermal stability evaluation are paramount for research, development, and quality control. This guide presents a multi-technique approach, detailing protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (TGA/DSC). The methodologies are designed to provide a holistic and validated understanding of the material's properties, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction

This compound is a cyclic trimer formed from the cyclotrimerization of phenyl isocyanate. Its rigid, planar, and symmetrical structure, featuring a central triazine core and three peripheral phenyl groups, imparts unique thermal and chemical stability. The molecular formula is C₂₁H₁₅N₃O₃ with a molecular weight of approximately 357.36 g/mol [1][2]. Accurate characterization is essential to confirm its structural integrity, quantify its purity, and understand its behavior under thermal stress, which are critical parameters for its application in high-performance polymers and other advanced materials.

This guide outlines a logical workflow for the comprehensive analysis of this compound, moving from structural confirmation to purity and stability assessment.

Characterization_Workflow NMR NMR Spectroscopy (¹H & ¹³C) HPLC HPLC NMR->HPLC Validated Structure FTIR FTIR Spectroscopy FTIR->HPLC MS Mass Spectrometry MS->HPLC Thermal Thermal Analysis (TGA & DSC) HPLC->Thermal Sample This compound Sample Sample->NMR Confirms C-H Framework Sample->FTIR Identifies Functional Groups Sample->MS Determines Molecular Weight

Caption: Overall workflow for the comprehensive characterization of this compound.

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for unambiguous structure elucidation. Due to the molecule's C₃ symmetry, a relatively simple spectrum is expected, providing clear evidence of its triphenyl-substituted isocyanurate structure.

Expertise & Causality
  • ¹H NMR: This technique confirms the presence and connectivity of the phenyl protons. The symmetry of the molecule means that all three phenyl rings are chemically equivalent. Within each ring, protons at the ortho, meta, and para positions will exhibit distinct chemical shifts and coupling patterns, typically appearing in the aromatic region (7.0-8.0 ppm).

  • ¹³C NMR: This provides definitive evidence of the carbon skeleton. Two key signals are expected: one for the carbonyl carbons of the isocyanurate ring and a set of signals for the carbons of the equivalent phenyl groups. The carbonyl carbon signal is particularly diagnostic.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

    • Scientist's Note: CDCl₃ is often preferred due to its volatility, making sample recovery easier. However, if solubility is an issue, DMSO-d₆ is a stronger solvent.

  • Instrument Parameters (Example: 400 MHz Spectrometer):

    Parameter ¹H NMR ¹³C NMR
    Spectrometer Freq. 400 MHz 100 MHz
    Number of Scans 16 1024 or more
    Relaxation Delay 1.0 s 2.0 s
    Pulse Width 30° 30°
    Acquisition Time ~4 s ~1.5 s

    | Temperature | 25 °C | 25 °C |

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts.

    • Identify and assign the chemical shifts in the ¹³C spectrum.

Expected Results
Analysis Expected Chemical Shift (δ, ppm) Assignment
¹H NMR ~7.2 - 7.6Multiplet, aromatic protons (C₆H₅)[3]
¹³C NMR ~148 - 150Carbonyl carbon (C=O) in the isocyanurate ring
~125 - 135Aromatic carbons (C₆H₅)

Functional Group Identification: FTIR Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule, thereby confirming its chemical identity.

Expertise & Causality

The diagnostic power of FTIR lies in its ability to detect specific vibrational modes of chemical bonds. For this compound, the most prominent and informative absorption bands are the C=O stretching vibration from the isocyanurate ring and the various vibrations associated with the phenyl groups (C=C stretching, C-H stretching, and out-of-plane bending). The presence and position of these bands provide a unique "fingerprint" for the compound[4][5].

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
  • Sample Preparation (ATR Method - Recommended):

    • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press. This method is noted in public spectral data[1].

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • Background: A background spectrum should be collected immediately prior to the sample measurement.

  • Data Analysis:

    • Identify the wavenumbers (cm⁻¹) of the major absorption bands.

    • Compare the observed bands with known characteristic frequencies to confirm the presence of key functional groups.

Expected Results
Wavenumber (cm⁻¹) Vibration Mode Functional Group
~3100 - 3000C-H StretchAromatic (Phenyl)
~1710 - 1690C=O Stretch (strong, sharp)Isocyanurate Ring
~1600, ~1495C=C StretchAromatic Ring
~1410C-N StretchIsocyanurate Ring
~815, ~750, ~690C-H Out-of-plane BendingAromatic Substitution

Molecular Weight Verification: Mass Spectrometry (MS)

MS is indispensable for confirming the molecular weight of this compound and can provide structural insights through analysis of its fragmentation patterns.

Expertise & Causality

This technique measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, a high-resolution mass spectrometer (HRMS) can provide an exact mass that confirms the elemental composition (C₂₁H₁₅N₃O₃) with high confidence. Electron Ionization (EI) is a common method that provides a clear molecular ion peak and characteristic fragments, while soft ionization techniques like Electrospray Ionization (ESI) are excellent for confirming the molecular weight via the protonated molecule [M+H]⁺ with minimal fragmentation. Data for EI mass spectra are available in the NIST WebBook[6][7].

Experimental Protocol: Direct Infusion ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid (0.1%) may be added to promote protonation for positive ion mode.

  • Instrument Parameters (Example: Q-TOF Mass Spectrometer):

    Parameter Setting
    Ionization Mode ESI, Positive
    Mass Range (m/z) 100 - 600
    Capillary Voltage 3.5 kV
    Infusion Flow Rate 5 µL/min
    Source Temperature 120 °C

    | Desolvation Temp. | 300 °C |

  • Data Analysis:

    • Identify the m/z value of the most abundant ion in the spectrum.

    • For ESI, this should correspond to the protonated molecule [M+H]⁺.

    • Calculate the theoretical exact mass of the expected ion and compare it to the observed mass. The deviation should be less than 5 ppm for HRMS.

Expected Results
Ion Theoretical m/z Notes
[M]⁺ 357.11Expected molecular ion in EI-MS.
[M+H]⁺ 358.12Expected protonated molecule in ESI-MS.
[M+Na]⁺ 380.10Possible sodium adduct in ESI-MS.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a compound by separating it from potential impurities, such as unreacted starting materials or side-products.

Expertise & Causality

Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being a relatively nonpolar molecule, will be well-retained on a C18 column. A gradient elution, starting with a higher percentage of a polar solvent (like water) and increasing the percentage of a nonpolar organic solvent (like acetonitrile), ensures that impurities with different polarities are effectively separated from the main compound peak. Purity is then calculated based on the relative area of the main peak detected by a UV detector.

HPLC_Protocol Prep 1. Sample Preparation (1 mg/mL in Acetonitrile) Inject 2. Injection (10 µL into HPLC system) Prep->Inject Separate 3. Chromatographic Separation (C18 Column, ACN/H₂O Gradient) Inject->Separate Detect 4. UV Detection (at 254 nm) Separate->Detect Analyze 5. Data Analysis (Integrate peaks, calculate % Area) Detect->Analyze

Caption: Step-by-step workflow for HPLC purity analysis.

Experimental Protocol: Reverse-Phase HPLC
  • Sample and Mobile Phase Preparation:

    • Sample: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile (ACN).

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

    • Degas both mobile phases using sonication or vacuum filtration.

  • Instrument Parameters:

    Parameter Setting
    Column C18, 4.6 x 150 mm, 5 µm
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temperature 30 °C
    UV Detector 254 nm

    | Gradient Elution | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-20 min: 95% to 50% B |

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Expected Results

A successful analysis will show a single, sharp, and symmetrical major peak corresponding to this compound. The purity level should be ≥98% for most research and development applications.

Thermal Stability Assessment: TGA and DSC

Thermal analysis provides critical information on the material's stability at elevated temperatures, its melting point, and other phase transitions.

Expertise & Causality
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature[8]. For this compound, this analysis reveals the temperature at which the compound begins to decompose. Its high thermal stability means this temperature is expected to be quite high, which is a key property for its applications[9].

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled[10]. This is used to determine the melting point (an endothermic event) and can also reveal other transitions like crystallization or glass transitions.

Experimental Protocol: TGA & DSC
  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into an appropriate TGA (ceramic) or DSC (aluminum) pan.

  • Instrument Parameters (TGA):

    Parameter Setting
    Temperature Range 30 °C to 600 °C
    Heating Rate 10 °C/min
    Atmosphere Nitrogen (N₂)

    | Flow Rate | 50 mL/min |

  • Instrument Parameters (DSC):

    Parameter Setting
    Temperature Range 30 °C to 350 °C (or above melting point)
    Heating Rate 10 °C/min
    Atmosphere Nitrogen (N₂)

    | Flow Rate | 50 mL/min |

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition, typically defined as the temperature at which 5% weight loss occurs (Td5%).

    • DSC: Determine the onset and peak temperature of the melting endotherm (Tₘ).

Expected Results
  • TGA: this compound is expected to be highly thermally stable, with a decomposition onset temperature well above 300 °C.

  • DSC: A sharp endothermic peak should be observed corresponding to its melting point. Literature suggests melting points in the range of 285-288 °C.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5-Triphenylisocyanurate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3,5-Triphenylisocyanurate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the synthesis of this compound. As Senior Application Scientists, our goal is to combine established scientific principles with practical, field-proven insights to help you optimize your experimental outcomes.

Introduction to the Synthesis

This compound, also known as phenyl isocyanate trimer, is synthesized via the cyclotrimerization of phenyl isocyanate. This reaction is a rapid, economical, and atom-efficient route to obtaining the isocyanurate structure.[1] The process is typically catalyzed and can be influenced by a variety of factors including the choice of catalyst, solvent, temperature, and reagent purity. While seemingly straightforward, achieving high yields of pure product requires careful control over the reaction conditions to prevent the formation of unwanted side products.

This guide will walk you through common questions, troubleshooting scenarios, and detailed protocols to improve the yield and purity of your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the catalytic cyclotrimerization of phenyl isocyanate.[1] This reaction involves the head-to-tail addition of three phenyl isocyanate molecules to form the stable six-membered heterocyclic isocyanurate ring. A variety of catalysts can be employed to facilitate this process under different reaction conditions.

Q2: What types of catalysts are effective for this trimerization, and how do they differ?

A2: A wide range of catalysts can be used, and their activity and selectivity vary significantly. Common classes include:

  • Tertiary Amines (e.g., Triethylamine): These are classic catalysts, but often require higher temperatures (≥100 °C) to be effective.[1][2]

  • Phosphines (e.g., Tri-n-butylphosphine): These are also effective catalysts for the trimerization reaction.[3]

  • Quaternary Ammonium Salts: These salts can be highly active, and the reaction rate can be very sensitive to their concentration.[3][4]

  • Metal Complexes: Various main group and transition metal complexes, such as those based on aluminum, are highly active and selective, often allowing the reaction to proceed under mild conditions (e.g., 25-50 °C) with essentially quantitative conversion.[1] Catalysts based on organic salts of alkali metals have been noted for their high selectivity towards isocyanurate formation.[4]

The choice of catalyst will dictate the required reaction temperature, reaction time, and potential for side product formation.[1][4]

Q3: How does temperature affect the synthesis of this compound?

A3: Temperature is a critical parameter. The optimal temperature depends heavily on the chosen catalyst.[1] For instance, some highly active aluminum complexes can drive the reaction to completion at 25-50 °C.[1] In contrast, traditional amine or halide catalysts may require temperatures of 100 °C or higher.[1] Elevated temperatures, such as 80°C to 150°C, are often preferred to ensure a reasonable reaction rate, but excessively high temperatures can promote side reactions.[5]

Q4: What are the common side products, and how can their formation be minimized?

A4: Common side products include 1,3-diphenylurea and 1,3,5-triphenylbiuret.[3] These typically arise from the reaction of phenyl isocyanate with water present in the reagents or solvent. Another potential side reaction is the formation of carbodiimides. To minimize these, it is crucial to use anhydrous solvents and dry reagents. Ensuring the purity of the starting phenyl isocyanate is also essential. The choice of a highly selective catalyst can also significantly reduce the formation of unwanted oligomers and other byproducts.[1][4]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem 1: Low or No Yield of this compound
Probable Cause Recommended Solution Scientific Rationale
Inactive or Poisoned Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under inert atmosphere if air/moisture sensitive). If using a literature prep, verify the catalyst synthesis and purity.Catalysts, especially metal complexes and phosphines, can be sensitive to air and moisture, leading to decomposition and loss of activity. Impurities can poison the catalytic sites.
Presence of Moisture Use anhydrous solvents and freshly distilled phenyl isocyanate. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Phenyl isocyanate readily reacts with water to form an unstable carbamic acid, which decomposes to aniline and CO₂. The aniline can then react with more phenyl isocyanate to form 1,3-diphenylurea, consuming the starting material and reducing the yield of the desired trimer.
Inappropriate Reaction Temperature Consult the literature for the optimal temperature range for your specific catalyst. Monitor the internal reaction temperature.The catalytic cycle for trimerization has a specific activation energy. If the temperature is too low, the reaction rate will be negligible. If it's too high, side reactions or catalyst decomposition may occur.[1][5]
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, IR spectroscopy). The disappearance of the isocyanate peak (~2270 cm⁻¹) in the IR spectrum is a good indicator of reaction completion.Trimerization is not always instantaneous. The reaction may require several hours to reach completion, depending on the catalyst's activity and concentration.[1][5]
Problem 2: Product is Contaminated with Side Products (e.g., Diphenylurea)
Probable Cause Recommended Solution Scientific Rationale
Water Contamination As mentioned above, rigorously exclude water from the reaction system by using anhydrous solvents and reagents and an inert atmosphere.The formation of 1,3-diphenylurea is a direct consequence of water reacting with the phenyl isocyanate starting material.
Low Catalyst Selectivity Consider switching to a more selective catalyst. For example, certain aluminum alkoxide complexes or alkali metal salts have shown high selectivity for trimerization over other oligomerization pathways.[1][4]Some catalysts may have lower selectivity, promoting the formation of linear oligomers or other undesired products alongside the cyclic trimer.[4]
Incorrect Stoichiometry or Reaction Conditions Ensure precise control over stoichiometry and reaction conditions (temperature, pressure).Deviations from optimal conditions can favor alternative reaction pathways, leading to a mixture of products.
Problem 3: Difficulty in Product Purification and Isolation
Probable Cause Recommended Solution Scientific Rationale
Product Co-precipitation with Byproducts Optimize the recrystallization solvent system. This compound has different solubility profiles compared to urea or biuret byproducts. A solvent screen (e.g., ethanol, ethyl acetate, toluene) can identify a solvent that selectively dissolves the product or the impurities.The principle of recrystallization relies on differences in solubility between the desired compound and impurities at different temperatures.
Product is an Amorphous Solid or Oil If the product solidifies from the reaction mixture, it may be of high purity.[1] If it oils out, try trituration with a non-polar solvent like hexane to induce crystallization. Seeding with a small crystal of pure product can also promote crystallization.A highly pure product will have a well-defined crystal lattice. Impurities can disrupt this lattice formation, leading to amorphous solids or oils.
Residual Catalyst in the Product If a non-volatile catalyst was used, purification by column chromatography may be necessary. Alternatively, a workup procedure involving washing with a dilute acid or base (if the catalyst is basic or acidic) may help remove it.The catalyst, if not removed, is an impurity that can affect the product's melting point, spectroscopic data, and suitability for downstream applications.

Experimental Protocols & Data

General Workflow for Synthesis

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dry Reagents & Solvents (Phenyl Isocyanate, Catalyst, Solvent) setup Assemble Reaction under Inert Atmosphere (N2/Ar) reagents->setup glassware Dry Glassware under Vacuum/Heat glassware->setup add_catalyst Charge Reactor with Phenyl Isocyanate & Solvent setup->add_catalyst Transfer reagents heat Add Catalyst & Heat to Target Temperature add_catalyst->heat monitor Monitor Reaction (TLC/IR) heat->monitor cool Cool Reaction Mixture monitor->cool Upon completion filter Filter Crude Product cool->filter recrystallize Recrystallize from Suitable Solvent filter->recrystallize dry Dry Final Product under Vacuum recrystallize->dry analysis Analysis (NMR, MS, MP) dry->analysis Characterize

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis using Triethylamine Catalyst

This protocol describes a general procedure for the synthesis of this compound using a common amine catalyst.

Materials:

  • Phenyl Isocyanate (freshly distilled)

  • Triethylamine (dried over KOH)

  • Anhydrous Toluene or Benzene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagents: To the flask, add freshly distilled phenyl isocyanate followed by anhydrous toluene (or benzene). A typical concentration is 1-2 M.

  • Catalyst Addition: Add the triethylamine catalyst. The catalyst loading can vary, but typically a molar ratio of 1-5 mol% relative to the phenyl isocyanate is a good starting point.

  • Reaction: Heat the stirred mixture to reflux. The reaction in benzene can be accelerated by compression if high-pressure equipment is available.[2]

  • Monitoring: Monitor the reaction for the disappearance of the phenyl isocyanate monomer, for example, by taking aliquots and analyzing via IR spectroscopy for the disappearance of the N=C=O stretch at ~2270 cm⁻¹.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product, this compound, is a solid and should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., toluene or hexane) to remove any soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure white crystals.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting low product yield.

G start Low Yield of Product check_reagents Are reagents and solvents completely dry? start->check_reagents check_atmosphere Was reaction run under inert atmosphere? check_reagents->check_atmosphere Yes fix_dry Action: Use anhydrous reagents/solvents. Dry glassware rigorously. check_reagents->fix_dry No check_temp Was the reaction temperature correct for the catalyst? check_atmosphere->check_temp Yes fix_atmosphere Action: Repeat reaction under N2 or Ar atmosphere. check_atmosphere->fix_atmosphere No check_catalyst Is the catalyst known to be active? check_temp->check_catalyst Yes fix_temp Action: Adjust temperature based on literature for the specific catalyst. check_temp->fix_temp No check_time Was the reaction time sufficient? check_catalyst->check_time Yes fix_catalyst Action: Use fresh catalyst or verify its activity. check_catalyst->fix_catalyst No success Yield should improve. If not, consider alternative catalysts or synthetic routes. check_time->success Yes fix_time Action: Increase reaction time and monitor completion by TLC/IR. check_time->fix_time No

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Optimizing Phenyl Isocyanate Cyclotrimerization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The cyclotrimerization of phenyl isocyanate to form the highly stable 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione (triphenyl isocyanurate) is a cornerstone reaction in materials science and synthetic chemistry. The selection of an appropriate catalyst is paramount to achieving high yield, selectivity, and reaction efficiency. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of this reaction.

I. Catalyst Selection: A Strategic Overview

The choice of catalyst dictates the reaction's success. Catalysts for isocyanate cyclotrimerization can be broadly categorized into Lewis bases and metal-containing compounds.[1] The optimal choice depends on the desired reaction conditions (e.g., temperature, solvent) and the required purity of the final product.

Key Catalyst Classes:
  • Tertiary Amines and Quaternary Ammonium Salts: These are common, relatively inexpensive catalysts. Their activity can be tuned by altering their structure.[2] Quaternary ammonium salts often exhibit higher catalytic activity than their tertiary amine counterparts.[2]

  • Organometallic Compounds: A diverse range of organometallic catalysts, including those based on tin, aluminum, and rare earth metals, have been employed.[3][4][5] Aluminum-based catalysts have shown exceptional activity and selectivity, even at low catalyst loadings and mild conditions.[5][6]

  • N-Heterocyclic Carbenes (NHCs): NHCs are highly effective catalysts that can promote rapid cyclotrimerization, sometimes even under solvent-free conditions.[7]

  • Phosphines: Tri-n-butylphosphine (TBP) is a notable example used for the cyclotrimerization of diisocyanates.[2]

Below is a comparative table summarizing the performance of various catalyst types.

Catalyst TypeTypical Reaction ConditionsAdvantagesDisadvantages
Tertiary Amines Moderate to high temperaturesCost-effective, readily availableLower activity, may require higher temperatures
Quaternary Ammonium Salts Mild to moderate temperaturesHigher activity than tertiary aminesCan be sensitive to impurities
Organometallic Compounds Mild to moderate temperaturesHigh activity and selectivity[5]Potential for metal contamination in the product
N-Heterocyclic Carbenes Room temperature, often solvent-free[7]Very high activity, fast reaction times[7]Can be sensitive to air and moisture
Phosphines Varies with substrateEffective for diisocyanates[2]Potential for side reactions

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the cyclotrimerization of phenyl isocyanate in a question-and-answer format.

Q1: My reaction is very slow or not proceeding at all. What are the likely causes and how can I fix it?

A1: Several factors can lead to a sluggish or stalled reaction:

  • Low Catalyst Activity or Concentration: The chosen catalyst may have insufficient activity under your reaction conditions.

    • Solution: Consider increasing the catalyst concentration incrementally. If the problem persists, switch to a more active catalyst class (e.g., from a tertiary amine to a quaternary ammonium salt or an NHC).[2][7]

  • Low Reaction Temperature: Isocyanate cyclotrimerization is temperature-dependent.

    • Solution: Gradually increase the reaction temperature in 5-10 °C increments.[8] However, be mindful that excessive heat can promote side reactions.[9]

  • Presence of Inhibitors: Protic impurities like water or alcohols can react with the isocyanate, consuming the starting material and potentially deactivating the catalyst.[10]

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Q2: I am observing significant side product formation, such as dimers or ureas. How can I improve the selectivity towards the trimer?

A2: The formation of side products like diazetidine-2,4-diones (dimers) and ureas is a common challenge.[11][12]

  • Catalyst Selection: The choice of catalyst plays a crucial role in selectivity. Some catalysts are inherently more selective for trimerization.

    • Solution: Aluminum-based catalysts, for instance, have been reported to be highly selective in forming the cyclotrimer with minimal side products.[5]

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can favor the formation of side products.[9]

    • Solution: Optimize the reaction temperature to a point where the trimerization proceeds at a reasonable rate without significant side reactions. Monitor the reaction progress (e.g., via FTIR by observing the disappearance of the NCO peak at ~2270 cm⁻¹) and quench the reaction upon completion.

  • Water Contamination: The presence of water will lead to the formation of diphenylurea.[2]

    • Solution: As mentioned previously, stringent anhydrous conditions are critical.

Q3: The reaction is proceeding too quickly and is difficult to control, leading to a violent exotherm. What should I do?

A3: The cyclotrimerization of isocyanates is a highly exothermic process.[11][13] A runaway reaction is a serious safety concern.

  • Catalyst Concentration: High catalyst concentrations can lead to an uncontrolled reaction rate.[8]

    • Solution: Reduce the catalyst loading. Consider adding the catalyst portion-wise or via a syringe pump to control the initial rate of reaction.

  • Reaction Temperature: Starting the reaction at an elevated temperature can lead to a rapid exotherm.

    • Solution: Initiate the reaction at a lower temperature and allow it to slowly warm to the desired temperature. Ensure efficient stirring and cooling capabilities (e.g., an ice bath on standby).

  • Solvent Choice and Concentration: Running the reaction at high concentrations or without a solvent can increase the risk of an uncontrolled exotherm.[7]

    • Solution: Use an appropriate solvent to dissipate the heat generated. If working under solvent-free conditions, proceed with extreme caution and on a small scale initially.

Q4: My catalyst seems to be deactivating during the reaction. What could be the cause and how can I prevent it?

A4: Catalyst deactivation can occur through several mechanisms, including poisoning and thermal degradation.[14]

  • Catalyst Poisoning: Impurities in the phenyl isocyanate or solvent can act as catalyst poisons.[14]

    • Solution: Purify the phenyl isocyanate (e.g., by distillation) and use high-purity, anhydrous solvents.

  • Reaction with Side Products or Intermediates: The catalyst may react with side products or intermediates to form inactive species.

    • Solution: Optimizing the reaction conditions to minimize side reactions can help preserve the catalyst's activity.

  • Thermal Degradation: Some catalysts are not stable at elevated temperatures.

    • Solution: Choose a catalyst that is stable at your desired reaction temperature. If high temperatures are required, consider a more thermally robust catalyst.

III. Experimental Protocols & Workflows

General Protocol for Phenyl Isocyanate Cyclotrimerization
  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous solvent (e.g., 1,4-dioxane or THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[2]

  • Reactant Addition: Add the desired amount of phenyl isocyanate to the flask.

  • Catalyst Introduction: Dissolve the catalyst in a small amount of anhydrous solvent and add it to the reaction mixture dropwise.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress using an appropriate analytical technique (e.g., FTIR, TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The triphenyl isocyanurate product often precipitates out of solution and can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., acetone or toluene).

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Encountered slow_reaction Slow or No Reaction start->slow_reaction side_products Side Product Formation start->side_products runaway_reaction Runaway Reaction / Exotherm start->runaway_reaction catalyst_deactivation Catalyst Deactivation start->catalyst_deactivation check_catalyst Check Catalyst Activity/Conc. slow_reaction->check_catalyst check_temp Check Temperature slow_reaction->check_temp check_inhibitors Check for Inhibitors slow_reaction->check_inhibitors optimize_catalyst Optimize Catalyst Choice side_products->optimize_catalyst optimize_conditions Optimize Temp. & Time side_products->optimize_conditions check_water Check for Water side_products->check_water reduce_catalyst Reduce Catalyst Conc. runaway_reaction->reduce_catalyst control_temp Control Temperature runaway_reaction->control_temp use_solvent Use Solvent / Dilute runaway_reaction->use_solvent check_impurities Check for Impurities catalyst_deactivation->check_impurities check_side_reactions Check for Side Reactions catalyst_deactivation->check_side_reactions check_thermal_stability Check Catalyst Stability catalyst_deactivation->check_thermal_stability increase_catalyst Increase Catalyst Conc. or Change Catalyst check_catalyst->increase_catalyst increase_temp Increase Temperature check_temp->increase_temp use_anhydrous Use Anhydrous Conditions check_inhibitors->use_anhydrous change_catalyst Select More Selective Catalyst optimize_catalyst->change_catalyst lower_temp_time Lower Temp. / Reduce Time optimize_conditions->lower_temp_time check_water->use_anhydrous add_catalyst_slowly Add Catalyst Slowly reduce_catalyst->add_catalyst_slowly start_at_low_temp Start at Lower Temp. control_temp->start_at_low_temp ensure_dilution Ensure Adequate Dilution use_solvent->ensure_dilution purify_reagents Purify Reagents/Solvents check_impurities->purify_reagents optimize_selectivity Optimize for Selectivity check_side_reactions->optimize_selectivity choose_stable_catalyst Choose Thermally Stable Catalyst check_thermal_stability->choose_stable_catalyst

Caption: A decision tree for troubleshooting common issues in phenyl isocyanate cyclotrimerization.

IV. Reaction Mechanism Visualization

The cyclotrimerization of phenyl isocyanate can proceed through different mechanisms depending on the catalyst used. A generalized anionic polymerization mechanism is often proposed for basic catalysts.

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_cyclization Cyclization & Catalyst Regeneration Catalyst Catalyst PhNCO1 Phenyl Isocyanate Catalyst->PhNCO1 Nucleophilic Attack Intermediate1 Anionic Intermediate PhNCO1->Intermediate1 PhNCO2 Phenyl Isocyanate Intermediate1->PhNCO2 Addition Intermediate2 Dimeric Intermediate PhNCO2->Intermediate2 PhNCO3 Phenyl Isocyanate Intermediate2->PhNCO3 Addition Intermediate3 Trimeric Intermediate PhNCO3->Intermediate3 Trimer Triphenyl Isocyanurate Intermediate3->Trimer Ring Closure Catalyst_Regen Catalyst Trimer->Catalyst_Regen Release

Caption: A generalized mechanism for the base-catalyzed cyclotrimerization of phenyl isocyanate.

V. Frequently Asked Questions (FAQs)

Q: What is the role of the solvent in this reaction?

A: The solvent plays multiple roles. It dissolves the reactants and catalyst, helps to control the reaction temperature by dissipating heat, and can influence the reaction rate and selectivity. Polar aprotic solvents like THF and 1,4-dioxane are commonly used.[2] In some cases, the reaction can be performed under solvent-free conditions, which is more atom-economical but requires careful temperature control.[7]

Q: Can I use phenyl isocyanate from a previously opened bottle?

A: It is highly recommended to use freshly distilled or a new bottle of phenyl isocyanate. Isocyanates are reactive towards atmospheric moisture and can hydrolyze to form amines, which then react with more isocyanate to form ureas.[10] This not only consumes your starting material but also introduces impurities that can affect the reaction and the final product.

Q: How can I confirm the formation of the triphenyl isocyanurate?

A: The formation of the trimer can be confirmed by several analytical techniques:

  • Melting Point: Triphenyl isocyanurate has a well-defined melting point (285-286 °C).

  • Infrared (IR) Spectroscopy: The disappearance of the strong NCO stretching band around 2270 cm⁻¹ and the appearance of a strong carbonyl (C=O) stretching band around 1700 cm⁻¹ are indicative of the reaction's progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the trimer can be observed.

Q: Are there any specific safety precautions I should take?

A: Yes. Phenyl isocyanate is toxic and a lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The reaction can be highly exothermic, so appropriate measures for temperature control are essential.

References

Technical Support Center: 1,3,5-Triphenylisocyanurate in Epoxy Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and professionals utilizing 1,3,5-Triphenylisocyanurate in epoxy resin systems. This guide is structured to address the most common challenges, primarily focusing on solubility and compatibility issues. Our approach is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound in my epoxy resin. Is this expected?

A1: Yes, this is a common challenge. this compound is a crystalline solid with a non-polar, aromatic structure.[1] Epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), are also largely non-polar but can have significant viscosity, which hinders the dissolution of solids.

The core of the issue lies in the fundamental principle of "like dissolves like." While both the isocyanurate and the epoxy resin are organic in nature, the strong crystal lattice energy of the solid this compound requires significant energy to overcome for it to dissolve. Simple mixing at room temperature is often insufficient.

Q2: What is the recommended approach for incorporating this compound into an epoxy formulation?

A2: The recommended best practice is a two-step process involving pre-dissolution in a suitable solvent or direct dissolution into the epoxy resin with controlled heating. The choice depends on your formulation's tolerance for residual solvents and the thermal stability of your components.

This method is preferred when uniform dispersion is critical and your application can tolerate a solvent removal step.

Causality: Using a solvent of similar polarity to this compound effectively breaks down its crystal lattice structure before introduction into the viscous epoxy resin. This ensures a molecular-level dispersion that is difficult to achieve by direct mixing.

Recommended Solvents: Based on the solubility of structurally similar triazine compounds, the following solvents are suggested. It is crucial to perform small-scale solubility tests before proceeding with your main experiment.

SolventPolarityBoiling Point (°C)Rationale & Considerations
Chloroform Low61.2Good reported solubility for similar compounds.[1] Use with caution due to health and safety concerns.
Dichloromethane Medium39.6Effective solvent for many organic solids.[2] Its high volatility makes it easier to remove.
Toluene Low110.6A good non-polar solvent that can dissolve aromatic compounds.[1] Higher boiling point requires more rigorous removal conditions.
Methyl Ethyl Ketone (MEK) Medium79.6A versatile solvent capable of dissolving both the isocyanurate and the epoxy resin, promoting compatibility.
N-Methyl-2-pyrrolidone (NMP) High202A strong, high-boiling point solvent. Use as a last resort due to difficulty in removal. May be suitable for high-temperature cure cycles.

Experimental Protocol: Pre-dissolution Workflow

cluster_0 Pre-dissolution Protocol A 1. Weigh this compound powder B 2. Select a suitable solvent from Table 1 A->B C 3. Add solvent to the powder in a sealed container B->C D 4. Agitate at controlled temperature (e.g., 40-60°C) until fully dissolved C->D E 5. Slowly add the isocyanurate solution to the pre-heated epoxy resin with constant stirring D->E F 6. Apply vacuum to remove the solvent E->F G 7. Proceed with the addition of curing agent F->G

Caption: Workflow for incorporating this compound via pre-dissolution.

This method is ideal for solvent-free formulations but requires careful temperature control to avoid premature curing.

Causality: Increasing the temperature of the epoxy resin reduces its viscosity and provides the thermal energy needed to overcome the crystal lattice energy of the this compound, allowing it to dissolve directly into the resin.

Experimental Protocol: Direct Dissolution

  • Pre-heat the Epoxy Resin: Place the required amount of epoxy resin (e.g., DGEBA) in a reaction vessel equipped with a stirrer and a temperature controller. Heat the resin to a temperature that significantly reduces its viscosity but remains well below the activation temperature of your curing agent (typically 80-120°C is a safe starting range).

  • Gradual Addition: Slowly add the powdered this compound to the heated, stirring resin in small increments. Adding it too quickly can lead to clumping.

  • Hold and Stir: Maintain the temperature and continue stirring until all solid particles have dissolved. This may take a considerable amount of time. Visual inspection against a light source can help confirm complete dissolution.

  • Cool Down: Once dissolved, cool the mixture to the temperature required for adding your curing agent.

  • Incorporate Curing Agent: Add the curing agent and mix thoroughly as per your standard procedure.

Q3: After dissolving this compound with heating, my mixture turned cloudy upon cooling. What happened?

A3: This phenomenon is likely due to supersaturation and subsequent precipitation. You have created a solution where the concentration of this compound is higher than its solubility limit at room temperature. As the mixture cools, the solubility decreases, and the excess solute precipitates out, causing cloudiness or the formation of fine crystals.

Troubleshooting Steps:

start Cloudy mixture upon cooling q1 Is the formulation at its final concentration? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Option A: Re-heat and cure at elevated temperature before it cools. a1_yes->sol1 sol2 Option B: Formulate at a lower concentration of the isocyanurate. a1_yes->sol2 sol3 Option C: Use a co-solvent to improve room temperature solubility. a1_yes->sol3 sol4 Add remaining components while hot to maintain solubility. a1_no->sol4

Caption: Troubleshooting flowchart for cloudiness in the epoxy mixture.

Q4: Does this compound act as a curing agent or is it purely an additive?

A4: this compound is not a conventional curing agent. It lacks the active hydrogen groups found in amine hardeners or the anhydride ring that reacts directly with epoxy groups at typical curing temperatures.[3] It should be considered a non-reactive additive under most standard curing conditions (e.g., room temperature or moderate heat cures with amine-based hardeners).

However, there is evidence from studies on related cyanurate/isocyanurate chemistry that at elevated temperatures (e.g., >200°C), the isocyanurate ring can react with epoxy groups to form an oxazolidone structure.[4][5] This is a significant consideration for high-temperature applications.

Potential High-Temperature Interaction:

cluster_0 Potential High-Temperature Reaction (>200°C) Epoxy Epoxy Resin (with oxirane rings) Product Cross-linked Polymer (with Oxazolidone Rings) Epoxy->Product Isocyanurate This compound (Isocyanurate Ring) Isocyanurate->Product

Caption: Potential reaction pathway at elevated temperatures.

This potential for high-temperature reactivity suggests that this compound could be investigated as a thermal stabilizer or a modifier to increase the glass transition temperature (Tg) and heat resistance of the final cured product.[6][7] However, this would require specific formulation and high-temperature cure schedules, and its effectiveness would need to be experimentally validated.

References

Interpreting complex NMR spectra of 1,3,5-triazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,3,5-triazine derivatives. This guide is designed to help you navigate the unique challenges associated with the NMR spectroscopic analysis of these important heterocyclic compounds. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot complex spectra effectively.

Introduction: The Unique NMR Challenge of 1,3,5-Triazines

The 1,3,5-triazine core, with its three nitrogen atoms, imparts a unique electronic environment that significantly influences NMR spectra. While the aromatic character is well-established, researchers frequently encounter difficulties that complicate straightforward interpretation.[1] These challenges stem from several core properties:

  • Poor Solubility: Amino-substituted triazines, in particular, are prone to low solubility in common deuterated solvents due to strong intermolecular hydrogen bonding and π-stacking, leading to weak signals or insoluble aggregates.[2]

  • Dynamic Processes: Restricted rotation around the C(ring)-N(substituent) bonds is common, especially in amino-triazines. This generates multiple rotational isomers (rotamers) that can be in slow or intermediate exchange on the NMR timescale, resulting in signal broadening or a confusing multiplicity of peaks.[2][3]

  • Quadrupolar Effects: The nitrogen-14 nucleus (I=1) possesses a quadrupole moment. While ring protons in simple 1,3,5-triazines often appear as sharp lines, interactions with quadrupolar nuclei can contribute to line broadening for adjacent carbons and protons in more complex or asymmetric derivatives.[1][4]

This guide provides a structured approach to identifying and solving these common issues through a series of frequently asked questions and in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in my ¹H NMR spectrum broad and poorly resolved?

This is the most common issue encountered with substituted triazines and can originate from several phenomena:

  • Chemical Exchange: Your compound likely exists as a mixture of multiple conformers or rotamers that are interconverting on the NMR timescale.[2] This is especially prevalent with bulky or amino substituents. At room temperature, the rate of this exchange is often in the "intermediate" regime relative to the NMR experiment's timescale, leading to significant line broadening.[5]

  • Low Solubility/Aggregation: The compound may not be fully dissolved, or it may be forming aggregates in solution. This reduces molecular tumbling, leading to broader lines.[2]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and consider treating your sample with a chelating agent if metal contamination is suspected.

Q2: My ¹³C NMR spectrum is missing signals or shows very broad peaks for the triazine ring carbons. What's happening?

The carbons of the triazine ring are directly bonded to two nitrogen atoms, which places them in a unique electronic environment and makes them susceptible to specific relaxation effects.[1]

  • Quadrupolar Relaxation: The primary cause is often scalar relaxation of the second kind induced by the adjacent ¹⁴N quadrupolar nuclei.[6][7] Because the ¹⁴N nucleus relaxes quickly, it can efficiently shorten the T2 relaxation time of the attached ¹³C nucleus, causing its signal to broaden, sometimes to the point of disappearing into the baseline.[7]

  • Dynamic Exchange: As with ¹H NMR, conformational exchange can also broaden ¹³C signals. This effect will impact both the triazine core and substituent carbons involved in the dynamic process.[2]

Q3: I have multiple substitution patterns possible for my triazine. How can I use NMR to confirm the correct isomer?

Distinguishing between, for example, a 2,4-disubstituted and a 2,6-disubstituted triazine can be challenging with 1D NMR alone, as the chemical shifts may be very similar.[8][9]

  • 2D NMR is Essential: The key is to use through-bond correlation experiments. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful. It shows correlations between protons and carbons over 2-3 bonds. By observing correlations from a substituent's protons to specific carbons in the triazine ring, you can piece together the connectivity and unambiguously determine the substitution pattern.[2][10]

  • Advanced Solid-State NMR: For intractable cases or to confirm solution-state data, solid-state NMR can function as an "attached nitrogen test." Techniques like ¹³C{¹⁴N} RESPDOR can definitively identify carbons directly bonded to nitrogen, providing a clear way to differentiate isomers.[8][11]

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step approaches to solving specific experimental problems.

Guide 1: Overcoming Poor Solubility and Aggregation

If your sample yields a weak, broad spectrum or fails to dissolve, the issue is likely solubility. The goal is to disrupt the intermolecular forces causing aggregation.

Troubleshooting Workflow

start Problem: Poorly Resolved or Weak NMR Spectrum check_sol Initial Check: Is the sample fully dissolved? start->check_sol try_solvent Attempt different deuterated solvents (e.g., DMSO-d6, Pyridine-d5) check_sol->try_solvent No heat Acquire spectrum at elevated temperature (e.g., 50-80 °C) check_sol->heat Yes try_solvent->heat success Success: Well-resolved spectrum try_solvent->success Resolved tfa Add co-solvent: Use 1-7% TFA in CDCl3 heat->tfa Still broad heat->success Resolved caution Caution: Check for sample decomposition at high T or with TFA tfa->caution tfa->success Resolved caution->success fail Problem Persists: Consider Solid-State NMR caution->fail Decomposition

Caption: Workflow for addressing solubility issues.

Protocol: Sample Preparation with a Trifluoroacetic Acid (TFA) Co-solvent [2]

Causality: TFA protonates the basic nitrogen atoms on the triazine ring. This introduces positive charges, creating electrostatic repulsion between molecules and disrupting the hydrogen bonding and π-stacking interactions that cause aggregation, thereby improving solubility.[2]

  • Initial Sample Prep: Dissolve your triazine derivative in the primary deuterated solvent (e.g., CDCl₃) to the desired concentration in your NMR tube.

  • Acquire Initial Spectrum: Run a quick ¹H NMR spectrum to establish a baseline.

  • Add Co-solvent: Add a small volume of trifluoroacetic acid (TFA) directly to the NMR tube. Start with ~1% (v/v) (e.g., 5 µL for 500 µL of solvent).

  • Mix Thoroughly: Cap and invert the NMR tube several times to ensure complete mixing.

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again. Observe for improved resolution and signal intensity.

  • Titrate if Necessary: If the spectrum is still broad, incrementally add more TFA up to a maximum of ~7% (v/v), acquiring a spectrum after each addition. Be aware that the protonation will cause significant chemical shift changes.

Guide 2: Characterizing Dynamic Exchange with Variable Temperature (VT) NMR

If you suspect rotamers or other conformational isomers are causing line broadening, VT-NMR is the definitive tool for investigation.[12] The experiment aims to move the exchange rate into either the "slow" or "fast" regime on the NMR timescale.[13]

Interpreting VT-NMR Data

Temperature ChangeObservationInterpretation
Increase Temp Broad peaks sharpen into a single, averaged signal.The exchange rate becomes fast relative to the NMR timescale. You have overcome the energy barrier to rotation.[12]
Decrease Temp Broad peaks decoalesce into multiple, sharp signals.The exchange rate becomes slow . You are now observing the individual, non-interconverting rotamers.[13]
Coalescence Temp (Tc) The point of maximum broadness just before signals merge or separate.The exchange rate (k) at this temperature is related to the frequency separation (Δν) of the signals in the slow-exchange regime. This allows for the calculation of the activation energy (ΔG‡) for the dynamic process.[5]

VT-NMR Workflow Diagram

cluster_0 VT-NMR Experimental Flow start Problem: Broad, unresolved signals at Room Temp (RT) increase_T Increase Temperature (e.g., RT -> 100 °C) start->increase_T decrease_T Decrease Temperature (e.g., RT -> -40 °C) start->decrease_T result_fast Result: Peaks sharpen to single averaged resonance increase_T->result_fast result_slow Result: Peaks split into multiple sharp resonances decrease_T->result_slow conclusion_fast Conclusion: Fast Exchange Regime Reached result_fast->conclusion_fast conclusion_slow Conclusion: Slow Exchange Regime Reached (Individual rotamers observed) result_slow->conclusion_slow

Caption: Logic for a Variable Temperature (VT) NMR experiment.

Protocol: Basic VT-¹H NMR Experiment

  • Sample Preparation: Prepare a sample of your triazine derivative in a suitable solvent that has a wide liquid range (e.g., DMSO-d₆, Toluene-d₈). Ensure the concentration is high enough for good signal-to-noise.

  • Initial RT Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.

  • Set Up VT Experiment: On the spectrometer, enter the variable temperature control module.

  • Heating Phase:

    • Set the target temperature to 313 K (40 °C). Allow the system to equilibrate for 5-10 minutes.

    • Acquire a ¹H spectrum.

    • Repeat this process in 10-15 K increments until signals sharpen significantly or you reach the solvent's boiling point.

  • Cooling Phase (if necessary):

    • If heating does not resolve the spectra, return to room temperature.

    • Set the target temperature to 273 K (0 °C). Allow for equilibration.

    • Acquire a ¹H spectrum.

    • Repeat in 10-15 K decrements until signals resolve into distinct species or the solvent freezes.

  • Data Analysis: Compare the spectra at different temperatures to identify the coalescence point and determine the nature of the dynamic process.[12]

Guide 3: Unambiguous Structure Elucidation with 2D NMR

For complex triazines with multiple, varied substituents, 1D NMR is often insufficient for complete assignment. A suite of 2D experiments is required to build the molecular structure piece by piece.[14]

2D NMR Data Integration Workflow

cluster_NMR 2D NMR Experiments cluster_Info Information Gained cosy COSY (¹H-¹H Correlation) info_cosy Identifies neighboring protons (H-C-C-H fragments) cosy->info_cosy hsqc HSQC (¹H-¹³C One-Bond) info_hsqc Connects protons to their directly attached carbons hsqc->info_hsqc hmbc HMBC (¹H-¹³C Long-Range) info_hmbc Connects protons to carbons 2-3 bonds away (builds skeleton) hmbc->info_hmbc final_structure Final Assigned Structure info_cosy->final_structure info_hsqc->final_structure info_hmbc->final_structure

Caption: How different 2D NMR experiments contribute to structure elucidation.

Protocol: Acquiring a Standard Suite of 2D NMR Spectra

Causality: This combination of experiments provides a complete picture of bonding. COSY establishes proton-proton adjacencies, HSQC links protons to their carbons, and HMBC bridges fragments together by showing longer-range connections, which is critical for connecting substituents to the triazine core.[10][15]

  • ¹H and ¹³C Spectra: Always acquire high-quality 1D proton and carbon spectra first. These are used for calibration and projection onto the 2D spectra.

  • COSY (Correlation Spectroscopy):

    • Use a standard gCOSY pulse program.

    • This experiment will show cross-peaks between protons that are spin-spin coupled (typically over 2-3 bonds). Use this to identify spin systems within your substituents (e.g., an ethyl group will show a cross-peak between the -CH₂- and -CH₃ protons).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use a standard gHSQC pulse program.

    • This experiment shows a cross-peak for every proton and the carbon it is directly attached to. It is an excellent way to assign the carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Use a standard gHMBC pulse program.

    • This is often the most crucial experiment. It shows correlations between protons and carbons over 2-3 bonds.

    • Key Application for Triazines: Look for correlations from the protons on your substituents (e.g., the α-CH₂ of an ethyl group) to the carbons of the triazine ring. This correlation provides definitive proof of connectivity.[2]

By systematically analyzing these three spectra, you can confidently assign every proton and carbon signal and confirm the substitution pattern and overall structure of your 1,3,5-triazine derivative.

References

Technical Support Center: Mastering the Kinetics of Isocyanurate Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isocyanurate Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with isocyanate trimerization reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to control your reactions, troubleshoot effectively, and achieve your desired outcomes with confidence. Isocyanurate formation, while a powerful tool for creating stable, cross-linked structures, is sensitive to a variety of factors. Understanding and controlling these variables is the key to success.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that we commonly encounter in the field. We will delve into the "why" behind experimental choices, providing you with the expertise to not only follow a protocol but to adapt and innovate.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing the kinetics of isocyanurate formation?

The formation of isocyanurates is a cyclotrimerization reaction involving three isocyanate molecules. The kinetics of this reaction are primarily influenced by the following factors:

  • Isocyanate Structure: The reactivity of the isocyanate group is dictated by the electronic and steric nature of its substituent (R-NCO). Aromatic isocyanates are generally more reactive than aliphatic ones due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon.[1] Conversely, bulky substituents can sterically hinder the approach of the catalyst and other isocyanate molecules, slowing down the reaction.[2]

  • Catalyst: The choice of catalyst is arguably the most critical factor in controlling the trimerization reaction. Catalysts can be broadly categorized as Lewis bases (e.g., tertiary amines, phosphines) or metal-based compounds (e.g., potassium octoate, organometallic complexes).[3] They function by activating the isocyanate monomer and facilitating the stepwise addition of subsequent monomers.[4]

  • Temperature: Isocyanurate formation is an exothermic reaction.[5][6] Increasing the reaction temperature generally accelerates the rate of trimerization.[7] However, excessive temperatures can lead to side reactions and may not be suitable for all catalyst systems.[8]

  • Solvent: The solvent can influence the reaction rate by affecting the solubility of the reactants and the catalyst, as well as by stabilizing intermediates. It is crucial to use anhydrous solvents, as water readily reacts with isocyanates to form unstable carbamic acids, which then decompose into amines and carbon dioxide, leading to the formation of urea byproducts and foaming.[9][10]

  • Concentration: The concentration of both the isocyanate and the catalyst will impact the reaction rate, as is typical for most chemical reactions.

Q2: How do I choose the right catalyst for my isocyanurate synthesis?

The selection of a catalyst depends on several factors, including the type of isocyanate, the desired reaction rate, the reaction temperature, and the desired properties of the final product. Different catalysts exhibit different mechanisms and efficiencies.[11]

Catalyst TypeExamplesMechanismAdvantagesDisadvantages
Tertiary Amines Triethylamine, 1,4-diazabicyclo[2.2.2]octane (DABCO)Lewis base catalysisReadily available, cost-effectiveLower activity, may require higher temperatures
Phosphines Triethyl phosphineLewis base catalysisHighly efficientCan be sensitive to air and moisture
Metal Carboxylates Potassium octoate, Potassium acetateAnionic polymerizationHigh activity, widely used in industryCan be sensitive to impurities
Organometallic Complexes Aluminum-based catalysts, Tin compoundsCoordination-insertionHigh activity and selectivityCan be expensive, may require specific ligands
N-Heterocyclic Carbenes (NHCs) Nucleophilic catalysisHigh activity under mild conditionsCan be sensitive to air and moisture

For industrial applications like the production of polyisocyanurate (PIR) foams, potassium-based catalysts like potassium octoate are common choices due to their high efficiency in promoting the trimerization of isocyanates.[12] For more specialized applications requiring high purity and mild reaction conditions, more sophisticated catalysts like proazaphosphatranes or specific organometallic complexes might be more suitable.[8][13]

Q3: What are the most common side reactions in isocyanurate formation, and how can I minimize them?

The primary side reactions in isocyanate trimerization are:

  • Urea Formation: This is the most common side reaction and is caused by the presence of water.[9][10] The isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea linkage. To minimize this, it is imperative to use dry solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Allophanate and Biuret Formation: These side products can form from the reaction of isocyanates with urethanes (formed if alcohols are present) or ureas, respectively. These reactions are often favored at higher temperatures.

  • Dimerization (Uretidione Formation): Some isocyanates, particularly aromatic ones, can dimerize to form uretidiones, especially at lower temperatures.[14] The choice of catalyst can also influence the selectivity for trimerization over dimerization.

To minimize side reactions, it is crucial to maintain strict control over the reaction conditions, especially temperature and the exclusion of moisture. The choice of a selective catalyst is also a key factor.

Troubleshooting Guide

Issue 1: My reaction is very slow or not proceeding at all.

Probable Causes & Troubleshooting Steps:

  • Inactive Catalyst:

    • Verify Catalyst Activity: Ensure the catalyst has not degraded due to improper storage (e.g., exposure to air or moisture).

    • Increase Catalyst Loading: A slight increase in catalyst concentration can sometimes initiate the reaction. However, be cautious as excessive catalyst can lead to an uncontrolled exotherm.

  • Insufficient Temperature:

    • Gradually Increase Temperature: Some catalyst systems require a higher activation temperature.[8] Increase the temperature in small increments while carefully monitoring the reaction.

  • Presence of Inhibitors:

    • Purify Reagents: Impurities in the isocyanate or solvent can sometimes inhibit the catalyst. Consider purifying your starting materials.

  • Incorrect Isocyanate Reactivity:

    • Consider Isocyanate Structure: Remember that aliphatic isocyanates are generally less reactive than aromatic ones.[1] Reactions with sterically hindered isocyanates may also be slower.[2]

Issue 2: My reaction is too fast and difficult to control, leading to a rapid exotherm.

Probable Causes & Troubleshooting Steps:

  • Excessive Catalyst Concentration:

    • Reduce Catalyst Loading: This is the most straightforward way to slow down the reaction. Perform a catalyst loading study to find the optimal concentration.

  • High Reaction Temperature:

    • Lower the Reaction Temperature: Start the reaction at a lower temperature and allow the exotherm to gradually heat the mixture. Consider using a cooling bath to manage the temperature.

  • Highly Reactive Isocyanate:

    • Controlled Addition: Instead of adding all the isocyanate at once, add it dropwise to the reaction mixture to better control the rate of reaction and heat generation.

Issue 3: I am observing the formation of a white precipitate (likely urea).

Probable Causes & Troubleshooting Steps:

  • Water Contamination:

    • Rigorous Drying of Solvents and Reagents: Ensure all solvents are freshly dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).[15] Dry all glassware in an oven before use.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas like nitrogen or argon.[9]

Issue 4: My final product is a mixture of isocyanurate and other oligomers.

Probable Causes & Troubleshooting Steps:

  • Non-selective Catalyst:

    • Evaluate Catalyst Choice: Some catalysts are known to produce a mixture of products.[8] Consult the literature to select a catalyst with high selectivity for isocyanurate formation for your specific isocyanate.

  • Sub-optimal Reaction Conditions:

    • Optimize Temperature and Concentration: The selectivity of the reaction can be highly dependent on temperature and reactant concentrations. A systematic optimization of these parameters may be necessary.

Experimental Protocols & Visualizations

Protocol: In-Situ Monitoring of Isocyanurate Formation using FTIR Spectroscopy

This protocol allows for real-time tracking of the reaction progress by monitoring the disappearance of the characteristic isocyanate peak.

Materials:

  • Reaction vessel equipped with a magnetic stirrer and a port for an in-situ FTIR probe.

  • In-situ FTIR spectrometer with an appropriate probe (e.g., ATR probe).[16]

  • Dry, inert gas supply (e.g., nitrogen or argon).

  • Syringes for reagent addition.

  • Anhydrous solvent and isocyanate.

  • Catalyst solution.

Procedure:

  • System Setup: Assemble the reaction vessel and ensure it is clean and dry. Purge the vessel with a dry, inert gas.

  • Solvent and Isocyanate Addition: Add the anhydrous solvent to the vessel, followed by the isocyanate.

  • Baseline Spectrum: Insert the in-situ FTIR probe into the reaction mixture and acquire a baseline spectrum. The characteristic isocyanate peak should be clearly visible around 2250-2285 cm⁻¹.

  • Reaction Initiation: Inject the catalyst solution into the reaction mixture while stirring.

  • Data Acquisition: Immediately begin acquiring FTIR spectra at regular intervals (e.g., every 30 seconds).

  • Reaction Monitoring: Monitor the decrease in the intensity of the isocyanate peak over time. The reaction is complete when this peak has disappeared or its intensity has stabilized.

  • Data Analysis: Plot the intensity or area of the isocyanate peak as a function of time to obtain a kinetic profile of the reaction.

Diagrams

Isocyanurate_Formation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Cyclization & Catalyst Regeneration Catalyst Catalyst Intermediate1 [Catalyst-NCO]- Catalyst->Intermediate1 + R-NCO Isocyanate1 R-NCO Intermediate2 Dimeric Intermediate Intermediate1->Intermediate2 + R-NCO Isocyanate2 R-NCO Intermediate3 Trimeric Intermediate Intermediate2->Intermediate3 + R-NCO Isocyanate3 R-NCO Isocyanurate Isocyanurate Ring Intermediate3->Isocyanurate Catalyst_regen Catalyst Intermediate3->Catalyst_regen releases Troubleshooting_Workflow Start Start Problem Identify Reaction Issue Start->Problem Slow_Reaction Slow/No Reaction Problem->Slow_Reaction Fast_Reaction Uncontrolled Exotherm Problem->Fast_Reaction Side_Products Side Product Formation Problem->Side_Products Check_Catalyst Check Catalyst Activity & Loading Slow_Reaction->Check_Catalyst Reduce_Catalyst Reduce Catalyst Loading Fast_Reaction->Reduce_Catalyst Check_Moisture Ensure Anhydrous Conditions Side_Products->Check_Moisture Check_Temp Check Temperature Check_Catalyst->Check_Temp Check_Purity Check Reagent Purity Check_Temp->Check_Purity Solution Solution Check_Purity->Solution Reduce_Temp Lower Temperature Reduce_Catalyst->Reduce_Temp Controlled_Addition Use Controlled Addition Reduce_Temp->Controlled_Addition Controlled_Addition->Solution Check_Catalyst_Selectivity Verify Catalyst Selectivity Check_Moisture->Check_Catalyst_Selectivity Optimize_Conditions Optimize Conditions Check_Catalyst_Selectivity->Optimize_Conditions Optimize_Conditions->Solution

References

Troubleshooting poor mechanical properties in triphenyl isocyanurate composites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triphenyl isocyanurate (TPIC) composites. This guide is designed for researchers, scientists, and professionals in materials science and drug development who are working with these advanced thermosetting systems. TPIC-based materials are prized for their exceptional thermal stability, inherent flame retardancy, and high modulus, properties derived from the stable, heterocyclic isocyanurate ring structure formed during curing.[1] However, the high crosslink density that confers these benefits can also lead to challenges in achieving optimal mechanical properties, such as brittleness and poor adhesion.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and resolve common issues encountered during your experimental work.

Troubleshooting Guide: Common Mechanical Property Failures

This section addresses specific problems you may encounter. Each answer explains the underlying causality and provides actionable protocols to rectify the issue.

Q1: My final TPIC composite is extremely brittle and fractures with minimal strain. How can I improve its toughness?

A1: Root Cause Analysis & Mitigation Strategy

The inherent brittleness of polyisocyanurate networks is a direct consequence of the high crosslink density from the rigid, trifunctional isocyanurate rings.[2] This rigidity severely restricts polymer chain mobility, leading to low fracture toughness. The primary strategy to overcome this is to introduce a secondary phase that can absorb and dissipate energy, thereby arresting crack propagation.

Toughening Mechanisms: Effective toughening relies on introducing mechanisms like particle cavitation, shear banding in the matrix, crack deflection, and crack bridging.[3][4] This is typically achieved by incorporating toughening agents that phase-separate from the main TPIC matrix.

Recommended Solutions:

  • Incorporate Toughening Agents: The addition of a dispersed secondary phase is the most effective method. The choice of agent is critical and depends on the desired final properties.[5]

    • Core-Shell Rubbers (CSR): These are pre-formed particles with a rubbery core and a shell engineered for compatibility with the resin. They are highly efficient at toughening via cavitation and inducing matrix shear banding.[4]

    • Reactive Liquid Polymers (RLP): Such as carboxyl-terminated butadiene nitrile (CTBN), these polymers react into the matrix and phase-separate during curing to form small rubbery domains.[4]

    • Block Copolymers (BCP): Certain BCPs can self-assemble into nanoscale morphologies within the thermoset, providing significant toughness improvements without compromising modulus or glass transition temperature (Tg).[5]

    • Thermoplastics: High-performance thermoplastics like polyethersulfone (PES) can be dissolved in the resin and will phase-separate upon curing, leading to enhanced toughness.[4]

  • Optimize Curing Cycle: An incomplete cure can leave unreacted isocyanate groups, which can act as stress concentrators. A carefully designed step-curing process ensures the trimerization reaction goes to completion.[2]

Experimental Protocol: Incorporation of Core-Shell Rubber (CSR) Toughener

This protocol provides a step-by-step method for incorporating CSR particles into a TPIC resin system.

  • Materials:

    • Triphenyl isocyanurate (TPIC) precursor/resin

    • Curing catalyst (e.g., tertiary amines, metal carboxylates)

    • Masterbatch of CSR particles in a compatible carrier resin (often an epoxy)

    • High-shear mechanical mixer

    • Vacuum oven or desiccator

  • Procedure:

    • Drying: Thoroughly dry the TPIC resin and any fillers to remove absorbed moisture, which can interfere with the isocyanate reaction. Place in a vacuum oven at 60-80°C for at least 4 hours.

    • Pre-mixing: In a clean mixing vessel, add the TPIC resin and the CSR masterbatch. The loading level of CSR is typically between 3-10 wt%.

    • Dispersion: Use a high-shear mixer (e.g., a three-roll mill or planetary centrifugal mixer) to ensure uniform dispersion of the CSR particles. Poor dispersion can lead to agglomerates that act as failure points.[6]

    • Catalyst Addition: Reduce the mixing speed and add the appropriate amount of curing catalyst. Mix for an additional 5-10 minutes at low speed to ensure homogeneity without introducing excessive air.

    • Degassing: Place the mixed resin in a vacuum chamber at room temperature. Apply vacuum until bubbling subsides (typically 15-30 minutes). This step is critical to prevent void formation in the final part.[7]

    • Curing: Pour the degassed mixture into your pre-heated mold. Transfer to a programmable oven to execute a step-curing cycle. A typical cycle might be:

      • 80°C for 2 hours

      • Ramp to 120°C and hold for 2 hours

      • Ramp to 160°C and hold for 4 hours for final post-curing.[2]

    • Characterization: After cooling, perform mechanical tests (e.g., fracture toughness, tensile strength) to quantify the improvement.

Data Presentation: Comparison of Toughening Strategies

Toughening AgentTypical Loading (wt%)Primary Toughening MechanismEffect on Modulus/TgKey Considerations
Core-Shell Rubber (CSR)3 - 10%Cavitation, Shear BandingMinimal reductionRequires high-shear mixing for good dispersion.
Reactive Liquid Polymer (RLP)5 - 15%Rubber domain cavitationModerate reductionCan reduce thermal stability if not fully reacted.
Block Copolymers (BCP)2 - 5%Nanoscale phase separation, crazingNegligible reductionCan significantly increase resin viscosity.
Thermoplastics (e.g., PES)10 - 20%Crack deflection, particle bridgingCan slightly increaseRequires high temperature to dissolve into resin.
Q2: I'm making a fiber-reinforced composite, but testing shows poor stress transfer and delamination. What's causing the weak interfacial adhesion?

A2: Root Cause Analysis & Mitigation Strategy

Strong interfacial adhesion is paramount for the performance of fiber-reinforced composites, as it allows for efficient load transfer from the matrix to the high-strength fibers.[8][9] Poor adhesion is typically caused by chemical and physical incompatibility between the fiber surface and the TPIC matrix. Many high-performance fibers (like carbon or glass) have surfaces that are relatively inert or possess functional groups that do not readily bond with the isocyanurate network.

Recommended Solutions:

  • Use Sized Fibers: Procure fibers that have been pre-treated with a "sizing" agent by the manufacturer. Sizing is a thin coating that protects the fiber and, most importantly, acts as a chemical bridge between the fiber surface and the resin matrix.[8] Ensure the sizing is compatible with isocyanate-based chemistries.

  • Apply a Coupling Agent: If using unsized fibers, applying a coupling agent is essential. Silane coupling agents are a common choice. They have a dual-functional structure: one end reacts with the fiber surface (e.g., with hydroxyl groups on glass fibers), and the other end co-reacts with the polymer matrix.[10]

  • Improve Matrix Wet-out: Ensure the resin fully impregnates the fiber bundle. High resin viscosity or trapped air can prevent intimate contact. Lowering viscosity with gentle heating (if pot life allows) or using a processing method that applies pressure (e.g., vacuum infusion, compression molding) can significantly improve wet-out.

Experimental Protocol: Applying a Silane Coupling Agent to Glass Fibers

  • Materials:

    • Unsized glass fiber reinforcement (fabric or mat)

    • Silane coupling agent (e.g., an amino-silane for compatibility with isocyanates)

    • Ethanol/water solution (typically 95:5 v/v)

    • Acetic acid (to adjust pH)

    • Drying oven

  • Procedure:

    • Solution Preparation: Prepare a 1-2 wt% solution of the silane coupling agent in the ethanol/water mixture. Add a few drops of acetic acid to lower the pH to ~4.5-5.5. This hydrolyzes the silane, making it active. Allow the solution to sit for 30 minutes.

    • Application: Immerse the glass fibers in the silane solution for 2-3 minutes, ensuring complete saturation.

    • Drying & Curing: Remove the fibers and allow them to air-dry for 30 minutes. Then, place them in an oven at 110-120°C for 15-20 minutes. This step removes the solvent and promotes the condensation reaction, forming a covalent bond between the silane and the fiber surface.

    • Composite Fabrication: The treated fibers are now ready for use in your standard composite manufacturing process.

Visualization: The Role of a Coupling Agent

G Diagram of Interfacial Adhesion Enhancement cluster_0 Fiber-Matrix Interface FIBER Fiber Surface (-OH groups) COUPLING Silane Coupling Agent (e.g., Amino-Silane) FIBER->COUPLING Covalent Bond (Si-O-Fiber) MATRIX TPIC Matrix (-NCO precursors) COUPLING->MATRIX Co-reaction (Amine-Isocyanate)

Caption: A silane coupling agent chemically bridges the fiber and matrix.

Q3: My cured TPIC composite has significant voids and porosity, which is compromising its strength. How do I prevent this?

A3: Root Cause Analysis & Mitigation Strategy

Voids are a common defect in composite manufacturing and are highly detrimental, acting as stress concentration sites that can initiate cracks and significantly reduce mechanical properties like interlaminar shear strength.[7][11] A void content increase of just 1-3% can reduce properties by up to 20%.[7] Voids primarily originate from three sources:

  • Mechanically Trapped Air: Air introduced during mixing of the resin and catalyst or during the layup of reinforcement fibers.[12]

  • Volatiles: Moisture absorbed by the resin or fillers can vaporize at cure temperatures. Low molecular weight species in the resin can also volatilize.

  • Insufficient Resin Flow: If the resin viscosity is too high or the curing process is too fast, the resin may not fully impregnate all areas, leaving voids.

Recommended Solutions:

  • Thorough Degassing: Always degas the mixed resin system under vacuum before infusion or pouring into the mold. This is the most critical step for removing mechanically trapped air.[7]

  • Material Drying: Ensure all components—resin, catalyst, and especially fillers/fibers—are thoroughly dried before use to eliminate absorbed moisture.

  • Optimized Cure Cycle & Pressure: Use a staged curing cycle. An initial low-temperature dwell allows the resin viscosity to drop, facilitating better wet-out and allowing any remaining bubbles to escape before gelation. Applying pressure via vacuum bagging, autoclave, or a press is highly effective at consolidating the composite and compressing any voids.[11][13]

Visualization: General Troubleshooting Workflow

G Troubleshooting Flowchart for TPIC Composites START Poor Mechanical Properties Observed BRITTLE Issue: Brittleness / Low Toughness START->BRITTLE ADHESION Issue: Delamination / Poor Adhesion (Fiber-Reinforced) START->ADHESION VOIDS Issue: Voids / Porosity START->VOIDS CURE Issue: Low Tg / Softness START->CURE SOL_BRITTLE Action: 1. Add Toughening Agent (CSR, BCP) 2. Optimize Post-Cure BRITTLE->SOL_BRITTLE SOL_ADHESION Action: 1. Use Sized Fibers 2. Apply Coupling Agent 3. Improve Resin Wet-out ADHESION->SOL_ADHESION SOL_VOIDS Action: 1. Degas Resin Under Vacuum 2. Dry All Components 3. Apply Pressure (Vacuum Bag) VOIDS->SOL_VOIDS SOL_CURE Action: 1. Verify Stoichiometry 2. Check Catalyst Activity 3. Implement Step-Cure Protocol CURE->SOL_CURE

Caption: A logical workflow for diagnosing and addressing common issues.

Frequently Asked Questions (FAQs)

  • Q: What are the ideal curing conditions for a TPIC resin system?

    • A: Isocyanurate trimerization is highly exothermic. A "one-pot" high-temperature cure can lead to an uncontrolled reaction, causing thermal stresses and incomplete conversion. A step-curing process is highly recommended, typically starting at a lower temperature (e.g., 60-80°C) to manage the initial reaction, followed by ramping to progressively higher temperatures (e.g., 120-160°C or higher) for a final post-cure to drive the reaction to completion and achieve maximum thermal and mechanical properties.[2]

  • Q: How does the choice of catalyst affect the final mechanical properties?

    • A: The catalyst significantly impacts the curing kinetics, which in turn affects the final network structure.[14][15][16] A highly active catalyst can cause rapid gelation, trapping voids and building internal stress. A less active or delayed-action catalyst allows for a longer flow time, better fiber wet-out, and more uniform network formation. The choice of catalyst (e.g., amines, phosphines, metal carboxylates) can influence the balance between the trimerization reaction and potential side reactions, affecting the final crosslink density and properties.[17]

  • Q: What are the best practices for storing and handling triphenyl isocyanurate precursors?

    • A: TPIC precursors are often based on isocyanates, which are highly sensitive to moisture. Strict moisture control is critical. Store all components in tightly sealed containers with desiccants. Before use, it is good practice to dry resins and fillers in a vacuum oven. Always handle these chemicals in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

Validation & Comparative

A Comparative Guide to the Thermal Stability of Aromatic vs. Aliphatic Isocyanurates

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Isocyanurates, the cyclic trimers of isocyanates, are pivotal structures in polymer chemistry, prized for enhancing the thermal resistance, flame retardancy, and chemical resilience of materials like polyurethanes and coatings.[1] A fundamental distinction in their design lies in the nature of the organic substituent attached to the nitrogen atoms of the triazine ring: aromatic or aliphatic. This guide provides a comprehensive comparison of the thermal stability of these two classes of isocyanurates. Through an examination of experimental data from core thermal analysis techniques and an exploration of the underlying chemical mechanisms, we establish that aromatic isocyanurates consistently exhibit superior thermal stability compared to their aliphatic counterparts. This enhanced performance is primarily attributed to the electronic effects of the aryl group, which stabilizes the isocyanurate ring and increases the energy barrier for thermal decomposition.

Introduction: The Isocyanurate Core and its Substituents

The isocyanurate ring is a six-membered heterocycle composed of alternating carbon and nitrogen atoms, with each carbon double-bonded to an oxygen atom (a 1,3,5-triazine-2,4,6-trione structure). This core structure is formed through the cyclotrimerization of isocyanate (R-N=C=O) monomers. The properties of the resulting isocyanurate are profoundly influenced by the "R" group.

  • Aromatic Isocyanurates: The nitrogen atoms are bonded to aromatic rings (e.g., phenyl, tolyl groups).

  • Aliphatic Isocyanurates: The nitrogen atoms are bonded to saturated hydrocarbon chains (e.g., hexyl, butyl groups).

This structural difference dictates the electronic environment within the isocyanurate ring, which is the primary determinant of its thermal robustness. This guide will dissect this relationship using established analytical protocols and first-principle chemical logic.

Synthesis of Isocyanurates

Both aromatic and aliphatic isocyanurates are synthesized via the catalyzed cyclotrimerization of the corresponding isocyanate monomers.[2][3] This reaction is highly exothermic and requires careful control.[4]

G R_NCO1 R-N=C=O Catalyst Catalyst (e.g., Tertiary Amines, Metal Salts, Fluoride Ions) R_NCO1->Catalyst R_NCO2 R-N=C=O R_NCO2->Catalyst R_NCO3 R-N=C=O R_NCO3->Catalyst Isocyanurate Isocyanurate Trimer Catalyst->Isocyanurate Cyclotrimerization

Caption: General synthesis of isocyanurates via catalyzed cyclotrimerization.

Various catalysts, including tertiary amines, metal carboxylates, and fluoride salts, can be employed to promote this reaction, with the choice of catalyst often depending on the desired reaction rate and selectivity.[1][5]

Experimental Framework for Thermal Analysis

To objectively compare thermal stability, we rely on a suite of well-established thermal analysis techniques. The primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Causality Behind Experimental Choices
  • Thermogravimetric Analysis (TGA): This is the cornerstone for stability assessment. It directly measures the mass of a sample as a function of temperature in a controlled atmosphere.[6] A loss of mass signifies decomposition. The temperature at which significant mass loss begins is a direct indicator of thermal stability. We use TGA to determine the onset of decomposition and the temperature at which specific percentages of mass loss occur (e.g., T5% and T10%).

  • Differential Scanning Calorimetry (DSC): While TGA tracks mass, DSC measures the heat flow into or out of a sample as it is heated.[7] It reveals energetic events such as melting, glass transitions, and crucially for this analysis, the exothermic or endothermic nature of decomposition.[8] An exothermic peak associated with mass loss in TGA confirms a decomposition reaction is occurring.

G

Caption: Workflow for comparing the thermal stability of isocyanurates.

Self-Validating Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated using certified reference materials.

  • Sample Preparation: Place 5-10 mg of the isocyanurate sample into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 40-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[9][10]

  • Thermal Program: Heat the sample from ambient temperature (~30 °C) to 600 °C at a constant heating rate of 10 °C/min.[11]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Analysis: Determine the onset temperature of decomposition (T_onset) using the tangent method on the mass loss curve. Calculate the temperatures at 5% (T5%) and 10% (T10%) mass loss.

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Seal 3-5 mg of the isocyanurate sample in a hermetic aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Atmosphere: Maintain a nitrogen purge at 50 mL/min.[12]

  • Thermal Program: Execute a heat-cool-heat cycle. Heat from ambient to a temperature above the expected decomposition (e.g., 450 °C) at 10 °C/min.[12] The second heating run is typically used for analysis to remove any prior thermal history.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans.

  • Analysis: Identify endothermic (e.g., melting) or exothermic (e.g., decomposition) peaks and correlate their temperatures with events observed in the TGA thermogram.

Comparative Thermal Stability: Data & Mechanistic Insights

Experimental analysis consistently demonstrates that aromatic isocyanurates possess significantly higher thermal stability than their aliphatic counterparts.

Quantitative Data Comparison

The following table summarizes typical data obtained from TGA for a representative aromatic isocyanurate (Triphenyl Isocyanurate) and a representative aliphatic isocyanurate (Tri-n-hexyl Isocyanurate).

ParameterAromatic Isocyanurate (Triphenyl Isocyanurate)Aliphatic Isocyanurate (Tri-n-hexyl Isocyanurate)
T_onset (Onset Decomposition, °C) ~400 - 420 °C~250 - 270 °C
T5% (5% Mass Loss, °C) ~415 °C~265 °C

Note: These values are representative and can vary slightly based on specific molecular structure and experimental conditions. Studies on polyurethane systems confirm this trend, where polymers based on aromatic diisocyanates are more biostable and thermally robust than their aliphatic counterparts.[13][14]

Mechanistic Discussion: Why Aromatic Isocyanurates Are More Stable

The thermal decomposition of isocyanurates primarily proceeds via a retro-cyclotrimerization reaction, where the isocyanurate ring cleaves to regenerate three isocyanate monomers.[15] The stability of the ring against this reversion is the key to thermal performance.

G Isocyanurate Isocyanurate Ring Heat Δ (Heat) Isocyanurate->Heat Isocyanate 3 x R-N=C=O (Isocyanate Monomers) Heat->Isocyanate Further Further Reactions (Carbodiimide, Urea Formation) Isocyanate->Further

The superior stability of aromatic isocyanurates stems from fundamental electronic effects:

  • Resonance and Inductive Effects: The phenyl group is electron-withdrawing and can participate in resonance with the lone pairs of the nitrogen atom. This delocalization of electrons strengthens the nitrogen-carbon bonds within the isocyanurate ring. This effect makes it more energetically costly to break the ring apart. Computational studies attribute this to a significant change in orbital resonance interactions during the cyclotrimerization of phenyl isocyanate, which contributes to the stability of the resulting triphenyl isocyanurate. [4]2. Aliphatic Destabilization: In contrast, aliphatic alkyl groups are electron-donating. They inductively push electron density into the ring, which can slightly weaken the C-N bonds relative to the aromatic case, lowering the energy required for the retro-cyclotrimerization reaction.

  • Bond Dissociation Energy: The net result of the electronic stabilization in aromatic isocyanurates is a higher bond dissociation energy for the bonds within the heterocyclic ring. A greater amount of thermal energy is required to overcome this activation barrier, resulting in a higher decomposition temperature. The decomposition of the s-triazine moiety in such systems is reported to occur above 400°C. [15]

Conclusion and Practical Implications

For researchers and professionals in materials science and drug development, this principle is a critical guide for formulation and material selection. When the application demands high thermal resistance, such as in high-performance coatings, adhesives, or polymer composites intended for high-temperature environments, aromatic isocyanurates are the superior choice for creating robust, cross-linked networks. Conversely, for applications where flexibility is paramount and extreme thermal stress is not a factor, aliphatic isocyanurates remain a viable and important class of compounds.

References

A Comparative Analysis for the Senior Application Scientist: Triphenyl Isocyanurate vs. Triglycidyl Isocyanurate in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and advanced materials, the selection of crosslinking agents is a critical decision that dictates the ultimate performance of a polymer system. This guide provides an in-depth, objective comparison of two isocyanurate-based compounds: the aromatic Triphenyl Isocyanurate (TPIC) and the aliphatic-glycidyl Triglycidyl Isocyanurate (TGIC). By examining their fundamental structural differences, we can project their performance in key areas such as thermal stability, mechanical properties, and curing behavior, supported by available experimental data and established principles of polymer chemistry.

At a Glance: Key Structural and Performance Differences

PropertyTriphenyl Isocyanurate (TPIC)Triglycidyl Isocyanurate (TGIC)
Chemical Structure Aromatic (contains phenyl rings)Aliphatic glycidyl groups attached to a triazine core
Curing Mechanism Primarily through isocyanate reactionsPrimarily through epoxy group reactions
Expected Thermal Stability High, due to rigid aromatic structureVery good, with a stable triazine ring core
Expected Mechanical Strength High hardness and modulusExcellent mechanical strength and hardness[1]
Expected UV Resistance Poor, prone to yellowingGood weatherability
Primary Applications High-performance polymers requiring thermal stabilityPowder coatings, adhesives, composites, electrical insulation[2][3]

Delving into the Chemistry: Structure Dictates Function

The performance disparities between TPIC and TGIC are rooted in their distinct molecular architectures.

Triphenyl Isocyanurate (TPIC) is an aromatic isocyanurate. Its structure is characterized by three phenyl rings directly attached to the nitrogen atoms of the isocyanurate ring. This aromaticity imparts significant rigidity to the polymer backbone upon curing, which is generally associated with high thermal stability and hardness.[4]

Triglycidyl Isocyanurate (TGIC) , in contrast, features three aliphatic glycidyl (epoxy) groups linked to the isocyanurate core. The curing of TGIC-based systems proceeds through the reaction of these highly reactive epoxy groups, typically with carboxyl-functional polyesters or other curing agents.[1] This trifunctional epoxy nature allows for the formation of a dense, crosslinked network, contributing to its excellent mechanical and thermal properties.[1]

G cluster_0 Triphenyl Isocyanurate (TPIC) cluster_1 Triglycidyl Isocyanurate (TGIC) TPIC TPIC TGIC TGIC

Figure 1: Chemical structures of Triphenyl Isocyanurate and Triglycidyl Isocyanurate.

Performance Deep Dive: A Comparative Analysis

While direct, side-by-side experimental data for TPIC in applications directly comparable to TGIC is scarce in publicly available literature, we can infer its performance based on the well-understood behavior of aromatic versus aliphatic polymer systems.

Thermal Stability

The inherent rigidity of the aromatic rings in TPIC is expected to translate to superior thermal stability in the resulting polymer. Aromatic polymers generally exhibit higher decomposition temperatures due to the high energy required to break the stable phenyl rings.[4]

TGIC also provides excellent thermal stability, with its triazine core being a key contributor. Resins cured with TGIC are known for their high resistance to thermal aging.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To quantify and compare the thermal stability of polymers cured with TPIC and TGIC, Thermogravimetric Analysis (TGA) is the standard method.[5]

Methodology:

  • Sample Preparation: Prepare cured polymer samples of equivalent size and geometry containing either TPIC or TGIC as the crosslinking agent.

  • Instrumentation: Utilize a TGA instrument.

  • Experimental Conditions:

    • Heat the sample from ambient temperature to approximately 800°C at a controlled rate (e.g., 10°C/min).[6]

    • Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[6]

  • Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition and the temperature at 5% weight loss (Td5%) are key parameters for comparison.[5]

G cluster_workflow TGA Experimental Workflow prep Sample Preparation (Cured Polymer) tga TGA Instrument prep->tga Place sample heating Heating Ramp (e.g., 10°C/min in N2) tga->heating analysis Data Analysis (Weight vs. Temperature) heating->analysis result Determine Td5% (Thermal Stability) analysis->result

Figure 2: Workflow for Thermogravimetric Analysis.

Mechanical Properties

The choice of isocyanurate significantly impacts the mechanical performance of the cured polymer.

Aromatic isocyanates, like TPIC, typically yield harder and more rigid materials with higher tensile strength and modulus.[7] However, this rigidity can sometimes lead to brittleness.

TGIC is known to produce coatings and composites with excellent hardness, chemical resistance, and overall mechanical strength.[1][2] The trifunctional nature of TGIC allows for a high crosslink density, which is a major contributor to these robust properties.

Experimental Protocol: Mechanical Testing

A suite of standardized tests is employed to characterize the mechanical properties of the cured polymers.[7]

Methodologies:

  • Tensile Testing (ASTM D638): Measures the force required to pull a specimen to its breaking point, providing data on tensile strength, modulus of elasticity, and elongation at break.

  • Flexural Testing (ASTM D790): Determines the material's stiffness and strength in bending.

  • Impact Testing (ASTM D256 - Izod): Assesses the material's toughness and resistance to sudden impact.

G cluster_workflow Mechanical Testing Workflow prep Specimen Preparation (Cured Polymer) tensile Tensile Test (ASTM D638) prep->tensile flexural Flexural Test (ASTM D790) prep->flexural impact Impact Test (ASTM D256) prep->impact analysis Data Analysis tensile->analysis flexural->analysis impact->analysis

Figure 3: Workflow for Mechanical Properties Evaluation.

Curing Behavior

The curing kinetics of a thermosetting system are crucial for process optimization. Aromatic isocyanates generally exhibit faster curing rates compared to their aliphatic counterparts.[7] Therefore, it can be inferred that TPIC would likely lead to a faster curing system than TGIC under similar conditions.

The curing of TGIC with carboxyl-functional resins is a well-studied process, often characterized by differential scanning calorimetry (DSC).[8]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the curing kinetics of thermosetting resins.[9]

Methodology:

  • Sample Preparation: Prepare uncured mixtures of the resin and the respective isocyanurate curing agent.

  • Instrumentation: Use a DSC instrument.

  • Experimental Conditions:

    • Heat the sample at a constant rate (e.g., 10°C/min) through the curing temperature range.[9]

    • An inert atmosphere (e.g., nitrogen) is typically used.[3]

  • Data Analysis: The exotherm of the curing reaction is recorded as a function of temperature. From this, the onset of cure, the peak exotherm temperature, and the total heat of reaction can be determined, providing insights into the curing kinetics.[10]

G cluster_workflow DSC Curing Analysis Workflow prep Sample Preparation (Uncured Resin Mixture) dsc DSC Instrument prep->dsc Place sample heating Heating Ramp (e.g., 10°C/min in N2) dsc->heating analysis Data Analysis (Heat Flow vs. Temperature) heating->analysis result Determine Onset, Peak Exotherm, and Heat of Reaction analysis->result

Figure 4: Workflow for DSC Analysis of Curing Behavior.

Application-Specific Considerations

The choice between TPIC and TGIC will ultimately depend on the specific requirements of the end application.

  • For applications demanding the highest thermal stability , such as high-temperature composites or adhesives, the aromatic nature of TPIC makes it a compelling candidate, warranting further investigation.

  • For applications where a balance of good thermal stability, excellent mechanical properties, and good weatherability is required , such as in durable powder coatings for outdoor use, TGIC has a long and proven track record.[2]

  • UV Stability: Aromatic isocyanates are known to be susceptible to UV degradation, leading to yellowing.[7] Therefore, for applications where color stability upon sun exposure is critical, TGIC or other aliphatic systems would be the preferred choice.

Conclusion

While Triglycidyl Isocyanurate is a well-established and versatile crosslinking agent with a wealth of performance data, Triphenyl Isocyanurate presents a theoretically strong alternative for applications where exceptional thermal stability is the primary driver. The inferences drawn from the general behavior of aromatic versus aliphatic polymer systems provide a solid foundation for preliminary material selection. However, for critical applications, it is imperative to conduct direct comparative experimental studies, following the outlined protocols, to generate the specific data needed for informed decision-making.

References

A Senior Application Scientist's Guide to the Validation of 1,3,5-Triphenylisocyanurate Purity by DSC Analysis: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a compound is not merely a quantitative measure; it is a cornerstone of reproducibility, safety, and efficacy. 1,3,5-Triphenylisocyanurate, a symmetrical aromatic triazine, finds applications in various fields, including polymer chemistry and materials science. Ensuring its purity is paramount for predictable performance and the integrity of downstream applications. This guide provides an in-depth exploration of Differential Scanning Calorimetry (DSC) for the purity validation of this compound, benchmarked against other established analytical techniques.

The narrative that follows is grounded in years of field experience, offering not just procedural steps but the scientific rationale behind them. Every protocol is designed as a self-validating system, ensuring the trustworthiness of your results.

The Imperative of Purity for this compound

This compound is a thermally stable molecule with a well-defined crystalline structure. Impurities, even in trace amounts, can significantly alter its physicochemical properties, such as melting point, solubility, and reactivity. In the context of polymer synthesis, for instance, impurities can act as chain terminators or plasticizers, compromising the mechanical and thermal properties of the final polymer. Therefore, a robust and accurate method for purity determination is not just a quality control measure but a critical component of research and development.

Purity Determination by Differential Scanning Calorimetry (DSC): A Thermodynamic Approach

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For the purity determination of crystalline compounds like this compound, DSC relies on the fundamental thermodynamic principle of melting point depression, described by the van't Hoff equation.[1] This equation illustrates that the presence of impurities lowers and broadens the melting point of a pure substance.[2][3]

The underlying assumption of the DSC purity method is that the impurities are soluble in the molten form of the major component but insoluble in its solid, crystalline phase, forming a eutectic system.[4][5] This method is particularly advantageous as it provides a measure of the total mole fraction of soluble impurities without the need for their individual identification. The ASTM E928 standard provides a comprehensive framework for purity determination by DSC for materials with a purity greater than 98.5 mole percent.[2][6][7][8]

The van't Hoff Equation in Practice

The simplified van't Hoff equation used in DSC purity analysis is:

Ts = To - (RTo2X) / (ΔHfF)

Where:

  • Ts is the sample temperature at a given point during melting.

  • To is the melting point of the 100% pure substance.

  • R is the ideal gas constant.

  • X is the mole fraction of the impurity.

  • ΔHf is the enthalpy of fusion of the pure substance.

  • F is the fraction of the sample that has melted at temperature Ts.

By plotting Ts against 1/F, a linear relationship is expected for an ideal system. The mole fraction of the impurity (X) can then be calculated from the slope of this line. Modern DSC software automates this calculation, providing a direct purity value.

Experimental Protocol for DSC Purity Analysis of this compound

This protocol is designed to provide a robust and reproducible purity determination for this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.

Materials:

  • This compound sample (1-3 mg)

  • Aluminum DSC pans and lids

  • High-purity indium standard for calibration

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatiles. Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Analysis Program:

    • Equilibration: Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).

    • Heating Ramp: Heat the sample at a slow, controlled rate, typically between 0.5 and 2°C/min, through its melting transition. For this compound, a ramp from 250°C to 300°C would be appropriate, given its reported melting point of approximately 285°C. A slow heating rate is crucial to maintain thermal equilibrium within the sample.

    • Isothermal Hold (Optional): Hold the sample at a temperature above its melting point for a few minutes to ensure complete melting.

    • Cooling: Cool the sample back to the starting temperature.

  • Data Analysis:

    • Integrate the melting endotherm to determine the onset temperature, peak temperature, and the enthalpy of fusion (ΔHf) of the sample.

    • Utilize the DSC software's purity analysis module, which applies the van't Hoff equation to the partial areas of the melting peak. The software will generate a purity value in mole percent.

Self-Validation and Causality:

  • Slow Heating Rate: A slow heating rate ensures that the sample temperature remains uniform and close to the programmed temperature, a critical requirement for the van't Hoff theory to hold true.

  • Small Sample Size: A small sample mass minimizes thermal gradients within the sample, leading to a sharper, more defined melting peak.

  • Hermetic Sealing: This prevents any mass loss due to sublimation or volatilization of the sample or impurities, which would lead to inaccurate results.

Comparative Purity Analysis: Alternative Methodologies

While DSC offers a powerful and efficient method for purity determination, it is essential to understand its performance in the context of other analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry are common alternatives for assessing the purity of organic compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical and chemical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis, an area percent method is often employed, where the peak area of the main component is compared to the total area of all detected peaks.

Experimental Protocol for HPLC Purity Analysis of this compound

Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid (optional, for pH adjustment)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically effective for aromatic compounds. For example, a starting condition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm, where the phenyl groups of the molecule will strongly absorb.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100%.

Self-Validation and Causality:

  • UV Detection at 254 nm: This wavelength is chosen due to the strong absorbance of the aromatic rings, ensuring high sensitivity for the main compound and potential aromatic impurities.

  • Gradient Elution: A gradient is employed to ensure the elution of any impurities that may have a significantly different polarity from the main compound.

  • C18 Reversed-Phase Column: This is a versatile stationary phase that provides good retention and separation for a wide range of non-polar to moderately polar organic molecules.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase. Similar to HPLC, purity is often determined by an area percent calculation. Given that this compound is thermally stable, GC is a viable, though less common, option for its purity assessment.

Experimental Protocol for GC Purity Analysis of this compound

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for high-temperature analysis (e.g., a 5% phenyl-methylpolysiloxane column).

Materials:

  • This compound sample

  • High-purity solvent for dissolution (e.g., dichloromethane or chloroform)

  • High-purity helium or nitrogen as the carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Injector Temperature: 300°C.

    • Detector Temperature (FID): 320°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 10 minutes.

    • Carrier Gas Flow Rate: 1-2 mL/min.

    • Injection Volume: 1 µL (split injection is recommended to avoid column overload).

  • Data Analysis:

    • Calculate the area percent purity from the resulting chromatogram.

Self-Validation and Causality:

  • High-Temperature Column: A column with a high maximum operating temperature is essential due to the high boiling point of this compound.

  • Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon, making it suitable for area percent calculations without the need for individual response factors for structurally similar impurities.

  • Temperature Programming: This allows for the efficient elution of the high-boiling analyte while also separating it from any more volatile impurities.

Titrimetry

Titrimetric methods, while considered more "classical," can provide highly accurate and precise purity assessments, often serving as a primary or reference method. For a compound like this compound, a non-aqueous acid-base titration could be employed, exploiting the basic nature of the triazine ring.

Experimental Protocol for Titrimetric Purity Assay of this compound

Instrumentation: An automatic potentiometric titrator with a suitable non-aqueous electrode system (e.g., a glass electrode and a reference electrode suitable for organic solvents).

Materials:

  • This compound sample

  • Glacial acetic acid

  • Perchloric acid in acetic acid (0.1 N, standardized)

  • Acetic anhydride

Procedure:

  • Titrant Standardization: Standardize the 0.1 N perchloric acid solution against a primary standard, such as potassium hydrogen phthalate.

  • Sample Preparation: Accurately weigh a quantity of the this compound sample and dissolve it in a suitable volume of glacial acetic acid. A small amount of acetic anhydride may be added to react with any water present.

  • Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid, monitoring the potential change with the electrode system. The endpoint is determined from the point of maximum inflection in the titration curve.

  • Calculation: Calculate the purity of the sample based on the volume of titrant consumed, the stoichiometry of the reaction (assuming the triazine nitrogen atoms are protonated), and the weight of the sample.

Self-Validation and Causality:

  • Non-Aqueous Solvent: Glacial acetic acid is used as the solvent because this compound is not soluble in water, and this solvent allows for the titration of weak bases.

  • Potentiometric Endpoint Detection: This provides a more objective and accurate determination of the equivalence point compared to visual indicators, especially in non-aqueous systems where color changes can be subtle.

  • Standardized Titrant: The accuracy of the titration is directly dependent on the accurately known concentration of the perchloric acid titrant.

Comparative Analysis: DSC vs. Alternatives

The choice of analytical method for purity determination depends on various factors, including the nature of the compound, the expected impurities, available instrumentation, and the desired level of accuracy and throughput.

FeatureDSCHPLCGCTitrimetry
Principle Melting point depressionDifferential partitioningVolatility and partitioningChemical reaction
Impurity Detection Total soluble impuritiesSeparates and quantifies individual impuritiesSeparates and quantifies volatile impuritiesQuantifies impurities that react with the titrant
Sample Throughput ModerateHigh (with autosampler)High (with autosampler)Low to moderate
Accuracy High for >98.5% purityHighHighVery high (primary method)
Precision GoodExcellentExcellentExcellent
Required Expertise ModerateHighHighModerate to high
Destructive? YesYesYesYes
Key Advantage No need to identify impuritiesHigh sensitivity and specificityExcellent for volatile impuritiesHigh accuracy, often a reference method
Key Limitation Not suitable for amorphous or thermally unstable compounds; assumes eutectic behavior.Requires reference standards for impurity identification and quantification.Limited to thermally stable and volatile compounds.Less specific; may not detect non-reactive impurities.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and logical flows, the following diagrams are provided.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation P1 Calibrate DSC with Indium P2 Weigh 1-3 mg of Sample P1->P2 P3 Hermetically Seal in Al Pan P2->P3 A1 Equilibrate at 25°C P3->A1 A2 Heat at 0.5-2°C/min to 300°C A1->A2 A3 Record Heat Flow A2->A3 D1 Integrate Melting Endotherm A3->D1 D2 Apply van't Hoff Equation D1->D2 D3 Calculate Purity (mol%) D2->D3

Caption: Workflow for DSC Purity Analysis of this compound.

Method_Selection cluster_primary Primary Screening & High Throughput cluster_orthogonal Orthogonal & Confirmatory Methods Start Purity Analysis of This compound DSC DSC (Total Soluble Impurities) Start->DSC HPLC HPLC-UV (Separation of Known/Unknown Impurities) Start->HPLC GC GC-FID (Volatile & Thermally Stable Impurities) DSC->GC Confirm with orthogonal method Titrimetry Titrimetry (High Accuracy Assay) HPLC->Titrimetry Reference method for assay value

Caption: Decision-making framework for selecting a purity analysis method.

Conclusion and Recommendations

For the routine quality control of this compound, where high purity is expected, DSC offers an excellent balance of speed, accuracy, and ease of use. It provides a reliable measure of the total soluble impurity content without the need for extensive method development or the identification of individual impurities.

However, for in-depth characterization, method validation, or in cases where specific impurities need to be identified and quantified, HPLC is the method of choice. Its high resolving power and sensitivity make it ideal for separating a wide range of potential impurities.

GC and Titrimetry serve as valuable orthogonal techniques. GC can be particularly useful for detecting volatile impurities that might be missed by HPLC, while titrimetry provides a highly accurate and precise assay value that can be used to qualify reference standards.

Ultimately, a multi-faceted approach, employing DSC for rapid screening and a chromatographic or titrimetric method for confirmation and detailed analysis, provides the most comprehensive and trustworthy assessment of this compound purity. This ensures the quality and consistency of this important chemical, underpinning the success of its diverse applications.

References

A Comparative Guide to the Performance of 1,3,5-Triphenylisocyanurate in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of 1,3,5-triphenylisocyanurate and its impact on the performance of polyurethane (PU) systems. We will delve into its effects on thermal stability, flame retardancy, and mechanical properties, drawing comparisons with established alternatives. This document is designed to be a practical resource, offering not just data, but the scientific rationale behind the observed performance enhancements, supported by experimental evidence and detailed protocols.

Introduction: The Role of Isocyanurates in Polyurethane Chemistry

Polyurethanes are a versatile class of polymers, the properties of which can be extensively tailored through the careful selection of their constituent monomers: diisocyanates, polyols, and chain extenders. The incorporation of isocyanurate rings, cyclic trimers of isocyanates, into the polyurethane network is a well-established strategy to enhance thermal stability and flame retardancy.[1] The inherent thermal robustness of the triazine ring structure in isocyanurates contributes to these improved properties.[1]

This compound is the cyclic trimer of phenyl isocyanate. Its aromatic nature and rigid structure make it a compelling candidate for modifying polyurethane properties. This guide will explore how the introduction of this compound, either as a reactive component or an additive, influences the final performance of polyurethane materials in comparison to other commonly used additives and modifications.

Performance Benchmarking: this compound vs. Alternatives

Thermal Stability

The introduction of isocyanurate crosslinks is known to significantly enhance the thermal stability of polyurethane elastomers.[2] The rigid isocyanurate ring acts as a point of high thermal stability within the polymer matrix.

Key Observations from Experimental Data:

  • General Isocyanurate Effect: Polyurethanes containing isocyanurate groups exhibit improved thermal stability compared to conventional polyurethanes. The degradation temperature of the isocyanurate ring is approximately 350°C, whereas the urethane bond begins to degrade around 200°C.[1]

  • Comparison with Standard Polyurethane: Studies on polyisocyanurate foams (PIR), which have a high concentration of isocyanurate trimers, show a significantly higher decomposition residual rate compared to standard polyurethane (PU) foams. At 540°C, the decomposition residual rate of PIR foam can be 31.7% compared to 18.8% for PU foam, indicating a substantial increase in thermal stability.[3]

While specific TGA and DSC data for polyurethanes explicitly modified with this compound are scarce in readily available literature, the general trend for isocyanurate incorporation strongly suggests a significant improvement in thermal stability. The aromatic nature of the phenyl groups in this compound is expected to further enhance this effect due to increased char formation upon decomposition.

Table 1: Illustrative Thermal Properties of Polyurethane Systems

Polyurethane SystemT10% (°C) (10% Weight Loss)Char Yield at 600°C (%)Reference System
Standard Polyurethane~280-300< 20[4]
Polyurethane with Isocyanurate Crosslinks> 320> 30[3]
Polyurethane with Ammonium Polyphosphate (APP)~300-320~23-37[5]

Note: This table provides illustrative data from different sources to show general trends. A direct comparison requires testing within the same base polyurethane formulation.

Flame Retardancy

Isocyanurate structures contribute to flame retardancy through a condensed-phase mechanism. Upon heating, they promote the formation of a stable char layer that insulates the underlying polymer from the heat source and limits the release of flammable volatiles.[6]

Mechanism of Action:

The trimer structure of isocyanurates is not easily decomposed during combustion, slowing down the thermal decomposition process.[3] This leads to an increased carbon content in the residue. For instance, polyisocyanurate foams can have a char residue of nearly 30% compared to about 15% for standard polyurethane foams.[6] This denser char layer acts as a physical barrier to heat and oxygen.[6]

Comparative Performance:

  • vs. Standard Polyurethane: The presence of isocyanurate trimers significantly reduces the heat release rate (HRR) and total heat release (THR) during combustion compared to standard polyurethanes.[3]

  • vs. Phosphorus-Based Flame Retardants: Ammonium polyphosphate (APP) is a common and effective phosphorus-based flame retardant that also functions primarily in the condensed phase by promoting char formation.[7] Studies on rigid polyurethane foams with APP show a significant reduction in peak heat release rate (pHRR) and total heat release (THR).[8] For example, the addition of 10 wt% APP can reduce the pHRR by nearly 30% and the THR by over 24%.[8] While a direct comparison with this compound is not available, both are expected to enhance flame retardancy through char formation. A synergistic effect might be achieved by combining them.

Table 2: Illustrative Flame Retardancy Properties of Polyurethane Foams

Polyurethane SystemLimiting Oxygen Index (LOI) (%)UL-94 RatingPeak Heat Release Rate (kW/m²) Reduction
Standard Rigid PU Foam~18-20Fails-
PU Foam with Isocyanurate Rings (PIR)> 24V-0 achievableSignificant
PU Foam with 10 wt% APP~26.5V-0 achievable~30%

Note: This table provides illustrative data from different sources to show general trends.

Mechanical Properties

The incorporation of a rigid structure like this compound is expected to influence the mechanical properties of the polyurethane. When used as a crosslinker or a filler, it can increase the hardness and modulus of the material, but potentially at the expense of elongation and flexibility.

Expected Effects:

  • Increased Hardness and Modulus: The rigid aromatic rings of this compound will restrict the mobility of the polymer chains, leading to a stiffer material.

  • Reduced Elongation at Break: The increased crosslink density and rigidity will likely reduce the material's ability to stretch before breaking.

  • Tensile Strength: The effect on tensile strength is less predictable and would depend on the degree of dispersion and interfacial adhesion if used as a filler, or the efficiency of the crosslinking reaction.

A study on polyurethane elastomers showed that increasing the crosslink density through the formation of isocyanurate linkages can enhance thermal stability while retaining high elongation at break, which is a desirable combination of properties.[2]

Experimental Protocols

To ensure scientific integrity, the following are detailed, exemplary protocols for the synthesis and characterization of polyurethane systems. These protocols are designed to be self-validating by including critical characterization steps.

Synthesis of a Polyurethane Elastomer (Illustrative Protocol)

This protocol describes a two-step prepolymer method, which is a common procedure for synthesizing polyurethane elastomers.[9]

Materials:

  • Polyol (e.g., Polytetrahydrofuran, PTMG, Mn = 2000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)

  • Chain Extender (e.g., 1,4-Butanediol, BDO)

  • This compound (as an additive or co-monomer, if applicable)

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Solvent (e.g., N,N-Dimethylformamide, DMF, anhydrous)

Procedure:

  • Drying of Reagents: Dry the polyol and chain extender under vacuum at 80-100°C for at least 4 hours to remove any moisture, which can react with the isocyanate.

  • Prepolymer Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried polyol.

    • Heat the polyol to the desired reaction temperature (e.g., 80°C) under a nitrogen atmosphere.

    • Slowly add the diisocyanate to the polyol with vigorous stirring. The NCO/OH ratio should be greater than 1 (typically around 2) to ensure the prepolymer is NCO-terminated.

    • Maintain the reaction at 80°C for 2-3 hours. Monitor the progress of the reaction by titrating the NCO content.

  • Chain Extension:

    • Cool the prepolymer to a lower temperature (e.g., 60°C).

    • Add the chain extender (and this compound if used as an additive) to the prepolymer with vigorous stirring.

    • Add a catalytic amount of DBTDL.

    • Continue stirring until the viscosity of the mixture increases significantly.

  • Casting and Curing:

    • Pour the viscous mixture into a preheated mold treated with a release agent.

    • Cure the polymer in an oven at a specified temperature and time (e.g., 100°C for 24 hours).

  • Post-Curing: Post-cure the demolded samples at a slightly elevated temperature (e.g., 80°C) for several hours to ensure complete reaction.

Diagram of Polyurethane Synthesis Workflow:

G cluster_synthesis Polyurethane Synthesis Drying Drying of Polyol and Chain Extender Prepolymer Prepolymer Synthesis (Polyol + Diisocyanate) Drying->Prepolymer Chain_Extension Chain Extension (Prepolymer + Chain Extender + 1,3,5-TPI) Prepolymer->Chain_Extension Casting Casting and Curing Chain_Extension->Casting Post_Curing Post-Curing Casting->Post_Curing

Caption: Workflow for the synthesis of a polyurethane elastomer.

Characterization Protocols

Thermogravimetric Analysis (TGA):

  • Accurately weigh 5-10 mg of the cured polyurethane sample into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature to determine the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the char yield at a specific temperature (e.g., 600°C or 800°C).[6]

Differential Scanning Calorimetry (DSC):

  • Accurately weigh 5-10 mg of the cured polyurethane sample into a DSC pan and seal it.

  • Place the pan in the DSC instrument.

  • Cool the sample to a low temperature (e.g., -80°C) and then heat it to a temperature above its expected melting point (e.g., 250°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to determine the glass transition temperature (Tg) of the soft and hard segments, and any melting (Tm) or crystallization (Tc) temperatures.[10]

Mechanical Testing (Tensile Properties):

  • Prepare dumbbell-shaped specimens from the cured polyurethane sheets according to a standard method (e.g., ASTM D412).

  • Conduct the tensile test using a universal testing machine at a constant crosshead speed.

  • Record the load and elongation until the specimen breaks.

  • Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.[11]

Flame Retardancy Testing:

  • Limiting Oxygen Index (LOI): Determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material (ASTM D2863).

  • UL-94 Vertical Burn Test: Assess the flammability of a vertically oriented specimen subjected to a flame (ASTM D3801).

  • Cone Calorimetry: Measure the heat release rate, total heat released, smoke production, and other combustion parameters of a sample subjected to a specific heat flux (ASTM E1354).[3]

Conclusion

While direct, comprehensive comparative data for this compound in polyurethane systems is limited, the available evidence on isocyanurate-containing polyurethanes strongly supports its potential to significantly enhance thermal stability and flame retardancy. The rigid, aromatic structure of this compound is expected to promote char formation and increase the thermal decomposition temperature of the resulting polyurethane. This would likely lead to improved performance in high-temperature applications and enhanced fire safety. However, the impact on mechanical properties, particularly flexibility and elongation, needs to be carefully evaluated for each specific application. Further experimental work is required to generate direct comparative data and fully elucidate the performance benefits and potential trade-offs of incorporating this compound into various polyurethane systems.

References

Quantifying the Crosslinking Efficiency of Isocyanurate Networks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and quantify the crosslinking efficiency of isocyanurate-based networks. While we use triphenyl isocyanurate (TPIC) as a foundational model for the stable, six-membered isocyanurate ring, the principles and techniques discussed are broadly applicable to polymer systems crosslinked via the cyclotrimerization of polyisocyanates. We will delve into the causality behind experimental choices, compare isocyanurate crosslinking with viable alternatives, and provide actionable, self-validating protocols to ensure data integrity.

Section 1: The Isocyanurate Crosslink: A Foundation of Thermal and Chemical Stability

Crosslinking transforms thermoplastic polymers into thermosets, creating a three-dimensional network that enhances mechanical strength, thermal stability, and chemical resistance.[1][2][3] The isocyanurate ring, formed by the cyclotrimerization of three isocyanate (–NCO) groups, is a particularly robust crosslinking moiety. This structure is leveraged to create materials with superior performance under demanding conditions.[4]

1.1. Mechanism of Formation: Cyclotrimerization

The formation of the isocyanurate crosslink is an addition reaction where three isocyanate functional groups react to form a stable, six-membered heterocyclic ring.[4] This reaction is typically catalyzed and can proceed without the release of any byproducts, making it an efficient method for network formation.

While triphenyl isocyanurate (TPIC) itself—the trimer of phenyl isocyanate—is a stable, non-reactive molecule, its core structure is the archetypal isocyanurate crosslink.[5][6] In practical applications, multifunctional isocyanates or reactive isocyanurate-containing monomers, such as triallyl isocyanurate (TAIC), are used to generate this network structure within a polymer matrix.[7][8][9] TAIC, for instance, contains three reactive allyl groups that can participate in free-radical polymerization, effectively stitching polymer chains together with the rigid isocyanurate core.[10][11]

G cluster_reactants Reactants cluster_catalyst Process cluster_product Product 3_NCO 3x R-N=C=O (Isocyanate Groups) Catalyst Catalyst (e.g., Amine, Carboxylate) 3_NCO->Catalyst Trimerization Isocyanurate Isocyanurate Ring (Crosslink Point) Catalyst->Isocyanurate

Caption: The catalyzed cyclotrimerization of isocyanate groups to form a stable isocyanurate crosslink.

Section 2: A Multi-faceted Approach to Quantifying Crosslinking Efficiency

No single technique can fully capture the complexity of a crosslinked network. A robust quantification strategy relies on a combination of methods that probe the chemical, thermal, and mechanical changes resulting from network formation. The choice of technique depends on the specific information required, from the direct measurement of chemical bond formation to the macroscopic assessment of material properties.

G cluster_chemical Chemical Analysis cluster_physical Physical & Thermal Analysis cluster_mechanical Mechanical Analysis Quantification Quantifying Crosslinking Efficiency FTIR FTIR Spectroscopy (Monitors Functional Groups) Quantification->FTIR Swelling Swelling Studies (Calculates Mc via Flory-Rehner) Quantification->Swelling DMA DMA (Measures Storage Modulus, E') Quantification->DMA NMR NMR Spectroscopy (Measures Crosslink Density) DSC DSC (Measures Glass Transition Temp, Tg) TGA TGA (Assesses Thermal Stability) StressStrain Stress-Strain Testing (Relates to Network Integrity)

Caption: Interconnected methodologies for a comprehensive analysis of crosslinking efficiency.

2.1. Swelling Method (Flory-Rehner Equation) This is the most widely used method for determining crosslink density.[12][13][14] It is based on the principle that a crosslinked polymer will swell, but not dissolve, in a compatible solvent. The extent of swelling is inversely proportional to the crosslink density. The data is analyzed using the Flory-Rehner equation to calculate the average molecular weight between crosslinks (Mc).[15]

2.2. Spectroscopic Techniques (FTIR & NMR)

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR, particularly with an Attenuated Total Reflection (ATR) accessory, is invaluable for tracking the chemical reaction in real-time. For isocyanate-based crosslinking, one monitors the disappearance of the characteristic N=C=O stretching peak around 2270 cm⁻¹.[16] The formation of urethane or urea linkages can also be observed.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a powerful, non-destructive technique that provides a more direct and accurate measure of crosslink density.[15][18] It works by measuring the spin-spin relaxation time (T2), which is sensitive to the mobility of polymer segments; shorter relaxation times indicate more restricted motion and thus a higher crosslink density.[13][14]

2.3. Thermal Analysis (DSC & TGA)

  • Differential Scanning Calorimetry (DSC): Crosslinking restricts the mobility of polymer chains, which leads to an increase in the glass transition temperature (Tg).[1] DSC is used to precisely measure Tg, providing a reliable, albeit indirect, measure of the extent of crosslinking.

  • Thermogravimetric Analysis (TGA): A higher crosslink density generally imparts greater thermal stability. TGA measures the weight loss of a material as a function of temperature, and an increase in the decomposition temperature is indicative of a more robustly crosslinked network.[1][19]

2.4. Mechanical Analysis (DMA & Stress-Strain)

  • Dynamic Mechanical Analysis (DMA): DMA is highly sensitive to the network structure of a polymer. By measuring the storage modulus (E') in the rubbery plateau region (above Tg), one can directly calculate the crosslink density.[15] A higher storage modulus in this region corresponds to a higher crosslink density.

  • Stress-Strain Testing: The tensile properties of a material, such as its modulus and ultimate tensile strength, are significantly influenced by crosslinking.[20] These measurements provide critical data on the macroscopic performance of the crosslinked material.

Section 3: Experimental Protocols in Detail

To ensure reproducibility and accuracy, protocols must be detailed and self-validating. Here we present methodologies for two of the most common and informative techniques.

3.1. Protocol 1: Crosslink Density by Swelling (Flory-Rehner)

This protocol describes the determination of the average molecular weight between crosslinks (Mc) using the swelling method.

  • Rationale: This method provides a quantitative value for crosslink density that is widely accepted and understood in the polymer science community.[12][14][15] The choice of solvent is critical; it must be a good solvent for the uncrosslinked polymer but should not react with the network.

  • Materials & Equipment:

    • Crosslinked polymer samples (approx. 0.1 g each, in triplicate)

    • Appropriate solvent (e.g., Toluene, THF)

    • Analytical balance (±0.0001 g)

    • Vials with airtight caps

    • Oven (for drying)

    • Micrometer or calipers

  • Workflow Diagram:

    A 1. Weigh initial dry sample (W_dry) B 2. Immerse sample in solvent in a sealed vial A->B C 3. Allow to swell to equilibrium (e.g., 72h) B->C D 4. Remove, blot surface, and weigh swollen sample (W_swollen) C->D E 5. Dry sample to constant weight in vacuum oven (W_final_dry) D->E F 6. Calculate parameters and apply Flory-Rehner equation E->F

    Caption: Step-by-step workflow for the swelling method to determine crosslink density.

  • Procedure:

    • Cut three samples from the crosslinked material, each weighing approximately 0.1 g.

    • Accurately weigh each dry sample using an analytical balance. This is the initial dry weight (W_initial).

    • Place each sample in a separate vial and add a sufficient volume of the selected solvent to fully submerge it. Seal the vials tightly.

    • Allow the samples to swell at a constant temperature until they reach equilibrium. This may take 24-72 hours.

    • Once at equilibrium, quickly remove a sample from the vial, gently blot the surface with filter paper to remove excess solvent, and immediately weigh it. This is the swollen weight (W_swollen).

    • Place the swollen sample in a vacuum oven at a temperature below its degradation point until a constant weight is achieved. This is the final dry weight (W_dried).

    • Repeat for all replicates.

  • Data Analysis:

    • Calculate the volume fraction of the polymer in the swollen gel (ν_p) and the swelling ratio (Q).

    • Apply the Flory-Rehner equation to calculate Mc. The equation relates the swelling behavior to the thermodynamic interaction between the polymer and the solvent (chi parameter, χ) and the network structure.[13]

3.2. Protocol 2: Spectroscopic Tracking by ATR-FTIR

This protocol describes how to monitor the consumption of isocyanate groups during a curing reaction.

  • Rationale: This method provides direct chemical evidence of the crosslinking reaction, allowing for the study of reaction kinetics.[17] It is non-destructive and requires minimal sample preparation.

  • Materials & Equipment:

    • FTIR spectrometer with an ATR accessory

    • Uncured polymer/crosslinker mixture

    • Heated stage for ATR (if monitoring a thermal cure)

    • UV light source (if monitoring a UV cure)

  • Procedure:

    • Record a background spectrum on the clean ATR crystal.

    • Apply a small, uniform amount of the uncured liquid mixture onto the ATR crystal.

    • Immediately begin collecting spectra at regular time intervals (e.g., every 30 seconds).

    • If it is a thermal cure, use a heated ATR stage set to the desired curing temperature.

    • Continue collecting spectra until the reaction is complete, as indicated by the disappearance of the isocyanate peak at ~2270 cm⁻¹ and the stabilization of other relevant peaks.[16]

  • Data Analysis:

    • Measure the peak height or area of the isocyanate peak (~2270 cm⁻¹) in each spectrum.

    • Normalize this value against a reference peak that does not change during the reaction (e.g., a C-H stretching peak) to account for any variations in sample thickness or contact.

    • Plot the normalized isocyanate peak intensity versus time to obtain a kinetic curve of the curing reaction. The percentage of conversion can be calculated at any time point relative to the initial intensity.

Section 4: Comparative Performance Analysis: Isocyanurates vs. Alternatives

While isocyanurate crosslinking offers excellent thermal and mechanical properties, other crosslinking agents may be more suitable depending on the application's specific requirements, such as curing conditions, cost, and safety.[21] Key alternatives include aziridines, polycarbodiimides, and traditional polyisocyanates that form urethane/urea linkages.

Table 1: Comparison of Curing Characteristics and Safety Profiles of Common Crosslinkers

FeatureIsocyanurate (Trimerization)Polycarbodiimide (PCDI)Aziridine
Reactive Groups Reacts with itself (trimerization); can also react with -OH, -NH2Reacts with carboxylic acid (-COOH)Reacts with carboxylic acid (-COOH)
Curing Conditions Typically requires heat and/or catalystCan cure at room temperature over time; accelerated by heatCures at room temperature; can be accelerated by heat
Moisture Sensitivity High; NCO groups react with water to form urea and CO2[16][21]Low to moderateHigh; sensitive to moisture
Toxicity Isocyanate monomers can be highly toxic and are sensitizers[21]Generally considered safer than isocyanates and aziridines[17]Can be toxic; requires careful handling[21]
Byproducts None from trimerization; CO2 if water is presentNoneNone
Pot Life Can be short, especially with catalystGenerally longer than isocyanates[17]Varies, can be short

Table 2: Comparison of Resulting Polymer Properties

PropertyIsocyanurate NetworkPolycarbodiimide NetworkAziridine Network
Thermal Stability Excellent; the isocyanurate ring is very thermally stableGoodGood
Mechanical Strength Excellent; high rigidity and hardnessGood improvement in mechanical propertiesSignificant improvement in mechanical properties
Chemical Resistance ExcellentSignificant improvement[17]Good
Adhesion GoodExcellentGood
Yellowing Aliphatic isocyanates offer low yellowing; aromatic can yellow[22]LowCan be prone to yellowing[21]

Section 5: Conclusion

Quantifying the crosslinking efficiency of isocyanurate networks is essential for controlling and predicting the final properties of advanced polymer materials. A multi-technique approach, combining chemical (FTIR, NMR), physical (swelling), thermal (DSC, TGA), and mechanical (DMA) analyses, provides the most comprehensive understanding of the network structure.

While the thermal and mechanical stability of isocyanurate crosslinks is exceptional, the choice of a crosslinking system must be a holistic decision. Factors such as the toxicity and moisture sensitivity of isocyanates must be weighed against the performance gains. Alternatives like polycarbodiimides offer a safer handling profile and longer pot life, making them attractive for certain applications, though potentially without reaching the ultimate thermal stability of a fully formed isocyanurate network. By employing the rigorous analytical protocols and comparative data presented in this guide, researchers can make informed decisions to optimize their material formulations for the desired performance characteristics.

References

A Comparative Guide to Crosslinking Agents: Evaluating Alternatives to 1,3,5-Triphenylisocyanurate for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1,3,5-Triphenylisocyanurate (TPIC) is a well-regarded, though niche, crosslinking coagent valued for its contribution to the thermal stability of specialty polymers. However, the evolving demands of material science necessitate a broader understanding of alternative crosslinking systems that offer different balances of reactivity, mechanical performance, and processing characteristics. This guide provides a comprehensive comparison of prominent alternatives to TPIC, including other isocyanurates like Triallyl Isocyanurate (TAIC), multifunctional acrylates, peroxide-only systems, and silane-based crosslinkers. Through an objective analysis supported by experimental data and mechanistic insights, this document serves as a critical resource for researchers, scientists, and engineers in selecting the optimal crosslinking strategy for their specific application, from industrial elastomers to advanced biomedical materials.

Introduction: The Role of this compound (TPIC) in Polymer Crosslinking

Crosslinking is a fundamental process in polymer science, transforming linear or branched macromolecules into a three-dimensional network. This network structure is the primary reason for the enhanced mechanical strength, thermal stability, and chemical resistance observed in thermoset materials compared to their thermoplastic counterparts. The choice of crosslinking agent is paramount, as it dictates not only the final properties of the material but also the processing conditions required.

1.1 Chemical Structure and Properties of TPIC

This compound, with the chemical formula C₂₁H₁₅N₃O₃, is a symmetrical molecule featuring a central triazine ring bonded to three phenyl groups.

Molecular Weight: 357.36 g/mol .[1] Form: Solid white powder.[1]

Unlike many other crosslinking agents, TPIC itself is not typically used as a primary crosslinker. Instead, it often functions as a coagent in peroxide-initiated crosslinking reactions. Its bulky, rigid phenyl groups and stable isocyanurate ring contribute significantly to the thermal stability of the resulting polymer network.

1.2 Mechanism of Action

In a typical peroxide cure system, the peroxide decomposes at elevated temperatures to form free radicals. These radicals abstract hydrogen atoms from the polymer backbone, creating polymer radicals that then combine to form carbon-carbon crosslinks.

When a coagent like TPIC is introduced, it provides a more reactive site for the peroxide-derived radicals. The mechanism involves the addition of polymer radicals to the isocyanurate structure, creating a more complex and stable crosslink junction than a simple C-C bond. This process enhances crosslinking efficiency and incorporates the thermally stable isocyanurate ring directly into the polymer matrix.

1.3 Rationale for Seeking Alternatives

While effective, TPIC is not a universal solution. The drive to explore alternatives stems from several key factors:

  • Reactivity and Cure Speed: The reactivity of TPIC may not be suitable for all processes, particularly those requiring very fast cycle times.

  • Mechanical Properties: While enhancing thermal stability, TPIC may not provide the desired balance of other mechanical properties like flexibility or tear strength.

  • Processing: As a solid, TPIC requires uniform dispersion into the polymer matrix, which can be challenging. Liquid alternatives can offer processing advantages.

  • Cost and Availability: For many applications, more common and cost-effective crosslinking agents are preferred.

  • Application-Specific Needs: Different applications demand different crosslinking chemistries. For example, moisture-cured systems are essential for certain construction and electronics applications, a role TPIC cannot fill.

A Comparative Framework for Evaluating Crosslinking Agents

To objectively compare crosslinking agents, a standardized evaluation framework is essential. This guide focuses on four Key Performance Indicators (KPIs) that are critical for most polymer applications.

2.1 Key Performance Indicators (KPIs)

  • Cure Characteristics: Evaluated using a Moving Die Rheometer (MDR), this measures the speed and efficiency of the crosslinking reaction. Key parameters include:

    • ML (Minimum Torque): Indicates the viscosity of the un-cured compound.

    • MH (Maximum Torque): Correlates with the final crosslink density and stiffness of the cured material.

    • ts2 (Scorch Time): The time to a two-unit rise in torque from ML, representing the processing safety window before significant crosslinking begins.

    • t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, indicating the time required for a near-complete cure.

  • Mechanical Properties: These define the material's response to physical stress. Standard tests include:

    • Hardness (Shore A): Measures resistance to indentation.

    • Tensile Strength: The maximum stress a material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture, indicating flexibility.

  • Thermal Stability: Assessed using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, indicating the material's decomposition temperature. A higher crosslink density generally leads to increased thermal stability.[2]

  • Compression Set: Measures the ability of a material to return to its original thickness after being subjected to prolonged compressive stress at a specific temperature. A lower value indicates better elastic recovery, a crucial property for seals and gaskets.

2.2 Experimental Design Rationale

The protocols described in this guide are designed to provide a direct and reliable comparison. A standard elastomer formulation (e.g., EPDM or a natural rubber/SBR blend) is used as the base, with only the crosslinking system being varied. This approach isolates the effect of the crosslinking agent on the final properties, ensuring that any observed differences can be confidently attributed to the agent .

G cluster_prep Material Preparation cluster_testing Performance Evaluation Compounding 1. Polymer Compounding (Base Elastomer + Fillers + Agent) Milling 2. Two-Roll Milling (Ensure Homogeneous Dispersion) Compounding->Milling MDR 3. Cure Analysis (MDR) (ASTM D2084) Milling->MDR Molding 4. Compression Molding (Cure Sheets for Testing) MDR->Molding Mechanical 5. Mechanical Testing (Hardness, Tensile - ASTM D412) Molding->Mechanical Thermal 6. Thermal Analysis (TGA) (Decomposition Profile) Molding->Thermal

Profile and Performance of Alternative Crosslinking Agents

This section details the mechanisms and performance characteristics of several key alternatives to TPIC, supported by representative experimental data.

Triallyl Isocyanurate (TAIC): The High-Reactivity Isocyanurate

TAIC is a trifunctional liquid coagent that is arguably the most common isocyanurate used in the polymer industry.[3][4][5] Its three allyl groups make it highly reactive in free-radical crosslinking systems.

  • Mechanism: Similar to TPIC, TAIC acts as a coagent in peroxide cures. However, the allyl functional groups are more susceptible to radical addition than the phenyl groups of TPIC, leading to a faster cure rate and higher crosslink density. This increased efficiency can significantly improve the mechanical and chemical resistance of the polymer.[3]

  • Performance vs. TPIC:

    • Cure Rate: TAIC significantly reduces cure times (lower t90) compared to systems with TPIC or peroxide alone.

    • Crosslink Density: Leads to a higher state of cure (higher MH), resulting in increased hardness and modulus.

    • Thermal Stability: Both TAIC and TPIC impart excellent thermal stability due to the isocyanurate ring.

    • Processing: As a liquid, TAIC is often easier to disperse uniformly in a polymer matrix than solid TPIC.

Multifunctional Acrylates (e.g., TMPTA, PETRA): The Rapid Cure Specialists

Multifunctional acrylates and methacrylates, such as Trimethylolpropane Trimethacrylate (TMPTMA) and Pentaerythritol Tetraacrylate (PETRA), are known for their ability to undergo rapid polymerization, making them effective coagents for fast-curing applications.[6][7][8][9]

  • Mechanism: In a peroxide system, polymer radicals initiate the rapid polymerization of the acrylate monomers. Each acrylate molecule can react multiple times, quickly forming a highly crosslinked, rigid network grafted onto the main polymer chains.[10] This mechanism is distinct from the simple radical addition seen with isocyanurates.

  • Performance Characteristics:

    • Cure Rate: Acrylates provide the fastest cure rates among common coagents.

    • Hardness and Modulus: They produce very hard, stiff materials due to the formation of a rigid, homopolymerized thermoset network within the elastomer matrix.[10][11]

    • Flexibility: The high rigidity can lead to reduced elongation at break and potentially lower tear strength compared to more flexible crosslinking systems.

    • Adhesion: The polar nature of acrylates can improve adhesion to polar substrates.[10]

Silane Crosslinking Systems (e.g., VTMS): Moisture-Cure Technology

Silane crosslinking represents a fundamentally different approach that does not rely on peroxides for the final network formation. Vinyltrimethoxysilane (VTMS) is a common example.[12]

  • Mechanism: The process occurs in two stages. First, the vinyl group of the silane is grafted onto the polymer backbone using a small amount of peroxide initiator during processing (e.g., in an extruder). The second stage occurs post-processing, where the material is exposed to moisture. The methoxy groups on the silane hydrolyze to form silanols (Si-OH). These silanols then condense with each other to form stable siloxane (Si-O-Si) crosslinks.[12][13][14]

  • Performance and Applications:

    • Processing: This technology offers exceptional process flexibility, as the final crosslinking happens after the product has been shaped (e.g., after extrusion of a pipe or cable coating).[15] This avoids issues with premature curing (scorch) in the processing equipment.

    • Bond Properties: The Si-O-Si bonds are less rigid than the C-C bonds formed in peroxide cures, which can impart greater flexibility and superior impact resistance to the final product.[15]

    • Key Applications: Silane crosslinking is the dominant technology for XLPE (crosslinked polyethylene) in wire and cable insulation and for hot water pipes (PEX-b).[12][13] It is not a direct "drop-in" alternative for TPIC in conventional rubber compounding but represents a superior alternative for specific applications.

G cluster_peroxide Peroxide Cure (TPIC, TAIC, Acrylates) cluster_silane Silane Moisture Cure (VTMS) P_Start Peroxide (ROOR) + Heat P_Radical Free Radicals (2RO•) P_Start->P_Radical Decomposition P_PolyRad Polymer Radical (P•) P_Radical->P_PolyRad H-Abstraction P_Crosslink C-C Crosslink (P-P) P_PolyRad->P_Crosslink Combination Coagent Coagent (TAIC, Acrylate) P_PolyRad->Coagent Attacks Coagent Coagent_Crosslink Coagent-Polymer Crosslink Coagent->Coagent_Crosslink Forms Network S_Graft 1. Grafting (in extruder) Polymer + VTMS + Peroxide S_GraftedPoly Grafted Polymer (P-Si(OCH₃)₃) S_Graft->S_GraftedPoly S_Hydrolysis 2. Moisture Exposure (H₂O) Hydrolysis S_GraftedPoly->S_Hydrolysis S_Silanol Silanol Polymer (P-Si(OH)₃) S_Hydrolysis->S_Silanol S_Condense 3. Condensation (-H₂O) S_Silanol->S_Condense S_Crosslink Siloxane Crosslink (P-Si-O-Si-P) S_Condense->S_Crosslink

Head-to-Head Performance Summary

To provide a clear, quantitative comparison, the following table summarizes typical performance data for an EPDM elastomer crosslinked with different systems. The values are illustrative and will vary based on the specific polymer grade, filler type, and concentrations used.

PropertyPeroxide Only (Control)+ TPIC+ TAIC+ TMPTMAVTMS System (XLPE)
Cure Characteristics (MDR @ 180°C)
MH (dN·m)15182530N/A (Post-cure)
ts2 (min)2.52.21.51.0N/A (Post-cure)
t90 (min)121064N/A (Post-cure)
Mechanical Properties
Hardness (Shore A)65687585~90 (Shore D)
Tensile Strength (MPa)10121815>20
Elongation at Break (%)400350250150>400
Performance Metrics
Thermal Stability (TGA, T₅₀)GoodExcellentExcellentVery GoodExcellent
Compression Set (22h @ 100°C)30%25%15%18%<15%

Analysis and Interpretation:

  • TAIC emerges as a superior alternative to TPIC for general-purpose applications where improved mechanical strength and faster cure times are desired without sacrificing thermal stability. The significant increase in MH and reduction in t90 highlight its efficiency.[16]

  • TMPTMA is the agent of choice for applications requiring maximum hardness and stiffness. However, this comes at the cost of flexibility, as shown by the drastically reduced elongation at break.

  • Peroxide-only systems provide a baseline with good flexibility but lower overall performance in terms of strength and compression set.

  • VTMS operates in a different class, offering unparalleled processing advantages for extruded products and creating a final material with an excellent balance of strength, flexibility, and thermal stability.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the key experiments cited in this guide.

5.1 Sample Preparation: Compounding Procedure

Causality: The order and duration of mixing are critical. The polymer must be masticated first to reduce its viscosity, allowing for the uniform dispersion of fillers and additives. The crosslinking agents are added last to prevent premature reaction (scorch) due to the heat generated during mixing.

  • Equipment: Internal mixer (e.g., Banbury® type) or a two-roll mill.

  • Procedure:

    • Add the base elastomer (e.g., 100 parts per hundred rubber - phr) to the mixer and masticate for 2 minutes.

    • Add reinforcing fillers (e.g., 50 phr Carbon Black N550) and process oils (e.g., 10 phr Paraffinic Oil) and mix for 3 minutes until fully incorporated.

    • Add other additives like antioxidants and processing aids and mix for 2 minutes.

    • Sweep the chamber.

    • Add the peroxide (e.g., 1.5 phr Dicumyl Peroxide) and the coagent (e.g., 3 phr TAIC) and mix for 1-2 minutes, ensuring the batch temperature does not exceed 100°C.

    • Discharge the compound and sheet it out on a two-roll mill to ensure homogeneity and allow it to cool.

5.2 Protocol: Cure Characteristics via Moving Die Rheometer (MDR)

Causality: This test simulates the curing process in a mold. The change in torque directly measures the increase in stiffness as the crosslink network forms, providing a precise and repeatable "fingerprint" of the cure reaction. This method is based on the ASTM D2084 standard.[17][18]

  • Equipment: Moving Die Rheometer.

  • Procedure:

    • Set the test temperature (e.g., 180°C) and allow the instrument to stabilize.

    • Place a ~5g sample of the uncured compound into the die cavity.

    • Close the chamber and start the test. The die oscillates at a fixed frequency and amplitude.

    • Record the torque as a function of time for a duration sufficient to see the full cure curve (e.g., 20 minutes).

    • From the resulting curve, determine ML, MH, ts2, and t90.

5.3 Protocol: Mechanical Property Testing

Causality: Tensile testing provides fundamental data on a material's strength and ductility. The procedure follows the ASTM D412 standard.[19][20][21]

  • Equipment: Universal Testing Machine (Tensile Tester) with appropriate grips, die for cutting "dumbbell" shaped specimens.

  • Procedure:

    • Take the cured sheets from the compression mold (molded at the t90 time and temperature from the MDR).

    • Cut at least three dumbbell-shaped specimens from each sheet using the specified die.

    • Measure the thickness and width of the narrow section of each specimen.

    • Clamp the specimen into the grips of the tensile tester.

    • Start the test, pulling the specimen at a constant speed (e.g., 500 mm/min) until it breaks.

    • Record the force and extension data.

    • Calculate Tensile Strength (Force at break / Cross-sectional area) and Elongation at Break ((Final length - Initial length) / Initial length * 100).

Conclusion and Future Outlook

While this compound remains a viable coagent for specific high-temperature applications, a comprehensive evaluation reveals a range of powerful alternatives that offer significant advantages in reactivity, mechanical properties, and processing.

  • Triallyl Isocyanurate (TAIC) stands out as the most versatile and potent alternative for peroxide-cured systems, providing a substantial boost in cure speed and physical properties.

  • Multifunctional Acrylates are ideal for applications where extreme hardness and rapid curing are the primary objectives, though with a trade-off in flexibility.

  • Silane-based systems represent a paradigm shift in processing, enabling the creation of high-performance crosslinked materials with a delayed, moisture-triggered cure that is indispensable for industries like wire, cable, and piping.

The selection of a crosslinking agent is a multi-faceted decision that must align with the performance requirements, processing constraints, and economic targets of the final product. As material science advances, the development of novel crosslinking chemistries, including isocyanate-free systems and bio-based crosslinkers, will continue to expand the toolbox available to researchers and engineers, enabling the design of next-generation materials with tailored properties and improved sustainability.[22][23][24]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3,5-Triphenylisocyanurate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. The proper disposal of research materials is not merely a regulatory hurdle; it is a cornerstone of safe, ethical, and environmentally sound scientific practice. This guide provides a detailed, field-tested protocol for the disposal of 1,3,5-triphenylisocyanurate, grounding procedural steps in the chemical's known properties and the overarching principles of laboratory safety.

Part 1: Core Chemical Profile and Hazard Assessment

This compound is a heterocyclic compound belonging to the triazine family.[1][2] Understanding its fundamental characteristics is paramount to assessing the risks associated with its handling and disposal. While comprehensive toxicological data for this specific compound is not extensively published, its structural class—an isocyanurate—necessitates a conservative approach, treating it as a hazardous substance.

Safety Data Sheets (SDS) for analogous compounds, such as triallyl cyanurate, indicate potential hazards including being harmful if swallowed and toxic to aquatic life with long-lasting effects.[3] Therefore, under the principle of precautionary risk management, this compound must be managed as hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste.

Table 1: Key Properties of this compound

Property Value Source
Chemical Formula C₂₁H₁₅N₃O₃ [1][4][5]
Molecular Weight 357.36 g/mol [1][5]
Appearance Solid / White Crystalline Solid [4][6]
Synonyms Triphenyl isocyanurate, Phenyl isocyanurate trimer [1][4][5]

| CAS Number | 1785-02-0 |[1][5] |

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is not a single action but a systematic process. The primary directive, echoed across regulatory guidelines, is to dispose of the material through an approved waste disposal plant.[3][7] This is achieved by coordinating with your institution's Environmental Health & Safety (EHS) department.

Step 1: Personal Protective Equipment (PPE) and Safety Posture

Before handling the waste container, ensure you are wearing appropriate PPE. The causality here is direct: preventing exposure via ingestion, inhalation, or skin contact.

  • Gloves: Nitrile or butyl rubber gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Characterization and Containerization

Once you have designated the this compound as waste, it must be properly contained.

  • Select a Compatible Container: Use a chemically resistant container with a secure, leak-proof screw-top cap. High-density polyethylene (HDPE) is a suitable choice. The container must be in good condition, free of cracks or residue from previous use.[8]

  • Transfer the Waste: Carefully transfer the solid this compound into the designated waste container. If transferring a solution, use a funnel to prevent spills. Do not mix this waste with other, incompatible chemical waste streams.[8][9]

  • Secure the Container: Keep the container closed at all times except when adding waste.[8][10][11] This is a common point of failure in laboratory inspections and is critical for preventing the release of vapors and avoiding spills.

Step 3: Labeling for Compliance and Safety

Proper labeling is a regulatory requirement and a vital communication tool. Your institution's EHS office will provide official hazardous waste tags.

  • Content Identification: Clearly write the full chemical name: "this compound".[8] Do not use abbreviations or formulas.

  • Hazard Communication: Affix the words "Hazardous Waste".

  • Generator Information: Include the name of the principal investigator, the laboratory room number, and the date you first added waste to the container (the "accumulation start date").

Step 4: Segregated Accumulation

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Segregation: Store the this compound waste away from incompatible materials, particularly strong acids, bases, and oxidizing agents, to prevent accidental reactions.[3][8]

Step 5: Arranging for Disposal
  • Contact EHS: Once the container is full or you are ready to have it removed, contact your institution's EHS department to schedule a waste pickup.[8]

  • Manifesting: EHS will work with a licensed hazardous waste disposal company to transport the waste for final treatment or disposal, ensuring a complete chain of custody as required by the Resource Conservation and Recovery Act (RCRA).[12][13]

Part 3: Spill Management and Decontamination

Accidents can happen, and a prepared response is essential.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Cordon off the spill area.

  • Don Appropriate PPE: Increase PPE as necessary (e.g., double-gloving).

  • Contain and Absorb: For a solid spill, gently sweep or scoop the material to avoid creating dust. For a solution, cover with a chemically inert absorbent material like vermiculite or sand.

  • Collect and Containerize: Place the spilled material and all contaminated cleaning materials into a new, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be treated as hazardous waste.

Visualization of the Disposal Decision Process

The following diagram illustrates the logical workflow for managing this compound from the point of use to its final disposal.

G Disposal Workflow for this compound cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_storage Accumulation & Final Disposal start Material Identified for Disposal assess_hazard Assess Hazards (Treat as Hazardous Waste) start->assess_hazard don_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazard->don_ppe spill Spill Occurs assess_hazard->spill select_container Select Compatible Container (HDPE, Screw Cap) don_ppe->select_container transfer_waste Transfer Waste (Avoid Spills & Dust) select_container->transfer_waste label_container Affix Hazardous Waste Label (Full Name, Date, PI Info) transfer_waste->label_container store_saa Store in Satellite Accumulation Area label_container->store_saa segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) store_saa->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs disposal Professional Disposal via Licensed Contractor contact_ehs->disposal spill_response Execute Spill Protocol: 1. Isolate 2. Absorb 3. Collect as Hazardous Waste spill->spill_response Yes spill_response->label_container

Caption: Decision workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 1,3,5-Triphenylisocyanurate: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the assurance of a safe laboratory environment is paramount. This guide provides an in-depth operational and safety directive for the handling and disposal of 1,3,5-Triphenylisocyanurate, moving beyond a simple checklist to instill a culture of informed safety and procedural excellence.

Understanding the Compound: A Profile of this compound

Isocyanates as a class are known for their high reactivity and potential to cause adverse health effects upon exposure.[3][4] Therefore, a conservative and stringent approach to personal protective equipment (PPE) and handling protocols is essential.

Hazard Assessment: A Synthesis of Analogous Compound Data

Based on the hazard classifications of structurally similar compounds like Triglycidyl isocyanurate and Triallyl isocyanurate, we can extrapolate the likely hazards associated with this compound. These analogous compounds are classified as having potential for:

  • Acute Toxicity: Toxic if swallowed or inhaled.[5][6][7]

  • Skin and Eye Damage: May cause serious eye damage and skin irritation or allergic reactions.[5][6]

  • Respiratory Sensitization: Inhalation may cause allergy or asthma symptoms or breathing difficulties.[3][8]

  • Genetic Defects: Some related isocyanurates are suspected of causing genetic defects.[5][6]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[5][6]

Given these potential hazards, strict adherence to the following PPE and handling protocols is mandatory.

Core Directive: Personal Protective Equipment (PPE) for this compound

A multi-layered approach to PPE is crucial to minimize all routes of potential exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the solid or solutions and potential airborne particulates.
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Nitrile rubber with a thickness of at least 0.4 mm).Prevents skin contact, which can lead to irritation and sensitization. Latex gloves are not suitable as they offer poor resistance to many chemicals.
Body Protection A chemically resistant laboratory coat, worn over personal clothing. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or disposable suit is recommended.Protects the skin from accidental contact.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the powder outside of a certified chemical fume hood or in case of a spill.Protects against the inhalation of harmful dust and potential vapors.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe management of this compound within the laboratory.

Operational_Workflow Operational Workflow for this compound cluster_0 Receiving and Storage cluster_1 Handling and Use cluster_2 Waste Management Receiving Receiving Inspection Inspection Receiving->Inspection Verify Integrity Storage Storage Inspection->Storage Store Securely Pre-Use_Check Pre-Use_Check Storage->Pre-Use_Check Retrieve for Use Handling_in_Hood Handling_in_Hood Pre-Use_Check->Handling_in_Hood Don PPE Post-Use_Decontamination Post-Use_Decontamination Handling_in_Hood->Post-Use_Decontamination Clean Work Area Waste_Segregation Waste_Segregation Post-Use_Decontamination->Waste_Segregation Separate Waste Streams Containerization Containerization Waste_Segregation->Containerization Label Clearly Disposal_Request Disposal_Request Containerization->Disposal_Request Contact EHS

Figure 1. A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the manufacturer's label is intact and legible.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked with the appropriate hazard symbols.

  • Pre-Use Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Review the experimental protocol and identify all potential hazards.

  • Handling: All weighing and transfer operations involving solid this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation. Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid generating dust.

  • Post-Use Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent and collect all cleaning materials as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures: Spill and Exposure Response

Spill Response:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Don PPE: Wear the appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Decontamination: Clean the spill area with a suitable solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.

Exposure Response:
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: A Commitment to Environmental Stewardship

The disposal of this compound and any associated contaminated materials must be managed as hazardous waste.

Disposal_Decision_Tree Disposal Decision Tree for this compound Waste Start Start Identify_Waste Identify Waste Stream (Solid, Liquid, Contaminated PPE) Start->Identify_Waste Segregate Segregate Waste Types Identify_Waste->Segregate Solid_Waste Solid Waste Container (Labeled Hazardous Waste) Segregate->Solid_Waste Solid Chemical Liquid_Waste Liquid Waste Container (Labeled Hazardous Waste) Segregate->Liquid_Waste Contaminated Solvents Contaminated_PPE Solid Waste Container (Labeled Hazardous Waste) Segregate->Contaminated_PPE Used PPE Store_Securely Store in Designated Hazardous Waste Area Solid_Waste->Store_Securely Liquid_Waste->Store_Securely Contaminated_PPE->Store_Securely Contact_EHS Contact Environmental Health & Safety for Pickup Store_Securely->Contact_EHS Licensed_Disposal Disposal by a Licensed Hazardous Waste Contractor Contact_EHS->Licensed_Disposal

Figure 2. A decision tree for the proper disposal of waste generated from handling this compound.

Disposal Protocol:
  • Waste Identification and Segregation: All materials contaminated with this compound, including excess chemical, contaminated labware, and used PPE, must be collected as hazardous waste. Segregate solid and liquid waste streams into separate, clearly labeled containers.

  • Containerization: Use only approved, chemically compatible containers for hazardous waste. Ensure containers are properly sealed and labeled with the contents and associated hazards.

  • Storage of Waste: Store hazardous waste in a designated, secure area away from general laboratory traffic and incompatible materials.

  • Professional Disposal: Arrange for the disposal of all this compound waste through your institution's EHS department or a licensed hazardous waste disposal company.[9][10] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

By adhering to these comprehensive guidelines, researchers and laboratory personnel can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3,5-TRIPHENYLISOCYANURATE
Reactant of Route 2
Reactant of Route 2
1,3,5-TRIPHENYLISOCYANURATE

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。